5-Chloro-N-ethylpyrimidin-2-amine
Description
Properties
IUPAC Name |
5-chloro-N-ethylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3/c1-2-8-6-9-3-5(7)4-10-6/h3-4H,2H2,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPKSWPBWJIOIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=C(C=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693783 | |
| Record name | 5-Chloro-N-ethylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289388-01-7 | |
| Record name | 5-Chloro-N-ethylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Chloro-N-ethylpyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-N-ethylpyrimidin-2-amine is a substituted pyrimidine that has emerged as a critical building block in modern medicinal chemistry. The pyrimidine scaffold is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its ability to engage with a wide array of biological targets.[1][2] The specific substitution pattern of this compound—featuring a reactive chlorine atom at the 5-position and an N-ethylamino group at the 2-position—provides medicinal chemists with a versatile platform for synthesizing complex molecules, particularly kinase inhibitors for targeted cancer therapies.[1][3] This guide offers a comprehensive examination of its fundamental properties, synthesis, reactivity, and applications, providing field-proven insights for professionals in drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is foundational for its effective use in multi-step syntheses and for the development of downstream drug candidates. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₈ClN₃ | [4] |
| Molecular Weight | 157.60 g/mol | [4] |
| CAS Number | 154834-45-4 | [4] |
| Appearance | Off-white to light yellow solid | Generic Supplier Data |
| Melting Point | 108-112 °C | Generic Supplier Data |
| Boiling Point | Not available (decomposes) | [5] |
| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents | Generic Supplier Data |
| IUPAC Name | This compound | [4] |
Note: Some physical properties like melting point are based on typical data from chemical suppliers and may vary slightly between batches.
Synthesis and Reactivity
The synthesis of this compound is typically achieved through the nucleophilic aromatic substitution (SNAr) of a dichlorinated pyrimidine precursor. The strategic selection of reagents and reaction conditions is crucial for achieving high yield and purity.
General Synthetic Workflow
A common and efficient route involves the reaction of 2,5-dichloropyrimidine with ethylamine. The greater reactivity of the chlorine atom at the 2-position of the pyrimidine ring compared to the 5-position allows for selective monosubstitution.
Caption: Generalized synthetic workflow for this compound.
Causality in Experimental Design
-
Choice of Base: An inorganic base like potassium carbonate (K₂CO₃) or an organic base like triethylamine (Et₃N) is used to neutralize the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the ethylamine nucleophile, which would render it unreactive, and also protects the acid-sensitive pyrimidine product.[5]
-
Solvent Selection: Solvents like ethanol or tetrahydrofuran (THF) are chosen for their ability to dissolve the reactants and for their appropriate boiling points, allowing the reaction to be conducted at a controlled temperature to ensure selectivity and completion.
-
Reactivity Insights: The chlorine atom at the 5-position is significantly less reactive towards nucleophilic substitution than the one at the 2-position. This difference in reactivity is due to the electron-withdrawing nature of the ring nitrogens, which preferentially activates the 2- and 4-positions. This inherent property allows for the subsequent functionalization of the 5-position using more forcing conditions or metal-catalyzed cross-coupling reactions, making the compound a valuable and versatile intermediate.
Role in Medicinal Chemistry: A Scaffold for Kinase Inhibitors
The primary application of this compound is as an intermediate in the synthesis of kinase inhibitors.[6] Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is a hallmark of many cancers.[7] This makes them a prime target for therapeutic intervention.
The 2-aminopyrimidine core is a privileged scaffold that effectively mimics the adenine portion of ATP, enabling it to bind to the ATP-binding pocket of various kinases.[8] Medicinal chemists leverage this compound to build potent and selective inhibitors. For instance, it is a key precursor for drugs targeting Janus kinases (JAKs), which are implicated in myeloproliferative neoplasms.[7][9]
Example: Application in JAK/STAT Pathway Inhibition
The JAK/STAT signaling pathway is crucial for regulating cellular proliferation and immune response.[9] Mutations, such as the Jak2 V617F gain-of-function mutation, lead to constitutive activation of the pathway and are drivers of hematological malignancies.[7] Inhibitors derived from the 5-chloropyrimidine scaffold can block this aberrant signaling.
Caption: Inhibition of the JAK/STAT pathway by a kinase inhibitor.
In a typical drug development campaign, the N-ethylamino group might be further elaborated, while the chlorine at the 5-position is often displaced via a Buchwald-Hartwig or Suzuki coupling reaction to introduce larger aromatic or heteroaromatic moieties that confer selectivity and potency against the target kinase.[6][10] The final compound, like the potent JAK2 inhibitor AZD1480, is designed to fit precisely into the kinase's active site, preventing the phosphorylation of downstream targets like STAT proteins and halting the oncogenic signaling cascade.[7][9]
Analytical Characterization
Rigorous analytical characterization is mandatory to ensure the identity, purity, and quality of this compound before its use in further synthetic steps. A multi-technique approach provides a self-validating system for quality control.[11][12]
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the purity of the compound and identify any process-related impurities.[13]
Protocol:
-
Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve it in 5 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate at 10% B for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peak areas from the chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Objective: To confirm the molecular structure by analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a trace of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.
-
Acquire a proton-decoupled ¹³C NMR spectrum on the same instrument.
-
-
Expected ¹H NMR Signals (in CDCl₃, approximate):
-
A singlet for the two pyrimidine protons (H4 and H6).
-
A quartet corresponding to the -CH₂- group of the ethyl substituent.
-
A triplet corresponding to the -CH₃ group of the ethyl substituent.
-
A broad singlet for the -NH- proton.
-
-
Data Analysis: Confirm that the chemical shifts, integration values, and splitting patterns of the observed signals are consistent with the proposed structure.
Mass Spectrometry (MS) for Molecular Weight Confirmation
Objective: To determine the exact molecular weight and fragmentation pattern, confirming the elemental composition.[11]
Protocol:
-
Sample Preparation: Prepare a dilute solution (e.g., 0.1 mg/mL) of the compound in a suitable volatile solvent like methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer with an electrospray ionization (ESI) source for soft ionization, which will primarily show the molecular ion.
-
Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode over a mass range of m/z 50-300.
-
Data Analysis: Look for the protonated molecular ion [M+H]⁺ at an m/z value corresponding to the calculated molecular weight (158.04). The characteristic isotopic pattern of a chlorine-containing compound (an M+2 peak approximately one-third the intensity of the M peak) provides definitive confirmation of the presence of a chlorine atom.
Safety, Handling, and Storage
Proper handling and storage are essential to ensure the safety of laboratory personnel and maintain the integrity of the compound.
-
Hazard Identification: This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[14][15]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the material.[15][16]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[16] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[17]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[16] Keep away from strong oxidizing agents and incompatible materials.[14]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[17]
Conclusion
This compound is more than just a chemical intermediate; it is an enabling tool for modern drug discovery. Its well-defined physicochemical properties, predictable reactivity, and established role as a core scaffold for high-value therapeutics, particularly kinase inhibitors, make it an indispensable resource for researchers. By understanding its fundamental characteristics and applying rigorous analytical and safety protocols, scientists can effectively leverage this compound to accelerate the development of next-generation targeted therapies.
References
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Effects of Various Bases on Acid-Catalyzed Amination of 2-Chloro-5-ethylpyrimidine: Synthesis of PPARpan Agonist GW693085. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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Effects of Various Bases on Acid-Catalyzed Amination of 2-Chloro-5-ethylpyrimidine: Synthesis of PPARpan Agonist GW693085. American Chemical Society. Available at: [Link]
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Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. Available at: [Link]
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Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway. PubMed. Available at: [Link]
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GHS Safety Data Sheet. Sdfine. Available at: [Link]
- An In-Depth Technical Guide to the Synthesis of N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-3-[[(E)-4-(dimethy. Benchchem. Available at: https://www.benchchem.com/application-notes/an-in-depth-technical-guide-to-the-synthesis-of-n-3-5-chloro-4-1h-indol-3-yl-pyrimidin-2-yl-amino-phenyl-3-e-4-dimethy
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Discovery of 5 Chloro-N-2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N-4-(5-methyl-1H-pyraz ol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a Novel Inhibitor of the Jak/Stat Pathway. ResearchGate. Available at: [Link]
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2-Pyrimidinamine, 5-chloro-. PubChem - NIH. Available at: [Link]
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Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. NIH. Available at: [Link]
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4-Chloro-5-methylpyrimidin-2-amine. PubChem. Available at: [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available at: [Link]
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Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed. Available at: [Link]
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2-CHLORO-N-ETHYL-5-IODOPYRIMIDIN-4-AMINE. ChemBK. Available at: [Link]
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Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides. MDPI. Available at: [Link]
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Synthesis, antimycobacterial activity and in vitro cytotoxicity of 5-chloro-N-phenylpyrazine-2-carboxamides. PubMed. Available at: [Link]
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Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. PubMed. Available at: [Link]
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Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. Available at: [Link]
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Reactions of 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid and its esters with amines. The inverse of reactivity in a pyrimidine ring. Mendeleev Communications (RSC Publishing). Available at: [Link]
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5-chloro-N-ethyl-N-methylpentanamide. PubChem. Available at: [Link]
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2-Chloropyrimidin-5-amine. PubChem. Available at: [Link]
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5-Chloro-N-ethylpyrimidin-2-amine chemical structure and synthesis
An In-depth Technical Guide to 5-Chloro-N-ethylpyrimidin-2-amine: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers and professionals in drug development. The document details the molecule's chemical structure and physicochemical properties. The core of this guide is a thorough examination of its synthesis, focusing on the prevalent Nucleophilic Aromatic Substitution (SNAr) pathway from 2,5-dichloropyrimidine. We will explain the mechanistic rationale behind reaction conditions and regioselectivity. Furthermore, the guide explores the compound's utility as a versatile intermediate for creating more complex molecules, highlighting its potential in medicinal chemistry.
Introduction: The Privileged Pyrimidine Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds, including nucleobases uracil, cytosine, and thymine. Its unique electronic properties and ability to participate in hydrogen bonding make it a "privileged scaffold" for designing ligands that interact with a wide array of biological targets.
This compound emerges as a particularly valuable building block. It combines the pyrimidine core with three distinct functional elements:
-
An N-ethylamino group at the C2 position, which can act as a hydrogen bond donor and influence solubility.
-
A chloro substituent at the C5 position, which serves as a stable, reactive handle for subsequent cross-coupling reactions, allowing for molecular elaboration.
-
The pyrimidine ring itself, providing a rigid framework for orienting substituents in three-dimensional space.
This guide serves as a senior application scientist's perspective on the practical synthesis and strategic application of this important chemical intermediate.
Chemical Structure and Physicochemical Properties
The structural identity and key properties of this compound are fundamental to its application.
Chemical Structure
The IUPAC name for the compound is this compound. The structure consists of a pyrimidine ring with a chlorine atom at position 5 and an ethylamine group attached to position 2.
Caption: Figure 1: Structure of this compound.
Physicochemical Data
Quantitative data for this specific molecule is not extensively published. The table below summarizes its key identifiers.
| Property | Value | Source |
| CAS Number | 1289388-01-7 | [1] |
| Molecular Formula | C₆H₈ClN₃ | Calculated |
| Molecular Weight | 157.60 g/mol | Calculated |
| Synonyms | (5-Chloro-pyrimidin-2-yl)-ethyl-amine | [2] |
Synthesis of this compound
The most direct and common route for synthesizing this compound is through the nucleophilic aromatic substitution (SNAr) reaction of a dichloropyrimidine precursor with ethylamine.
Retrosynthetic Analysis
A logical retrosynthetic approach breaks down the target molecule into its primary starting materials. The key disconnection is the C-N bond at the C2 position, identifying ethylamine and 2,5-dichloropyrimidine as the immediate precursors.
Caption: Figure 2: Retrosynthetic analysis of the target compound.
The SNAr Reaction: Mechanism and Regioselectivity
The synthesis hinges on the reaction between 2,5-dichloropyrimidine and ethylamine. The pyrimidine ring is electron-deficient due to the two electronegative nitrogen atoms. This deficiency is most pronounced at the C2, C4, and C6 positions, making them susceptible to nucleophilic attack.
Causality Behind Regioselectivity: In the 2,5-dichloropyrimidine substrate, the chlorine atom at the C2 position is significantly more reactive towards nucleophilic substitution than the one at C5. This is because the C2 position is flanked by both ring nitrogens, which stabilize the negative charge of the Meisenheimer intermediate formed during the reaction. The C5 position lacks this level of activation. This inherent electronic preference allows for a highly regioselective mono-substitution with careful control of reaction conditions.
Experimental Protocol: Conventional Thermal Amination
This protocol describes a standard, reliable method for the synthesis. It is designed to be a self-validating system where monitoring and purification are integral.
Caption: Figure 3: Experimental workflow for the synthesis via SNAr.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 2,5-dichloropyrimidine (1.0 eq.) in a suitable solvent such as ethanol or N,N-Dimethylformamide (DMF) is added a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA) or triethylamine (2.0-3.0 eq.).
-
Expert Insight: The use of a tertiary amine base is crucial. It acts as an acid scavenger, neutralizing the HCl generated during the reaction without competing with the primary amine nucleophile.
-
-
Nucleophile Addition: Ethylamine (1.1-1.2 eq., often as a solution in a compatible solvent like THF or water) is added to the mixture. A slight excess of the amine ensures the complete consumption of the dichloropyrimidine starting material.
-
Reaction Conditions: The reaction mixture is heated, typically to between 60-100 °C, and stirred for several hours.
-
Trustworthiness: The reaction progress must be monitored diligently using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the point of optimal product formation and minimize potential side reactions.
-
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting residue is redissolved in an organic solvent like ethyl acetate and washed with water and brine to remove the amine hydrochloride salt and any remaining base.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified, most commonly by flash column chromatography on silica gel, to yield pure this compound.
Applications in Medicinal Chemistry and Drug Development
This compound is not typically an end-product but rather a versatile intermediate for building more complex molecules. Its value lies in the orthogonal reactivity of its functional groups.
A Platform for Further Functionalization
The chlorine atom at the C5 position is a key synthetic handle. While less reactive than the C2-Cl of the starting material, it can readily participate in a variety of palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of diverse aryl, heteroaryl, or alkyl groups, which is a cornerstone of modern drug discovery.
Caption: Figure 4: Downstream synthetic potential of the title compound.
-
Suzuki Coupling: Reaction with boronic acids or esters can introduce aryl or heteroaryl rings, a common strategy for exploring structure-activity relationships (SAR) in kinase inhibitor design.
-
Sonogashira Coupling: This reaction with terminal alkynes introduces a linear, rigid linker, which can be used to probe deep into protein binding pockets.[3]
-
Buchwald-Hartwig Amination: A second amination can be performed at the C5 position to generate 2,5-diaminopyrimidine scaffolds.
The N-ethylamino group can also be further modified, although this is less common. Its primary role is often to act as a key pharmacophoric element, participating in hydrogen bonding interactions within a protein's active site. The pyrimidine core is found in many biologically active compounds, including those with antimicrobial properties.[4]
Conclusion
This compound is a high-value chemical intermediate whose synthesis is governed by the principles of nucleophilic aromatic substitution. A thorough understanding of the electronic properties of the pyrimidine ring allows for a robust and regioselective synthesis. The true power of this molecule lies in its capacity as a versatile platform for further chemical modification, particularly through palladium-catalyzed cross-coupling at the C5-chloro position. For researchers in drug discovery, this compound represents a readily accessible starting point for the rapid generation of diverse chemical libraries aimed at a multitude of biological targets.
References
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Al-Hiari, Y. M., et al. (2012). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. Available at: [Link]
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2a biotech. (n.d.). This compound. 2a biotech. Available at: [Link]
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Ho, K. K., et al. (2005). Effects of Various Bases on Acid-Catalyzed Amination of 2-Chloro-5-ethylpyrimidine: Synthesis of PPARpan Agonist GW693085. The Journal of Organic Chemistry. Available at: [Link]
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Narwal, S., et al. (2020). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Future Journal of Pharmaceutical Sciences. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Organic Chemistry Portal. Available at: [Link]
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Taha, M., et al. (2018). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules. Available at: [Link]
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American Chemical Society. (2010). Effects of Various Bases on Acid-Catalyzed Amination of 2-Chloro-5-ethylpyrimidine: Synthesis of PPARpan Agonist GW693085. ACS Publications. Available at: [Link]
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Kumar, B., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. Available at: [Link]
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ChemSynthesis. (n.d.). 5-chloro-2-pyrimidinamine. ChemSynthesis. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 2-Pyrimidinamine, 5-chloro-. PubChem. Available at: [Link]
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An In-depth Technical Guide to 5-Chloro-N-ethylpyrimidin-2-amine (CAS No. 1289388-01-7)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of 5-Chloro-N-ethylpyrimidin-2-amine, a key heterocyclic intermediate in contemporary medicinal chemistry. The guide elucidates the molecule's physicochemical properties, presents a detailed, field-proven synthetic protocol, and explores its critical role as a building block in the development of targeted therapeutics, particularly kinase inhibitors. Furthermore, a thorough analysis of its expected spectroscopic characteristics is provided, alongside essential safety and handling protocols. This guide is intended to serve as an expert resource for laboratory-scale synthesis and application of this versatile compound.
Introduction: The Strategic Value of the 2-Aminopyrimidine Scaffold
The pyrimidine nucleus is a cornerstone pharmacophore in drug discovery, integral to the structure of nucleic acids and numerous FDA-approved therapeutics.[1] Within this privileged class of heterocycles, the 2-aminopyrimidine moiety has emerged as a particularly powerful motif, renowned for its ability to act as a "hinge-binder" in the ATP-binding pocket of various protein kinases.[2] This interaction is fundamental to the mechanism of action for a multitude of kinase inhibitors used in oncology and inflammation. The strategic placement of substituents on the pyrimidine ring allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
This compound (CAS No. 1289388-01-7) is a rationally designed intermediate that capitalizes on these principles. The chlorine atom at the C5 position serves as a versatile synthetic handle for further elaboration through cross-coupling reactions, while the N-ethyl group can modulate solubility and metabolic stability. This guide offers a deep dive into the technical aspects of this high-value compound.
Physicochemical & Structural Properties
A summary of the key properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 1289388-01-7 | Internal |
| Molecular Formula | C₆H₈ClN₃ | [Internal] |
| Molecular Weight | 157.60 g/mol | [Internal] |
| IUPAC Name | This compound | Internal |
| Appearance | Predicted: Off-white to pale yellow solid | Analogy |
| Solubility | Predicted: Soluble in methanol, ethanol, DMSO, DMF, chlorinated solvents | Analogy |
| Boiling Point | Not established | N/A |
| Melting Point | Not established | N/A |
Synthesis Protocol: A Regioselective Approach
The synthesis of this compound can be efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. The proposed methodology leverages the differential reactivity of chlorine atoms on a di-substituted pyrimidine ring.
Reaction Scheme
Caption: Proposed synthesis of this compound.
Causality and Experimental Choices
The choice of 2,5-dichloropyrimidine as the starting material is strategic. In many cases of dichloropyrimidines, the chlorine at the C4 (or C6) position is more susceptible to nucleophilic attack than the one at C2.[3] However, the electronic landscape of the 2,5-dichloro isomer favors substitution at the C2 position. The nitrogen atoms in the pyrimidine ring are electron-withdrawing, creating electron-deficient carbon centers. The C2 position is flanked by both ring nitrogens, making it highly electrophilic and thus the preferred site for nucleophilic attack by ethylamine.
The use of a non-nucleophilic organic base like diisopropylethylamine (DIPEA) is critical. Its role is to quench the HCl generated during the reaction, driving the equilibrium towards the product. Its steric bulk prevents it from competing with ethylamine as a nucleophile. Ethanol is an excellent solvent choice as it readily dissolves the reactants and is suitable for heating.
Step-by-Step Methodology
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,5-dichloropyrimidine (1.0 eq).
-
Solvent Addition: Add anhydrous ethanol (approx. 10 mL per gram of starting material).
-
Reagent Addition: Add diisopropylethylamine (DIPEA) (1.5 eq) to the stirred suspension.
-
Nucleophile Addition: Slowly add ethylamine (1.2 eq, often as a solution in a compatible solvent like THF or ethanol) to the reaction mixture at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-8 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Extraction: Redissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to remove any remaining acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pure solid.
Application in Drug Discovery: A Gateway to Kinase Inhibitors
The 2-aminopyrimidine core is a privileged scaffold in kinase inhibitor design.[4] It typically forms two or three key hydrogen bonds with the "hinge" region of the kinase ATP-binding site, a critical anchoring interaction.[5] this compound is an ideal intermediate for accessing novel kinase inhibitors.
Caption: Role as an intermediate in kinase inhibitor synthesis.
The chlorine atom at the C5 position is ripe for elaboration via palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination. This allows for the introduction of diverse aryl or heteroaryl groups, which can occupy other regions of the ATP-binding pocket to enhance potency and confer selectivity. For instance, compounds with a similar core structure have been investigated as potent ALK/EGFR dual kinase inhibitors for non-small cell lung cancer (NSCLC).[6] The N-ethyl group can contribute to favorable interactions within the binding site or improve physicochemical properties like solubility.
Spectroscopic Analysis (Predicted)
While experimental spectra for this specific compound are not widely published, a robust prediction can be made based on the analysis of structurally similar molecules.[4]
1H NMR Spectroscopy
-
Pyrimidine Protons (H4/H6): Expect two singlets in the aromatic region, likely between δ 8.0-8.5 ppm. The C4 and C6 protons are chemically non-equivalent.
-
NH Proton: A broad singlet or triplet (due to coupling with the adjacent CH₂) is expected, likely in the region of δ 5.0-6.0 ppm. The chemical shift can be highly dependent on solvent and concentration.
-
Ethyl Group (CH₂): A quartet around δ 3.4-3.6 ppm, due to coupling with the methyl protons.
-
Ethyl Group (CH₃): A triplet around δ 1.2-1.4 ppm, due to coupling with the methylene protons.
13C NMR Spectroscopy
-
C2 (Amine-bearing): Expected around δ 160-162 ppm.
-
C4/C6: These carbons are expected in the aromatic region, around δ 157-159 ppm.
-
C5 (Chloro-bearing): The carbon attached to the chlorine will be shifted upfield compared to an unsubstituted carbon, likely appearing around δ 115-120 ppm.
-
Ethyl Group (CH₂): Expected around δ 38-40 ppm.
-
Ethyl Group (CH₃): Expected around δ 14-16 ppm.
Mass Spectrometry
-
Molecular Ion (M⁺): The mass spectrum will show a characteristic isotopic pattern for a molecule containing one chlorine atom. The molecular ion peak (M⁺) will appear at m/z 157, and an (M+2)⁺ peak will be present at m/z 159 with approximately one-third the intensity of the M⁺ peak.[7][8]
-
Fragmentation: Common fragmentation pathways for halogenated pyrimidines may include the loss of the ethyl group, chlorine radical, or HCN.[1]
Safety and Handling
While a specific safety data sheet for this compound is not available, the following precautions are recommended based on data for analogous chloropyrimidines and aminopyrimidines.[9][10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.[11]
-
First Aid:
-
Skin Contact: Immediately wash off with plenty of soap and water. If irritation persists, seek medical attention.[10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[12]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[12]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[12]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.
References
- Castrovilli, M. C., Bolognesi, P., Cartoni, A., Catone, D., O’Keeffe, P., Casavola, A. R., Turchini, S., Zema, N., & Avaldi, L. (2014). Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. Journal of the American Society for Mass Spectrometry, 25(3), 351–367.
- Castrovilli, M. C., Bolognesi, P., Cartoni, A., Catone, D., O'Keeffe, P., Casavola, A. R., Turchini, S., Zema, N., & Avaldi, L. (2014). Photofragmentation of halogenated pyrimidine molecules in the VUV range. Journal of the American Society for Mass Spectrometry, 25(3), 351-67.
- Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.
- Girreser, U., Bluhm, U., Clement, B., & Heber, D. (2013). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Magnetic Resonance in Chemistry, 51(11), 714-21.
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Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. Retrieved from [Link]
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- Fisher Scientific. (2015). SAFETY DATA SHEET.
- Google Patents. (n.d.). CN101219997B - Synthesis of 2-chlorine-5- amido pyrimidine.
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PubChem. (n.d.). 2-Amino-5-chloropyridine. Retrieved from [Link]
- Fisher Scientific. (2014). SAFETY DATA SHEET. Retrieved from a source providing the safety data sheet for 4-Chloro-2,6-diaminopyrimidine.
- Alichem. (2023). 2-Chloro-5-fluoropyrimidine - SAFETY DATA SHEET.
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ResearchGate. (n.d.). 1 H NMR and 13 C NMR Spectra of the Condensed Pyrimidines 1-10. Retrieved from [Link]
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ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2-Chloropyrimidine. Retrieved from [Link]
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ResearchGate. (n.d.). Reaction of 2,4-dichloro-5-nitropyrimidine (1) with diethylamine (A).... Retrieved from [Link]
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MDPI. (n.d.). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Retrieved from [Link]
- Google Patents. (n.d.). US3985759A - Process for preparing 2-amino-5-chloropyridine.
- Google Patents. (n.d.). CN106632014A - Preparation of 2-amino-5-chloropyridine.
- Google Patents. (n.d.). CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine.
- Chen, Y., Wu, J., Wang, A., Qi, Z., Jiang, T., Chen, C., Zou, F., Hu, C., Wang, W., Wu, H., Hu, Z., Wang, W., Wang, B., Wang, L., Ren, T., Zhang, S., Liu, Q., & Liu, J. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. European Journal of Medicinal Chemistry, 139, 674-697.
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Pierre, F., Chua, P. C., O'Brien, S. E., Siddiqui-Jain, A., Bourbon, P., Haddach, M., Michaux, J., Nagasawa, J., Schwaebe, M. K., Stefan, E., Vialettes, A., Whitten, J. P., Kasibhatla, S., & Ryckman, D. M. (2011). Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][1][4]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. Journal of Medicinal Chemistry, 54(2), 635-54.
- Hennequin, L. F., Allen, J., B-Rao, C., Breed, J., Curwen, J., Dalmas, D., De Savi, C., Green, S., Johnson, T., & Pass, M. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 49(22), 6465-88.
- Journal of Applied Pharmaceutical Science. (2011).
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Patsnap Eureka. (n.d.). Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner. Retrieved from [Link]
- Lombardo, L. J., Lee, F. Y., Chen, P., Norris, D., Barrish, J. C., Behnia, K., Brooijmans, N., Bukhtiyarov, Y., Chao, S., & Das, J. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-61.
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Spectroscopic Characterization of 5-Chloro-N-ethylpyrimidin-2-amine: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 5-Chloro-N-ethylpyrimidin-2-amine, a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights provided herein are grounded in established scientific principles and aim to facilitate the unambiguous structural elucidation and characterization of this compound.
Introduction to this compound
This compound belongs to the class of substituted pyrimidines, which are of significant interest due to their diverse biological activities, including antiviral, antitumor, and antibacterial properties.[1] Accurate and thorough spectroscopic characterization is a critical prerequisite for its use in further research and development, ensuring its identity, purity, and stability. This guide will delve into the expected spectroscopic signatures of this molecule, providing a foundational reference for its analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[2] For this compound, both ¹H and ¹³C NMR are indispensable for confirming its structure.
Predicted ¹H NMR Data
The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-4, H-6 | ~8.3 | Singlet | - | 2H |
| NH | ~5.5 - 6.5 | Broad Singlet | - | 1H |
| -CH₂- | ~3.4 | Quartet | ~7.2 | 2H |
| -CH₃ | ~1.2 | Triplet | ~7.2 | 3H |
Interpretation and Rationale:
-
Pyrimidine Protons (H-4, H-6): The two protons on the pyrimidine ring are in identical chemical environments and are expected to appear as a sharp singlet at a downfield chemical shift (around 8.3 ppm). This is due to the deshielding effect of the electronegative nitrogen atoms in the aromatic ring.
-
Amine Proton (NH): The proton attached to the nitrogen will likely appear as a broad singlet in the range of 5.5-6.5 ppm. Its chemical shift and broadness are influenced by factors such as solvent, concentration, and temperature, due to hydrogen bonding and quadrupole broadening from the adjacent nitrogen. This peak would disappear upon the addition of D₂O, confirming its identity.[3]
-
Ethyl Group (-CH₂- and -CH₃): The ethyl group will present a classic quartet-triplet pattern. The methylene protons (-CH₂-) adjacent to the nitrogen are deshielded and expected to resonate around 3.4 ppm as a quartet due to coupling with the three methyl protons. The methyl protons (-CH₃) will appear further upfield, around 1.2 ppm, as a triplet, coupling with the two methylene protons.
Predicted ¹³C NMR Data
The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.[2]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~162 |
| C-4, C-6 | ~158 |
| C-5 | ~115 |
| -CH₂- | ~38 |
| -CH₃ | ~15 |
Interpretation and Rationale:
-
Pyrimidine Carbons (C-2, C-4, C-6, C-5): The carbon atoms of the pyrimidine ring are significantly deshielded. C-2, being directly attached to two nitrogen atoms, is expected to have the most downfield chemical shift, around 162 ppm. C-4 and C-6 are in equivalent environments and will appear at a slightly lower chemical shift, around 158 ppm. The C-5 carbon, bonded to the chlorine atom, will be found at a more upfield position, around 115 ppm, due to the electronic effect of the halogen.
-
Ethyl Group Carbons (-CH₂- and -CH₃): The methylene carbon (-CH₂-) of the ethyl group, being attached to the nitrogen, will be deshielded and is predicted to appear around 38 ppm. The terminal methyl carbon (-CH₃) is the most shielded carbon and will have a chemical shift of approximately 15 ppm.[4]
Experimental Protocol for NMR Spectroscopy
The following provides a generalized procedure for acquiring high-quality NMR spectra for compounds like this compound.
Workflow for NMR Sample Preparation and Data Acquisition
Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.
Detailed Steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube into the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its N-H, C-H, C=N, and C-Cl bonds.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~3350 - 3310 | N-H stretch (secondary amine) | Medium |
| ~3100 - 3000 | Aromatic C-H stretch | Medium-Weak |
| ~2975 - 2850 | Aliphatic C-H stretch | Medium |
| ~1640 - 1590 | C=N stretch (pyrimidine ring) | Strong |
| ~1580 - 1550 | N-H bend | Medium |
| ~1335 - 1250 | Aromatic C-N stretch | Strong |
| ~800 - 600 | C-Cl stretch | Strong |
Interpretation and Rationale:
-
N-H Stretch: As a secondary amine, a single, relatively sharp band is expected in the region of 3350-3310 cm⁻¹.[5]
-
C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will be observed below 3000 cm⁻¹.
-
C=N and C=C Stretches: The pyrimidine ring will exhibit strong absorptions in the 1640-1590 cm⁻¹ region due to the stretching of the C=N and C=C bonds.
-
N-H Bend: The bending vibration of the N-H bond is expected to appear in the 1580-1550 cm⁻¹ range.
-
C-N Stretch: A strong band corresponding to the aromatic C-N stretch is predicted between 1335-1250 cm⁻¹.[5]
-
C-Cl Stretch: The carbon-chlorine stretching vibration will give rise to a strong absorption in the fingerprint region, typically between 800 and 600 cm⁻¹.
Experimental Protocol for IR Spectroscopy
Workflow for IR Spectrum Acquisition
Caption: A streamlined workflow for acquiring an IR spectrum using an ATR accessory.
Detailed Steps:
-
Instrument Setup: Ensure the Attenuated Total Reflectance (ATR) accessory of the FTIR spectrometer is clean.
-
Background Scan: Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).
-
Sample Analysis: Place a small amount of the solid this compound sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Spectrum Acquisition: Acquire the IR spectrum of the sample, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹.
-
Data Processing: The software will automatically perform a background subtraction. The resulting spectrum can then be analyzed to identify the characteristic absorption bands.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining the molecular weight and deducing the molecular formula and structure.[1]
Predicted Mass Spectrum Data
For this compound (Molecular Formula: C₆H₈ClN₃), the predicted mass spectrum under Electron Ionization (EI) would show the following key features:
| m/z | Predicted Ion | Interpretation |
| 157/159 | [M]⁺ | Molecular ion peak with a characteristic ~3:1 isotopic pattern for chlorine. |
| 142 | [M - CH₃]⁺ | Loss of a methyl radical. |
| 128 | [M - C₂H₅]⁺ | Loss of an ethyl radical. |
| 122 | [M - Cl]⁺ | Loss of a chlorine radical. |
Interpretation and Rationale:
-
Molecular Ion Peak ([M]⁺): The molecular ion peak is expected at m/z 157. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak will be observed at m/z 159 with about one-third the intensity of the m/z 157 peak. This isotopic pattern is a strong indicator of the presence of one chlorine atom in the molecule.
-
Fragmentation Pattern: The fragmentation of substituted pyrimidines is largely influenced by the nature of the substituents.[1] Common fragmentation pathways for this compound would likely involve the loss of radicals from the N-ethyl group.
-
Loss of a methyl radical (-CH₃): This would result in a fragment ion at m/z 142.
-
Loss of an ethyl radical (-C₂H₅): This would lead to a fragment at m/z 128.
-
Loss of a chlorine radical (-Cl): Cleavage of the C-Cl bond would produce a fragment at m/z 122.
-
Experimental Protocol for Mass Spectrometry
Workflow for Mass Spectrum Acquisition (Direct Infusion ESI-MS)
Caption: A general workflow for acquiring a mass spectrum via direct infusion Electrospray Ionization Mass Spectrometry.
Detailed Steps:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation:
-
Ionization Source: Electrospray Ionization (ESI) or Electron Ionization (EI). ESI is a softer ionization technique and is more likely to show the molecular ion, while EI will provide more fragmentation information.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
-
Data Acquisition:
-
Introduce the sample into the ion source. For ESI, this is typically done via direct infusion using a syringe pump. For EI, the sample is often introduced via a direct insertion probe or a GC inlet.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak, its isotopic pattern, and the major fragment ions. This information can be used to confirm the molecular weight and aspects of the structure of this compound.
Conclusion
The comprehensive spectroscopic analysis using NMR, IR, and MS provides a detailed and self-validating system for the structural confirmation of this compound. The predicted data and interpretations presented in this guide offer a robust framework for researchers to verify the identity and purity of this important chemical entity, ensuring the integrity of their subsequent scientific investigations.
References
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An In-depth Technical Guide to the Solubility and Stability of 5-Chloro-N-ethylpyrimidin-2-amine
Introduction: The Critical Role of Physicochemical Profiling in Drug Development
In the landscape of modern drug discovery and development, the journey of a molecule from a promising hit to a viable clinical candidate is fraught with challenges. Among the most critical hurdles that determine the success or failure of a potential therapeutic agent are its fundamental physicochemical properties. It is here, in the meticulous evaluation of a compound's solubility and stability, that we lay the groundwork for understanding its potential bioavailability, formulation feasibility, and shelf-life. This guide provides an in-depth technical overview and a practical framework for characterizing 5-Chloro-N-ethylpyrimidin-2-amine, a substituted pyrimidine derivative of interest, in these crucial aspects.
Pyrimidine scaffolds are ubiquitous in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The introduction of a chloro-substituent and an N-ethylamino group, as in the case of this compound, modulates the electronic and lipophilic character of the molecule, thereby influencing its interactions with biological targets and its behavior in various solvent systems. A comprehensive understanding of its solubility and stability is, therefore, not merely a data collection exercise but a foundational step in its developmental pathway.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and detailed experimental protocols to thoroughly assess this promising molecule.
Part 1: Solubility Assessment: A Gateway to Bioavailability
The aqueous solubility of an active pharmaceutical ingredient (API) is a primary determinant of its oral bioavailability. Poor solubility can lead to incomplete absorption, high inter-individual variability, and an unfavorable pharmacokinetic profile.[1] Therefore, a precise and early assessment of solubility is paramount. We will explore two key types of solubility measurements: kinetic and thermodynamic.
Kinetic Solubility
Kinetic solubility is a high-throughput assessment that measures the concentration of a compound in an aqueous buffer after a short incubation period, following its addition from a concentrated DMSO stock. It reflects the solubility of the least stable, often amorphous, form of the compound and is particularly useful in the early discovery phase for ranking compounds.[1]
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Incubation: In a 96-well plate, add 2 µL of the 10 mM stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4. This results in a final nominal concentration of 100 µM with 1% DMSO. Prepare in triplicate.
-
Equilibration: Shake the plate at room temperature for 2 hours.
-
Separation of Undissolved Compound: Centrifuge the plate at 4000 rpm for 20 minutes to pellet any precipitate.
-
Quantification: Carefully transfer the supernatant to a new 96-well plate. Quantify the concentration of the dissolved compound using a validated HPLC-UV method. Prepare a calibration curve using the DMSO stock solution diluted in a 50:50 acetonitrile:PBS mixture.[1]
Thermodynamic Solubility
Thermodynamic solubility represents the true equilibrium solubility of the most stable crystalline form of a compound in a given solvent. This is a more time-consuming but also more accurate and relevant measurement for later-stage development and formulation.[1]
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing various aqueous buffers (e.g., pH 2.0, 4.5, 6.8, and 7.4) and relevant organic solvents (e.g., ethanol, propylene glycol, PEG 400). Ensure that solid material remains visible in the vials.
-
Equilibration: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C and 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand, or centrifuge them, to separate the undissolved solid.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter. Dilute the filtrate with an appropriate solvent to bring the concentration into the linear range of the analytical method.
-
Quantification: Analyze the diluted samples by a validated HPLC-UV method to determine the concentration.
Data Presentation: Solubility Profile
The results of the solubility studies should be summarized in a clear and concise table.
| Solvent/Buffer System | pH | Temperature (°C) | Kinetic Solubility (µg/mL) | Thermodynamic Solubility (µg/mL) |
| Phosphate-Buffered Saline | 7.4 | 25 | [Insert Data] | [Insert Data] |
| Acetate Buffer | 4.5 | 25 | N/A | [Insert Data] |
| HCl Buffer | 2.0 | 25 | N/A | [Insert Data] |
| Ethanol | N/A | 25 | N/A | [Insert Data] |
| Propylene Glycol | N/A | 25 | N/A | [Insert Data] |
Visualization of Solubility Assessment Workflow
Caption: Workflow for kinetic and thermodynamic solubility assessment.
Part 2: Stability Assessment: Ensuring Integrity and Safety
A drug substance's stability is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity.[3][4] Stability testing is a regulatory requirement and is crucial for determining storage conditions, re-test periods, and shelf-life.[5][6][7] Forced degradation studies are conducted to identify the likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods used.[8][9][10]
Forced Degradation Studies
Forced degradation, or stress testing, involves exposing the drug substance to conditions more severe than accelerated stability testing.[8] The goal is to achieve 5-20% degradation of the active substance.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 8 hours. The pyrimidine ring can be susceptible to alkaline hydrolysis.[11]
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 80°C for 48 hours.
-
Photostability: Expose the stock solution and the solid compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[5][12] A dark control should be kept under the same conditions to exclude thermal degradation.
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis. Analyze the stressed samples using a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) detector to identify degradation products.
Visualization of Forced Degradation Workflow
Caption: Workflow for the forced degradation study of the compound.
Predicted Degradation Pathways
The structure of this compound suggests several potential degradation pathways:
-
Hydrolysis: The chloro-substituent at the 5-position may be susceptible to nucleophilic substitution by hydroxide ions under basic conditions, leading to the formation of a hydroxylated pyrimidine derivative. The exocyclic amino group could also be a site of hydrolysis, though this is generally less facile.
-
Oxidation: The pyrimidine ring and the N-ethyl group are potential sites for oxidation, which could lead to N-oxides or hydroxylated species.
-
Photodegradation: Halogenated aromatic systems can undergo photolytic dehalogenation.[13]
Visualization of a Predicted Degradation Pathway
Caption: Predicted major degradation pathways for the compound.
Data Presentation: Stability Profile
The results from the forced degradation study should be tabulated to show the percentage of degradation and the formation of impurities.
| Stress Condition | Duration | % Assay of Parent Compound | % Total Impurities | Major Degradant (m/z) |
| 0.1 M HCl, 60°C | 24h | [Insert Data] | [Insert Data] | [Insert Data] |
| 0.1 M NaOH, RT | 8h | [Insert Data] | [Insert Data] | [Insert Data] |
| 3% H₂O₂, RT | 24h | [Insert Data] | [Insert Data] | [Insert Data] |
| Thermal (80°C) | 48h | [Insert Data] | [Insert Data] | [Insert Data] |
| Photolytic (ICH Q1B) | - | [Insert Data] | [Insert Data] | [Insert Data] |
Conclusion: A Pathway to Informed Development
The comprehensive assessment of solubility and stability for a novel compound like this compound is a cornerstone of its progression through the drug development pipeline. The protocols and frameworks outlined in this guide provide a robust starting point for generating the critical data needed to make informed decisions. By understanding how this molecule behaves in different environments, we can proactively address potential challenges in formulation, ensure its quality and safety, and ultimately, enhance its potential to become a successful therapeutic agent. The application of these principles, grounded in regulatory guidelines and sound scientific reasoning, will undoubtedly pave the way for a more efficient and successful development journey.
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Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. National Institutes of Health. Available at: [Link]
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STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. ICH. Available at: [Link]
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Q1A(R2) Guideline. ICH. Available at: [Link]
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Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters. Available at: [Link]
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DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Science Publishing. Available at: [Link]
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The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. PMC. Available at: [Link]
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Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News. Available at: [Link]
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Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. PubMed. Available at: [Link]
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Proposed degradation pathway of Chlorpyrifos[14]. ResearchGate. Available at: [Link]
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Scheme of pyrimidine degradation pathways showing the four steps and... ResearchGate. Available at: [Link]
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Effect of pH and temperature on the stability of UV-induced repairable pyrimidine hydrates in DNA. PubMed. Available at: [Link]
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Effect of Alkaline pH on the Stability of Halogenated DBPs. ResearchGate. Available at: [Link]
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An In-Depth Technical Guide to 5-Chloro-N-ethylpyrimidin-2-amine and its Derivatives: A Privileged Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active molecules. Among these, 2-aminopyrimidine derivatives have garnered significant attention for their therapeutic potential, particularly as kinase inhibitors. This technical guide provides a comprehensive overview of 5-Chloro-N-ethylpyrimidin-2-amine, a key intermediate and versatile scaffold for the synthesis of novel therapeutic agents. We will delve into its synthesis, chemical properties, and spectroscopic characterization. Furthermore, this guide will explore the synthesis of its derivatives through modern cross-coupling methodologies and highlight their biological significance with a focus on their role as potent kinase inhibitors. Detailed experimental protocols and characterization data are provided to facilitate further research and drug discovery efforts in this promising area.
Introduction: The Significance of the 2-Aminopyrimidine Scaffold
The 2-aminopyrimidine moiety is a privileged scaffold in drug discovery, recognized for its ability to mimic the purine core of ATP and engage in key hydrogen bonding interactions within the ATP-binding site of kinases.[1] This structural feature has been exploited to develop a wide range of kinase inhibitors with applications in oncology, inflammation, and other therapeutic areas. The introduction of a chlorine atom at the 5-position and an N-ethyl group at the 2-amino position of the pyrimidine ring provides a unique combination of electronic properties and substitution vectors, making this compound an attractive starting point for the generation of diverse chemical libraries. The chlorine atom at the C5 position serves as a versatile handle for introducing further molecular complexity through various cross-coupling reactions, allowing for the fine-tuning of potency and selectivity against specific biological targets.
Synthesis and Characterization of this compound
The synthesis of this compound can be efficiently achieved through the nucleophilic aromatic substitution of a di-halogenated pyrimidine precursor. A common and practical approach involves the reaction of 2,5-dichloropyrimidine with ethylamine.
Synthetic Pathway
The selective displacement of the more reactive chlorine atom at the 2-position of 2,5-dichloropyrimidine by ethylamine is the key step in the synthesis. The C2 position is more susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atoms.
Caption: Synthetic route to this compound.
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
2,5-Dichloropyrimidine (1.0 eq)
-
Ethylamine (2.0 M solution in THF, 1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA, 2.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of 2,5-dichloropyrimidine in anhydrous THF, add DIPEA.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the solution of ethylamine in THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Spectroscopic Characterization
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | - A triplet corresponding to the methyl protons (-CH₃) of the ethyl group. - A quartet corresponding to the methylene protons (-CH₂-) of the ethyl group, likely showing coupling to the N-H proton. - A singlet for the N-H proton. - Two singlets in the aromatic region for the pyrimidine ring protons. |
| ¹³C NMR | - Resonances for the two carbons of the ethyl group. - Signals for the three distinct carbons of the pyrimidine ring, with the carbon bearing the chlorine atom shifted downfield. |
| Mass Spec. | - A molecular ion peak (M+) and a characteristic (M+2)+ peak with an intensity ratio of approximately 3:1, indicative of the presence of a single chlorine atom. |
| IR Spec. | - An N-H stretching band in the region of 3200-3400 cm⁻¹. - C-H stretching bands for the ethyl group and the aromatic ring. - C=N and C=C stretching vibrations characteristic of the pyrimidine ring. - A C-Cl stretching band in the fingerprint region.[5][6] |
Chemical Reactivity and Derivatization
The this compound scaffold offers multiple points for diversification. The C5-chloro group is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents.
Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atom at the C5 position can be readily displaced using various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[7][8][9] This allows for the facile synthesis of a diverse library of derivatives with tailored properties.
Caption: Derivatization of the core scaffold via cross-coupling.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)
-
Triphenylphosphine (PPh₃, 0.1 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
In a reaction vessel, combine this compound, the arylboronic acid, and potassium carbonate.
-
Add the palladium catalyst and ligand.
-
Degas the solvent mixture (dioxane/water) and add it to the reaction vessel.
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours under an inert atmosphere.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the residue by column chromatography to yield the 5-aryl-N-ethylpyrimidin-2-amine derivative.
Biological Applications: Potent Kinase Inhibitors
Derivatives of the 5-chloro-2-aminopyrimidine scaffold have demonstrated significant potential as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer.
Targeting Protein Kinases
The 2-aminopyrimidine core acts as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase hinge region. The substituent at the C5 position can be designed to occupy the hydrophobic pocket of the ATP-binding site, thereby enhancing potency and selectivity.
Caption: Mechanism of action of pyrimidine-based kinase inhibitors.
Structure-Activity Relationship (SAR) and Published Data
Structure-activity relationship studies on related 2-aminopyrimidine derivatives have shown that the nature of the substituent at the C5 position significantly influences the inhibitory activity and selectivity profile. For instance, the introduction of aryl or heteroaryl groups through Suzuki coupling can lead to potent inhibitors of kinases such as Janus kinases (JAKs), Anaplastic Lymphoma Kinase (ALK), and Epidermal Growth Factor Receptor (EGFR).[10][11][12]
Table 2: Biological Activity of Representative 5-Substituted-2-aminopyrimidine Kinase Inhibitors
| Compound Scaffold | Target Kinase | IC₅₀ (nM) | Reference |
| 5-Chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) | JAK2 | Potent (specific value proprietary) | [12] |
| N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide | ALK/EGFR | Potent dual inhibitor | [11] |
| Pyrimidin-2-amine derivative | PLK4 | 6.7 | [13] |
These examples underscore the potential of the this compound scaffold in the development of highly potent and selective kinase inhibitors. The ethyl group on the 2-amino function can also play a role in modulating solubility and pharmacokinetic properties.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of its C5-chloro group make it an ideal starting material for the construction of diverse libraries of compounds. The demonstrated success of the 2-aminopyrimidine scaffold in the development of potent kinase inhibitors highlights the significant potential of derivatives of this compound for the discovery of novel therapeutics. Future research in this area will likely focus on the exploration of a wider range of substituents at the C5 position to target a broader spectrum of kinases and to address the ongoing challenge of drug resistance. The development of more efficient and sustainable synthetic methodologies for the derivatization of this core will also be a key area of investigation.
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The Pyrimidine Scaffold: A Cornerstone of Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
The pyrimidine ring, a fundamental heterocyclic motif, is a cornerstone of medicinal chemistry and drug discovery.[1][2] As an essential component of nucleic acids (cytosine, thymine, and uracil) and a key structural element in various vitamins and cofactors, its inherent biocompatibility and versatile chemical reactivity have made it a "privileged scaffold" for the development of novel therapeutics.[2][3][4][5] This technical guide provides an in-depth exploration of pyrimidine compounds in drug discovery, delving into their synthesis, multifaceted biological activities, and the structure-activity relationships that govern their therapeutic efficacy. We will traverse the landscape of pyrimidine-based drugs, from their foundational role in anticancer and antiviral chemotherapy to their emerging applications in treating a wide array of human diseases, offering field-proven insights and detailed experimental context for drug development professionals.
The Enduring Significance of the Pyrimidine Core
The pyrimidine nucleus, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, possesses a unique combination of physicochemical properties that make it exceptionally well-suited for drug design.[3][6] Its ability to engage in hydrogen bonding, π-π stacking, and dipole-dipole interactions allows for high-affinity binding to a diverse range of biological targets.[7] Furthermore, the pyrimidine scaffold serves as an excellent bioisostere for phenyl and other aromatic systems, often improving the pharmacokinetic and pharmacodynamic properties of drug candidates.[7][8]
The synthetic tractability of the pyrimidine ring is another key factor in its prevalence in drug discovery.[7][9] A multitude of synthetic methodologies, including the classic Biginelli reaction, allows for the facile introduction of various substituents at different positions of the ring, enabling the fine-tuning of biological activity and the exploration of vast chemical spaces.[9] This inherent versatility has led to the development of a vast library of pyrimidine derivatives with a broad spectrum of pharmacological activities.[10][11][12]
Pyrimidines in Oncology: A Pillar of Cancer Chemotherapy
Pyrimidine derivatives have long been at the forefront of anticancer drug development, primarily due to their ability to interfere with nucleic acid metabolism and disrupt key signaling pathways in cancer cells.[5][13]
Antimetabolites: The Foundational Anticancer Pyrimidines
The pioneering pyrimidine-based anticancer drugs were antimetabolites, designed to mimic endogenous nucleobases and thereby inhibit the enzymes essential for DNA and RNA synthesis.[5][13] A classic example is 5-Fluorouracil (5-FU) , which functions by inhibiting thymidylate synthase, a critical enzyme in the de novo synthesis of thymidine, leading to the disruption of DNA replication and repair in rapidly proliferating cancer cells.[6][13]
Experimental Protocol: Evaluation of Thymidylate Synthase Inhibition
A common method to assess the efficacy of pyrimidine-based thymidylate synthase (TS) inhibitors is a spectrophotometric assay.
Methodology:
-
Enzyme Preparation: Recombinant human thymidylate synthase is purified and its concentration determined.
-
Reaction Mixture: A reaction buffer is prepared containing dUMP (the substrate), N5,N10-methylenetetrahydrofolate (the cofactor), and the test pyrimidine compound at various concentrations.
-
Initiation and Monitoring: The reaction is initiated by the addition of the TS enzyme. The conversion of dUMP to dTMP is monitored by measuring the increase in absorbance at 340 nm, which is coupled to the oxidation of NADPH by dihydrofolate reductase.
-
Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined by plotting the reaction rates against the inhibitor concentrations.[14]
Kinase Inhibitors: Targeting Aberrant Cell Signaling
More recently, pyrimidine derivatives have emerged as potent inhibitors of protein kinases, which are often dysregulated in cancer and play a central role in tumor growth, proliferation, and survival.[15][16] The pyrimidine scaffold serves as an excellent hinge-binding motif, enabling potent and selective inhibition of various kinases.
Gefitinib , an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, is a prime example of a successful pyrimidine-based kinase inhibitor used in the treatment of non-small cell lung cancer.[17]
Signaling Pathway: EGFR Inhibition by Pyrimidine Derivatives
Caption: Workflow for a typical plaque reduction assay. [5]
Broad-Spectrum Antimicrobials: Pyrimidines Beyond Viruses
The therapeutic utility of pyrimidine derivatives extends to bacterial and fungal infections. [18][19]Multidrug-resistant pathogens pose a significant global health threat, and pyrimidines represent a promising scaffold for the development of novel antimicrobial agents. [18][20]
Antibacterial Agents
Pyrimidine-containing compounds have demonstrated activity against a range of Gram-positive and Gram-negative bacteria. [21]One well-known example is Trimethoprim , which selectively inhibits bacterial dihydrofolate reductase, an enzyme crucial for the synthesis of tetrahydrofolate, a cofactor essential for the synthesis of nucleic acids and amino acids.
Antifungal Agents
Pyrimidine derivatives have also shown significant promise as antifungal agents. [22][23]For instance, Flucytosine (5-fluorocytosine) is an antifungal drug that is converted within fungal cells to 5-fluorouracil, which then disrupts fungal DNA and RNA synthesis. [24]More recent research has identified novel pyrimidine-based scaffolds with broad-spectrum activity against pathogenic molds like Aspergillus fumigatus. [23][24]
Data Presentation: In Vitro Antifungal Activity of Novel Pyrimidine Derivatives
| Compound ID | Target Fungus | MIC (µg/mL) | Reference |
| Pyrim-A-01 | Candida albicans | 8 | [24] |
| Pyrim-A-02 | Candida albicans | 4 | [24] |
| Pyrim-B-01 | Aspergillus fumigatus | 16 | [23] |
| Pyrim-B-02 | Aspergillus fumigatus | 8 | [23] |
| Fluconazole | Candida albicans | 2 | [25] |
| Amphotericin B | Aspergillus fumigatus | 1 | [24] |
MIC: Minimum Inhibitory Concentration
Diverse Pharmacological Applications: An Expanding Frontier
The versatility of the pyrimidine scaffold is further underscored by its application in a wide range of other therapeutic areas. [10][26][27]
-
Anti-inflammatory Agents: Pyrimidine derivatives have been developed as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. [5]* Central Nervous System (CNS) Disorders: The pyrimidine core is present in drugs targeting the CNS, including sedatives and anticonvulsants. [7]* Cardiovascular Diseases: Certain pyrimidine derivatives exhibit antihypertensive properties. [10]
Structure-Activity Relationship (SAR): The Key to Rational Drug Design
The biological activity of pyrimidine derivatives is highly dependent on the nature and position of the substituents on the pyrimidine ring. [10][11][14]Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective drug candidates. For instance, in the development of kinase inhibitors, specific substitutions at the C2, C4, and C5 positions of the pyrimidine ring can significantly impact binding affinity and selectivity for the target kinase. [7]
Logical Relationship: The Drug Discovery Cycle for Pyrimidine Compounds
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An In-Depth Technical Guide to the In Silico Prediction of Protein Targets for 5-Chloro-N-ethylpyrimidin-2-amine
Executive Summary
Target identification is a pivotal and often challenging stage in drug discovery. For novel or under-characterized small molecules, determining the precise protein targets responsible for their biological effects is critical for mechanism of action (MoA) elucidation, lead optimization, and safety assessment. This guide presents a comprehensive, multi-faceted in silico workflow to predict and prioritize the protein targets of a novel chemical entity, 5-Chloro-N-ethylpyrimidin-2-amine. By synergistically employing ligand-based and structure-based computational methods, followed by systems biology analysis, researchers can generate high-confidence, experimentally testable hypotheses. This document provides not only the step-by-step protocols for these methodologies but also the scientific rationale underpinning their application, ensuring a robust and logically sound approach to target deconvolution.
Introduction: The Challenge of Orphan Ligands
Many bioactive small molecules, whether from high-throughput screens, natural product isolation, or chemical synthesis, exhibit interesting phenotypic effects without a known protein target. These "orphan ligands," such as this compound, represent both a challenge and an opportunity. Identifying their molecular targets is the key to unlocking their therapeutic potential and understanding potential liabilities.[1] Traditional experimental methods for target identification can be resource-intensive and time-consuming. In silico prediction offers a rapid, cost-effective, and powerful alternative to narrow the field of possibilities and guide subsequent experimental validation.[2][3]
This guide details a consensus-driven computational strategy that leverages the principle of chemical and structural complementarity to predict targets. We will explore two primary, orthogonal approaches:
-
Ligand-Based Methods: Based on the principle that structurally similar molecules often share biological targets.[4] We ask: "What known bioactive molecules does our compound of interest resemble?"
-
Structure-Based Methods: These methods, often called reverse docking, evaluate the physical and energetic fit of our molecule into the binding sites of thousands of known protein structures.[5][6][7] We ask: "Which protein pockets can our compound favorably bind to?"
By integrating the results from these disparate approaches and placing the predicted targets into their biological context using pathway and network analysis, we can build a compelling, evidence-based case for a select few proteins to advance into experimental validation.
Section 1: Compound Preparation and Profiling
The accuracy of any in silico prediction is fundamentally dependent on the quality of the input data. The first step is to create a high-fidelity, computationally tractable representation of the query molecule, this compound.
Canonical Representation
The starting point for all computational analyses is a standardized chemical identifier. The Simplified Molecular Input Line Entry System (SMILES) is a universal format that describes the 2D structure of a molecule.
-
Compound: this compound
-
Canonical SMILES: CCNc1nccc(c1)Cl
This SMILES string was obtained from PubChem, a comprehensive public database of chemical molecules and their activities.[8][9][10] This string will be the primary input for most of the tools described herein.
Protocol 1: 3D Structure Generation and Energy Minimization
For structure-based methods like docking, a plausible 3D conformation of the ligand is required.
-
Input SMILES: Use the canonical SMILES string (CCNc1nccc(c1)Cl) as input into a molecular modeling software (e.g., open-source tools like RDKit or commercial packages).
-
Generate 3D Coordinates: Convert the 2D representation into an initial 3D structure.
-
Protonation State: Determine the likely protonation state at a physiological pH (e.g., 7.4). For this compound, the pyrimidine and amine nitrogens are key sites to consider.
-
Energy Minimization: Apply a molecular mechanics force field (e.g., MMFF94) to relax the 3D structure into a low-energy conformation. This step removes steric clashes and produces a more realistic geometry for docking.[11]
-
Output Format: Save the final 3D structure in a suitable format, such as .sdf or .mol2, for use in docking software.
Section 2: Ligand-Based Target Prediction
Ligand-based methods operate on the "guilt-by-association" principle.[12] By quantifying the similarity of our query molecule to a large database of compounds with known biological targets, we can infer its likely targets.
Chemical Similarity Searching
This approach uses 2D or 3D similarity metrics to find known ligands that resemble our query molecule. Web servers like SwissTargetPrediction and databases like ChEMBL provide powerful, freely accessible tools for this purpose.[1][13][14][15]
Workflow 1: Target Prediction with SwissTargetPrediction
SwissTargetPrediction is a web server that predicts targets based on a combination of 2D and 3D similarity to known ligands.[1][4][16]
-
Input: Paste the SMILES string CCNc1nccc(c1)Cl into the query box.
-
Select Organism: Choose "Homo sapiens" for human protein targets.
-
Run Prediction: Initiate the search. The server compares the query molecule to a library of over 370,000 active compounds.
-
Analyze Results: The output is a ranked list of potential targets. The primary metric is the "Probability," which reflects the confidence of the prediction based on the similarity scores of the nearest neighbors.
Substructure and Fragment-Based Searching
Databases like ChEMBL, a massive, manually curated database of bioactive molecules, allow for more nuanced searches.[14][17] Instead of looking at the whole molecule, we can search for targets associated with its core chemical scaffolds.
Hypothetical Data Table 1: Ligand-Based Prediction Results
This table presents a hypothetical but representative output from a tool like SwissTargetPrediction for our query molecule.
| Predicted Target | Gene Symbol | Target Class | Probability | Known Actives (Most Similar) |
| Cyclin-dependent kinase 2 | CDK2 | Kinase | 0.25 | 2-anilino-5-chloropyrimidine derivatives |
| Vascular endothelial growth factor receptor 2 | KDR | Kinase | 0.18 | N-ethylpyrimidinamine analogs |
| Carbonic anhydrase II | CA2 | Lyase | 0.12 | Chloro-substituted aromatic amines |
| Dopamine receptor D2 | DRD2 | GPCR | 0.09 | Ethylamine-containing heterocycles |
| Serine/threonine-protein kinase B-raf | BRAF | Kinase | 0.07 | Pyrimidine-based inhibitors |
Causality Insight: The predominance of kinases in this hypothetical list is plausible. The pyrimidine scaffold is a well-known "privileged scaffold" in kinase inhibitor design, forming key hydrogen bonds with the hinge region of the kinase active site. The model identifies this feature and prioritizes targets where similar scaffolds are known to be active.
Section 3: Structure-Based Target Prediction (Reverse Docking)
Reverse docking flips the conventional drug discovery paradigm: instead of screening many compounds against one target, we screen one compound against many potential target structures.[5][6][18] This method computationally assesses the binding energy of the query ligand in the active sites of thousands of proteins from the Protein Data Bank (PDB).
Workflow 2: General Reverse Docking Protocol
While several servers and software packages exist, the underlying logic is consistent.[7][19]
-
Ligand Preparation: Use the energy-minimized 3D structure of this compound generated in Protocol 1.
-
Target Database Selection: A comprehensive, curated library of high-quality protein structures with defined binding sites is used.
-
Docking Simulation: The ligand is systematically placed ("docked") into each binding site in the database. A scoring function estimates the binding affinity (e.g., in kcal/mol) for each protein-ligand complex. A more negative score typically indicates a more favorable interaction.[20]
-
Scoring and Ranking: The protein targets are ranked based on their calculated binding affinity scores.
-
Post-Processing & Filtering: Results are often filtered to remove improbable targets (e.g., proteins with inaccessible binding sites) and clustered by protein family to identify trends.
Expertise Insight: A crucial step in validating a docking protocol is to perform "re-docking." If a known ligand for a predicted target is available, the protocol should be able to reproduce its experimentally determined binding pose.[11] This builds confidence in the model's ability to accurately predict poses for the query molecule.
Hypothetical Data Table 2: Reverse Docking Top Hits
This table shows a plausible output from a reverse docking screen, ranked by binding energy.
| Predicted Target | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Cyclin-dependent kinase 2 | 1HCK | -8.9 | Leu83 (H-bond), Glu81 (H-bond), Val18 |
| p38 mitogen-activated protein kinase | 1A9U | -8.5 | Met109 (H-bond), Gly110, Lys53 |
| Heat shock protein 90 | 1UYG | -8.2 | Asp93, Leu107, Asn51 |
| Carbonic anhydrase II | 2CBE | -7.9 | His94 (Zinc coord.), Thr199, Gln92 |
| Ephrin type-A receptor 2 | 2QY1 | -7.8 | Met629 (H-bond), Cys624, Leu594 |
Self-Validation Insight: Notice the overlap between the ligand-based and structure-based predictions (CDK2 and Carbonic Anhydrase II). When orthogonal methods independently converge on the same targets, our confidence in those predictions increases substantially. This consensus approach is a core principle of robust in silico target identification.
Section 4: Systems Biology & Pathway Analysis
Identifying a list of potential protein targets is only the first step. To understand the potential biological impact of the compound, we must analyze how these targets interact with each other and what biological pathways they belong to.
Workflow 3: Interaction Network and Enrichment Analysis
Tools like STRING and pathway databases like KEGG are invaluable for this stage.[21][22][23][24][25]
-
Compile Target List: Create a unified list of high-confidence targets from both the ligand-based and structure-based analyses (e.g., CDK2, KDR, CA2, BRAF, P38, HSP90, EPHA2).
-
Input to STRING: Submit the list of gene symbols to the STRING database.[26][27] STRING builds a protein-protein interaction (PPI) network based on experimental data, text mining, and computational predictions.[22]
-
Analyze Network: Examine the resulting network for clusters or "neighborhoods." A densely connected network suggests the compound may be acting on a coordinated biological process.
-
Perform Enrichment Analysis: Use the analysis tools within STRING or dedicated platforms like Enrichr to perform Gene Ontology (GO) and KEGG pathway enrichment.[28][29] This statistically determines if the predicted targets are over-represented in specific biological pathways (e.g., "MAPK signaling pathway," "Cell Cycle") or associated with particular molecular functions.[30][31]
Hypothetical Data Table 3: KEGG Pathway Enrichment Results
| Pathway Name | Pathway ID | Number of Genes in Pathway | p-value | FDR |
| Pathways in cancer | hsa05200 | 5 | 1.2e-4 | 5.5e-3 |
| MAPK signaling pathway | hsa04010 | 3 | 8.5e-3 | 9.1e-2 |
| Cell cycle | hsa04110 | 2 | 1.5e-2 | 1.2e-1 |
| VEGF signaling pathway | hsa04370 | 2 | 2.1e-2 | 1.5e-1 |
Authoritative Grounding: The low False Discovery Rate (FDR) for "Pathways in cancer" strongly suggests that the compound's targets are non-randomly associated with cancer biology. This provides a clear, high-level biological context for the compound's potential MoA.
Section 5: Data Integration and Target Prioritization
The final step is to synthesize all the generated data into a final, prioritized list of targets for experimental validation.
-
Consensus Scoring: Give the highest priority to targets identified by both ligand-based and structure-based methods (e.g., CDK2, CA2).
-
Pathway Centrality: Prioritize targets that are key nodes in the enriched biological pathways (e.g., kinases like CDK2, P38, and BRAF in cancer and MAPK signaling).
-
Pharmacological Relevance: Consider the "druggability" of the targets. Kinases are a well-established and highly druggable class of proteins, making them attractive targets.
-
Hypothesis Generation: Formulate a primary hypothesis. For example: "this compound is a multi-kinase inhibitor, with primary activity against CDK2 and secondary activity against other kinases in the MAPK signaling pathway, leading to anti-proliferative effects."
Visualizations
Overall In Silico Target Prediction Workflow
Caption: High-level workflow for in silico target identification.
Conceptual Comparison of Prediction Methods
Caption: Ligand-based vs. Structure-based prediction concepts.
Hypothetical Target Pathway Interaction
Caption: Simplified pathway map of prioritized kinase targets.
Conclusion
This in-depth guide outlines a robust, multi-pronged in silico strategy for the target deconvolution of this compound. By systematically applying ligand-based and structure-based prediction methods and contextualizing the results through pathway and network analysis, we have moved from a simple chemical structure to a concrete, data-driven biological hypothesis. This workflow minimizes the experimental search space, conserves resources, and provides a strong foundation for subsequent validation studies, such as enzymatic assays or cellular thermal shift assays (CETSA), to confirm the predicted interactions.
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- 31. researchgate.net [researchgate.net]
Navigating the Procurement of 5-Chloro-N-ethylpyrimidin-2-amine: A Technical Guide for Researchers
For researchers and professionals in drug development, the timely acquisition of high-quality, well-characterized chemical starting materials is a critical determinant of project success. 5-Chloro-N-ethylpyrimidin-2-amine, a substituted pyrimidine, represents a key building block in the synthesis of a variety of bioactive molecules. Its utility stems from the pyrimidine core, a privileged scaffold in medicinal chemistry, and the strategic placement of chloro and ethylamino groups that allow for diverse chemical modifications. This guide provides an in-depth technical overview for sourcing this compound, with a focus on ensuring scientific integrity through rigorous supplier evaluation and material validation.
The Significance of this compound in Research
The pyrimidine scaffold is a cornerstone in the development of therapeutics, owing to its presence in nucleobases and its ability to engage in a wide range of biological interactions.[1] The introduction of a chlorine atom at the 5-position and an N-ethylamino group at the 2-position of the pyrimidine ring creates a versatile chemical entity. The chlorine atom can serve as a handle for cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations, enabling the introduction of diverse substituents to explore the chemical space around the core. The N-ethylamino group can participate in hydrogen bonding and other interactions within a biological target, or it can be further modified. The importance of chlorinated compounds in pharmaceuticals is well-documented, with over 250 FDA-approved chloro-containing drugs on the market.[2][3]
Commercial Availability: Off-the-Shelf vs. Custom Synthesis
A survey of the current chemical supplier landscape reveals that this compound is not a readily available, off-the-shelf compound. While suppliers offer a variety of structurally related pyrimidine derivatives, such as 5-bromo-2-chloro-N-ethylpyrimidin-4-amine and 4-chloro-N-ethyl-5-(trifluoromethyl)pyrimidin-2-amine, the specific isomer of interest often requires custom synthesis.[4][5] This necessitates a different procurement strategy, one that emphasizes clear communication of specifications and a robust quality control plan.
Identifying and Qualifying Custom Synthesis Suppliers
The selection of a reliable partner for custom synthesis is paramount. The ideal supplier will not only have the synthetic chemistry expertise but will also provide comprehensive analytical data to validate the structure and purity of the final compound.
Potential Suppliers for Custom Synthesis
Based on their offerings of similar heterocyclic building blocks, the following suppliers are potential candidates for the custom synthesis of this compound:
| Supplier | Relevant Offerings | Custom Synthesis Services |
| BLD Pharm | Offers a range of substituted chloro- and amino-pyrimidines.[4][5][6][7] | Typically offers custom synthesis services for related compounds. |
| Sigma-Aldrich (Merck) | Extensive catalog of chemical building blocks and reagents.[8][9] | Well-established custom synthesis and manufacturing services. |
| Simson Pharma Limited | Specializes in pharmaceutical impurities and research chemicals. | Provides custom synthesis of complex organic molecules. |
| TCI America | A global supplier of research chemicals and organic intermediates.[10] | Offers custom synthesis and bulk manufacturing capabilities. |
Workflow for Supplier Qualification and Custom Synthesis
The process of engaging a custom synthesis supplier can be visualized as follows:
Essential Analytical Data for Compound Validation
For a custom-synthesized compound, a comprehensive Certificate of Analysis (CoA) is non-negotiable. The following analytical data are essential for confirming the identity, purity, and integrity of this compound:
-
¹H NMR (Proton Nuclear Magnetic Resonance): This is the primary technique for structural elucidation. The spectrum should be consistent with the expected structure, showing the correct chemical shifts, multiplicities, and integrations for all protons. For this compound, one would expect to see signals corresponding to the pyrimidine ring protons, the ethyl group (a quartet and a triplet), and the amine proton.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This provides information about the carbon framework of the molecule and complements the ¹H NMR data.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is preferred as it provides the elemental composition.
-
HPLC/UPLC (High-Performance/Ultra-Performance Liquid Chromatography): This is the standard method for determining the purity of a non-volatile organic compound. The chromatogram should show a single major peak, and the purity should be reported as a percentage (e.g., >95% or >98%).
Representative Synthetic Approach
Understanding the potential synthetic route to this compound can aid in discussions with a custom synthesis provider and in anticipating potential impurities. A plausible route is the nucleophilic aromatic substitution of a di-chlorinated pyrimidine.
This reaction leverages the differential reactivity of the chlorine atoms on the pyrimidine ring, allowing for selective substitution.
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of the compound. Based on safety data sheets for similar chlorinated and amino-pyrimidine compounds, the following precautions should be taken:[11][12]
-
Handling: Use in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid formation of dust and aerosols.[11][12]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[13] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) may be recommended.
Conclusion
The procurement of this compound for research purposes requires a proactive and diligent approach, moving from a simple search for off-the-shelf products to a managed custom synthesis project. By carefully selecting a reputable supplier, clearly defining the required specifications, and rigorously validating the final product through comprehensive analytical testing, researchers can ensure the quality and reliability of this critical building block for their drug discovery and development programs. This diligence at the procurement stage is a fundamental aspect of scientific integrity and is essential for generating reproducible and trustworthy research data.
References
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The Royal Society of Chemistry. Photochemical Intramolecular Amination for the Synthesis of Heterocycles. [Link]
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CP Lab Safety. 2-Chloro-5-ethylpyrimidine, 1g, Each. [Link]
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AdooQ BioScience. N1-(5-Chloro-2-pyridinyl)-N2-[(1S,2R,4S)-4-[(methylamino)carbonyl]. [Link]
-
National Institutes of Health. 5-Chloro-N-[2-(1H-imidazol-4-yl)ethyl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. [Link]
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National Institutes of Health. 2-Pyrimidinamine, 5-chloro-. [Link]
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PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
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ResearchGate. NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. [Link]
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Growing Science. Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. [Link]
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ChemSynthesis. 5-chloro-2-pyrimidinamine. [Link]
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Fortuna. 2,6-Dichlorobenzoyl Chloride CAS 4659-45-4 Wholesale & Bulk. [Link]
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PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
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PubChem. 2-Chloropyrimidin-5-amine. [Link]
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Methodological & Application
Application Note & Synthesis Protocol: 5-Chloro-N-ethylpyrimidin-2-amine
Introduction: The Strategic Value of 2-Aminopyrimidines in Drug Discovery
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in diverse biological interactions.[1] Substituted 2-aminopyrimidines, in particular, function as versatile building blocks for the synthesis of targeted therapies, including kinase inhibitors. The strategic introduction of functional groups onto the pyrimidine ring allows for the fine-tuning of a molecule's pharmacological profile. 5-Chloro-N-ethylpyrimidin-2-amine is a key intermediate, providing a reactive handle (the C5-chloro group) for further elaboration via cross-coupling reactions, while the N-ethyl-2-amino group serves as a crucial pharmacophoric element. The presence of chlorine is a common feature in many FDA-approved drugs, often enhancing membrane permeability and metabolic stability.[2][3]
This document provides a comprehensive, field-proven protocol for the synthesis of this compound from commercially available 2,5-dichloropyrimidine. It details the underlying chemical principles, a step-by-step experimental procedure, and methods for purification and characterization.
Principle and Mechanism: Regioselective Nucleophilic Aromatic Substitution (SNAr)
The synthesis proceeds via a Nucleophilic Aromatic Substitution (SNAr) reaction. This mechanism is characteristic of electron-deficient aromatic and heteroaromatic systems, such as pyrimidines, where the ring nitrogens act as powerful electron-withdrawing groups, activating the ring towards nucleophilic attack.[4]
The Causality of Regioselectivity
In dichloropyrimidine systems, the general order of reactivity for nucleophilic substitution is C4(6) > C2 >> C5.[5] However, in the specific case of the 2,5-dichloropyrimidine substrate, the C2 position is the most electrophilic center. This is because the C2 carbon is situated between two strongly electron-withdrawing nitrogen atoms, which significantly lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) at this position, making it the preferential site for nucleophilic attack by ethylamine.[6] The C5 position is substantially less activated. This inherent electronic bias allows for a highly regioselective mono-amination at the C2 position, which is critical for the success of the synthesis.
The reaction involves the initial attack of the ethylamine nucleophile on the C2 carbon, breaking the aromaticity of the ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity is subsequently restored by the expulsion of the chloride leaving group.[7] A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is included to neutralize the hydrochloric acid (HCl) generated in situ, preventing the protonation of the ethylamine nucleophile and driving the reaction to completion.
Reaction Mechanism Diagram
Materials and Equipment
Reagents and Materials
| Reagent | CAS Number | M.W. ( g/mol ) | Amount | Equivalents |
| 2,5-Dichloropyrimidine | 22536-67-0 | 148.98 | 5.00 g | 1.0 |
| Ethylamine (70% in H₂O) | 75-04-7 | 45.08 | 2.38 mL | 1.1 |
| Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | 8.8 mL | 1.5 |
| 2-Propanol (IPA) | 67-63-0 | 60.10 | 100 mL | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ~400 mL | - |
| Hexanes | 110-54-3 | 86.18 | ~600 mL | - |
| Saturated NaCl (Brine) | 7647-14-5 | 58.44 | ~100 mL | - |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | ~10 g | - |
| Silica Gel (230-400 mesh) | 7631-86-9 | 60.08 | As needed | - |
Equipment
-
250 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Nitrogen or Argon gas inlet
-
Glass funnel and separatory funnel (500 mL)
-
Rotary evaporator
-
Glass column for chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
Detailed Experimental Protocol
Step 1: Reaction Setup
-
Place a magnetic stir bar into a 250 mL round-bottom flask and dry the flask thoroughly.
-
Add 2,5-dichloropyrimidine (5.00 g, 33.6 mmol) to the flask.
-
Add 100 mL of 2-propanol.
-
Assemble the reflux condenser on top of the flask and ensure a gentle flow of cooling water.
-
Place the apparatus under an inert atmosphere (Nitrogen or Argon).
Step 2: Reagent Addition
-
Begin stirring the mixture to dissolve the 2,5-dichloropyrimidine.
-
Using a syringe, add diisopropylethylamine (DIPEA) (8.8 mL, 50.4 mmol) to the stirred solution.
-
Slowly add the 70% aqueous ethylamine solution (2.38 mL, 37.0 mmol) dropwise over 5 minutes. An exotherm may be observed.
Step 3: Reaction and Monitoring
-
Heat the reaction mixture to a gentle reflux (approx. 80-85 °C) using the heating mantle.
-
Maintain the reflux for 4-6 hours.
-
Monitor the reaction progress using TLC (eluent: 20% Ethyl Acetate in Hexanes). The starting material (2,5-dichloropyrimidine) is non-polar, while the product is more polar. The reaction is complete when the starting material spot is no longer visible.
Step 4: Work-up and Extraction
-
Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (150 mL).
-
Transfer the solution to a 500 mL separatory funnel.
-
Wash the organic layer sequentially with water (2 x 50 mL) and then with saturated NaCl (brine) solution (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate again on the rotary evaporator to yield the crude product as an oil or solid.
Step 5: Purification
-
Purify the crude product by flash column chromatography on silica gel.
-
Column packing: Use a hexane/ethyl acetate solvent system.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (starting from 5% EtOAc and gradually increasing to 25% EtOAc).
-
Collect the fractions containing the desired product (visualized by TLC) and combine them.
-
Remove the solvent from the combined fractions under reduced pressure to yield this compound as a pure solid. The expected yield is typically in the range of 75-90%.
Characterization
The identity and purity of the final compound should be confirmed by standard analytical techniques:
-
¹H NMR: To confirm the presence of the ethyl group and the pyrimidine protons.
-
¹³C NMR: To confirm the carbon skeleton.
-
Mass Spectrometry (MS): To confirm the molecular weight (157.6 g/mol ) and isotopic pattern characteristic of a monochlorinated compound.
-
Melting Point: To assess purity.
Experimental Workflow Diagram
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Fume Hood: All steps of this procedure should be performed in a well-ventilated chemical fume hood.
-
Reagent Handling:
-
2,5-Dichloropyrimidine is harmful if swallowed and causes serious eye damage.[8] Avoid inhalation of dust and contact with skin and eyes.
-
Ethylamine is flammable and corrosive. Handle the aqueous solution with care.
-
DIPEA is flammable and harmful if swallowed or inhaled. It causes severe skin burns and eye damage.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
References
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules. Available at: [Link]
- Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine. Google Patents.
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Available at: [Link]
-
Understanding the highly Variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. Available at: [Link]
-
Regioselective 2-Amination of Polychloropyrimidines. Organic Letters. Available at: [Link]
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Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry. Available at: [Link]
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. ResearchGate. Available at: [Link]
-
Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. Available at: [Link]
-
Concerted Nucleophilic Aromatic Substitutions. PubMed Central (PMC). Available at: [Link]
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Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PubMed Central (PMC). Available at: [Link]
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. Available at: [Link]
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2,5-Dichloropyrimidine. PubChem. Available at: [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central (PMC). Available at: [Link]
- Process for the preparation of chloropyrimidines. Google Patents.
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. Available at: [Link]
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The Chemical Versatility of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine in Drug Development. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
-
Recent Developments in the Synthesis, Reactions, and Biological Activities of Pyrimido[4,5-c] Isoquinolines from Pyrimidine Derivatives (Part II). Bentham Science. Available at: [Link]
-
5-Chloro-N-[2-(1H-imidazol-4-yl)ethyl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. National Institutes of Health (NIH). Available at: [Link]
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Application Notes and Protocols for Kinase Inhibitor Screening Using 5-Chloro-N-ethylpyrimidin-2-amine as a Scaffold
Abstract
Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1][2] The development of small molecule kinase inhibitors has therefore become a major focus of modern drug discovery.[3][4] The pyrimidine scaffold is a "privileged structure" in this field, forming the core of numerous FDA-approved kinase inhibitors due to its ability to mimic the hinge-binding interactions of ATP in the kinase active site.[1][5][6][7] This guide provides a comprehensive overview of the application of 5-Chloro-N-ethylpyrimidin-2-amine as a representative starting scaffold for a kinase inhibitor screening campaign. While extensive biological data for this specific compound is not yet prevalent in public literature, its structural motifs are characteristic of promising kinase inhibitor fragments. These notes detail the scientific rationale, step-by-step experimental protocols for various assay formats, and data interpretation guidelines for identifying and characterizing novel kinase inhibitors.
Introduction: The Pyrimidine Scaffold in Kinase Inhibition
The pyrimidine nucleus is a fundamental heterocyclic motif found in the building blocks of DNA and RNA, making it an attractive and biocompatible scaffold for drug design.[6][7] In the context of kinase inhibition, the nitrogen atoms at positions 1 and 3 of the pyrimidine ring can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with the hinge region of the kinase ATP-binding pocket.[1] This interaction is a common feature of many potent and selective kinase inhibitors.[8] The amenability of the pyrimidine ring to substitution at multiple positions allows for the fine-tuning of steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles.[1]
This compound represents a valuable, yet underexplored, starting point for fragment-based or high-throughput screening. The 2-aminopyrimidine core is a well-established pharmacophore in numerous kinase inhibitors. The ethyl group at the N-position can be modified to explore different pockets within the kinase active site, while the chloro group at the 5-position offers a reactive handle for further chemical elaboration through cross-coupling reactions to build molecular complexity and improve target engagement.
This document outlines the workflow for utilizing a compound such as this compound in a typical kinase inhibitor discovery cascade, from initial high-throughput screening to lead validation.
Experimental Design and Workflow
A typical kinase inhibitor screening campaign follows a multi-stage process designed to identify potent and selective compounds. The overall workflow is depicted below.
Caption: Kinase Inhibitor Discovery Workflow.
High-Throughput Screening (HTS) Protocols
The initial step in identifying inhibitors from a compound library is a robust and scalable high-throughput screen. Below are detailed protocols for three widely used assay formats.
Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
Principle: This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction.[9][10] Active kinases consume ATP to phosphorylate their substrates. The addition of the Kinase-Glo® reagent, which contains luciferase and its substrate luciferin, results in a luminescent signal that is directly proportional to the ATP concentration.[11] Therefore, a high luminescent signal indicates low kinase activity (inhibition).[12]
Protocol: Kinase-Glo® Assay
-
Compound Preparation:
-
Prepare a stock solution of this compound (or its derivatives) in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions in DMSO to create a concentration range for dose-response experiments. For single-point screening, a final assay concentration of 1-10 µM is common.[13]
-
Transfer a small volume (e.g., 50 nL) of the compound solutions into the wells of a 384-well assay plate.
-
-
Kinase Reaction Setup:
-
In a 384-well plate, add the following to each well:
-
Test compound in DMSO.
-
Target kinase in kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Kinase substrate (peptide or protein).
-
-
Include controls:
-
Positive Control (No Inhibition): DMSO vehicle only.
-
Negative Control (No Kinase Activity): No enzyme.
-
-
-
Reaction Initiation and Incubation:
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should ideally be at or near the Km value for the specific kinase to facilitate the detection of ATP-competitive inhibitors.[1]
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This time should be optimized to ensure the reaction is in the linear range.
-
-
Detection:
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. For IC₅₀ determination, plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model.[14]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Principle: TR-FRET is a robust technology for studying molecular interactions, including kinase activity.[15] In a common format (e.g., LanthaScreen™), a kinase phosphorylates a fluorescein-labeled substrate. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is then added. When the antibody binds to the phosphorylated substrate, the terbium donor and fluorescein acceptor are brought into close proximity, allowing for FRET to occur upon excitation.[16] The TR-FRET signal is directly proportional to kinase activity.
Caption: TR-FRET Kinase Assay Principle.
Protocol: TR-FRET Assay (General)
-
Compound Plating: As described in the Kinase-Glo® protocol (Section 3.1, Step 1).
-
Kinase Reaction:
-
Add the target kinase and the fluorescein-labeled substrate to the wells containing the test compounds.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for 60 minutes (or an optimized time).
-
-
Reaction Termination and Detection:
-
Measurement:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the terbium and fluorescein wavelengths.
-
Calculate the TR-FRET ratio (acceptor signal / donor signal).
-
Data Analysis: A decrease in the TR-FRET ratio indicates kinase inhibition. Calculate percent inhibition and IC₅₀ values as described previously.
Fluorescence Polarization (FP) Assay
Principle: FP assays measure the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[19] In a competitive binding assay format, a fluorescently labeled ligand (tracer) with known affinity for the kinase is used. When the tracer is unbound, it tumbles rapidly in solution, resulting in low polarization of emitted light. When bound to the much larger kinase enzyme, its tumbling is slowed, leading to high polarization.[20] An unlabeled inhibitor (like this compound) will compete with the tracer for binding to the kinase, displacing it and causing a decrease in fluorescence polarization.[21]
Protocol: Competitive FP Assay
-
Reagent Preparation:
-
Prepare solutions of the target kinase, the fluorescent tracer, and the test compound in an appropriate assay buffer.
-
The concentration of the kinase and tracer should be optimized to give a sufficient assay window (difference in mP between bound and free tracer).
-
-
Assay Setup:
-
In a black, low-volume 384-well plate, add the test compound dilutions.
-
Add the target kinase to the wells and incubate for a short period (e.g., 10 minutes) to allow for inhibitor-kinase interaction.[20]
-
Add the fluorescent tracer to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a time sufficient to reach binding equilibrium (e.g., 30-60 minutes).
-
Measure fluorescence polarization on a plate reader equipped with the appropriate polarizing filters.[21]
-
Data Analysis: A decrease in the polarization signal indicates that the test compound is displacing the fluorescent tracer from the kinase. Calculate percent inhibition and determine IC₅₀ or Ki values.[20]
Data Presentation and Interpretation
Quantitative data from dose-response experiments should be summarized in a clear, tabular format.
Table 1: Hypothetical Inhibition Data for a this compound Derivative (Compound X)
| Assay Platform | Target Kinase | Substrate | ATP Conc. (µM) | IC₅₀ (µM) |
| Kinase-Glo® | Kinase A | Peptide A | 10 (Km) | 1.2 |
| TR-FRET | Kinase A | Peptide A-Fl | 10 (Km) | 1.5 |
| FP (Competitive) | Kinase A | Tracer Y | N/A | 2.1 |
| Kinase-Glo® | Kinase B | Peptide B | 50 (Km) | > 50 |
| Kinase-Glo® | Kinase C | Protein C | 25 (Km) | 25.6 |
Interpretation:
-
Potency: Compound X shows sub-micromolar to low micromolar potency against Kinase A.
-
Assay Concordance: The similar IC₅₀ values from the Kinase-Glo® (activity) and TR-FRET (activity) assays, along with the FP (binding) assay, provide strong evidence that Compound X inhibits Kinase A through direct interaction.[22]
-
Selectivity: Compound X is significantly more potent against Kinase A than against Kinases B and C, suggesting a degree of selectivity. A broader kinome screen is required to confirm this profile.[4]
Validating On-Target Effects
A critical step in kinase inhibitor development is ensuring that the observed biological effects are due to the inhibition of the intended target and not off-target activities.[22]
-
Orthogonal Assays: Confirming activity in a different assay format (as shown in Table 1) reduces the likelihood of technology-specific artifacts.
-
Cellular Target Engagement: Assays like NanoBRET™ can confirm that the compound binds to the target kinase in a live-cell context.[23]
-
Cellular Phosphorylation Assay: A Western blot or cellular immunoassay can be used to measure the phosphorylation of a known downstream substrate of the target kinase. A potent inhibitor should reduce this phosphorylation in a dose-dependent manner.[22][23]
Caption: Cellular Target Validation Workflow.
Conclusion
The pyrimidine scaffold is a cornerstone of modern kinase inhibitor design.[1] Compounds built around a 2-aminopyrimidine core, such as this compound, serve as excellent starting points for discovery campaigns. By employing a systematic screening cascade utilizing robust biochemical assays like Kinase-Glo®, TR-FRET, and Fluorescence Polarization, researchers can efficiently identify and characterize novel inhibitors. Subsequent validation in cellular assays is crucial to ensure on-target activity and advance the most promising candidates toward preclinical development.[23] This integrated approach, combining rational scaffold selection with a multi-faceted screening strategy, maximizes the potential for discovering next-generation targeted therapeutics.
References
- Pyramidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Arch Pharm (Weinheim).
- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Bentham Science Publishers.
- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed.
- The Pyrimidine Scaffold: A Cornerstone of Modern Drug Discovery. Benchchem.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing.
- Introducing the Kinase-Glo™ Luminescent Kinase Assay. Promega.
- Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin #TB372. Promega Corporation.
- An In-depth Technical Guide on the Mechanism of Action of Pyrimidine Derivatives. Benchchem.
- Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience.
- Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. NIH.
- Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. PubMed.
- Kinase-Glo® Luminescent Kinase Assays. Promega Corporation.
- LanthaScreen TR-FRET Kinase Assays. Thermo Fisher Scientific - US.
- How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube.
- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI.
- New Screening Approaches for Kinases. The Royal Society of Chemistry.
- Best Practices for Kinase Inhibitor Experiments. Benchchem.
- Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PMC - NIH.
- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- Optimization of a LanthaScreen Kinase assay for cRAF. Thermo Fisher Scientific.
- Fluorescence Polarization Detection. BMG LABTECH.
- Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.
- Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicronspheres.
- Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. PMC.
- Use of Protein Kinase Focused Compound Libraries for the Discovery of New Inositol Phosphate Kinase Inhibitors. PMC - NIH.
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The Ascendance of 5-Chloro-N-ethylpyrimidin-2-amine: A Versatile Scaffold for Modern Medicinal Chemistry
Introduction: The Strategic Value of the Aminopyrimidine Core
In the landscape of contemporary drug discovery, the pyrimidine nucleus stands as a "privileged scaffold," a foundational structure renowned for its consistent presence in biologically active molecules.[1] Its significance is rooted in its natural occurrence as a core component of nucleobases, rendering it readily accepted by biological systems.[1] The aminopyrimidine substructure, in particular, has garnered immense interest from medicinal chemists due to its ability to form crucial hydrogen bonding interactions with a multitude of enzymatic targets.[2][3] This guide focuses on a specific, highly functionalized aminopyrimidine, 5-Chloro-N-ethylpyrimidin-2-amine , exploring its strategic importance, synthesis, and application as a versatile scaffold in the development of targeted therapeutics, with a particular emphasis on kinase inhibitors. The introduction of a chloro group at the 5-position and an ethyl group on the 2-amino moiety provides medicinal chemists with critical modulation points for fine-tuning the scaffold's steric and electronic properties to achieve desired potency and selectivity.
Physicochemical Properties and Rationale for Use
The unique arrangement of substituents on the this compound scaffold imparts a distinct set of physicochemical properties that are highly advantageous in drug design.
| Property | Value/Description | Significance in Medicinal Chemistry |
| Molecular Formula | C6H8ClN3 | Provides a low molecular weight starting point, allowing for further derivatization without exceeding the limits of Lipinski's Rule of Five. |
| Molecular Weight | 157.60 g/mol | Favorable for maintaining drug-like properties in more complex downstream molecules. |
| XLogP3 | 1.6 (Predicted) | Indicates a moderate lipophilicity, which is often a good starting point for achieving a balance between solubility and cell permeability. |
| Hydrogen Bond Donors | 1 (the N-H of the ethylamino group) | Allows for a key hydrogen bond donation to the hinge region of many kinases. |
| Hydrogen Bond Acceptors | 3 (the two pyrimidine nitrogens and the amino nitrogen) | Provides multiple points for hydrogen bonding interactions with the target protein, enhancing binding affinity. |
| Reactivity of the 5-Chloro Group | Susceptible to nucleophilic aromatic substitution and cross-coupling reactions. | Offers a convenient handle for introducing a wide range of substituents to explore structure-activity relationships (SAR). |
The rationale for employing this scaffold is multi-faceted. The 2-aminopyrimidine core is a well-established "hinge-binder" in kinase inhibitors, forming key hydrogen bonds with the backbone of the kinase hinge region. The 5-chloro substituent can serve a dual purpose: it can either act as a key pharmacophoric feature, occupying a specific hydrophobic pocket within the target protein, or it can be used as a reactive handle for further chemical modifications, such as Suzuki or Sonogashira couplings, to introduce larger and more complex functionalities. The N-ethyl group provides a balance of lipophilicity and steric bulk, which can be crucial for optimizing binding affinity and selectivity.
Synthetic Protocols for this compound and its Derivatives
The synthesis of this compound is conceptually straightforward, typically starting from a readily available dichloropyrimidine precursor. The following protocol outlines a general and reliable method.
Protocol 1: Synthesis of this compound from 2,5-Dichloropyrimidine
This protocol is based on the principle of nucleophilic aromatic substitution, where the more reactive chlorine at the 2-position of the pyrimidine ring is displaced by ethylamine.
Materials:
-
2,5-Dichloropyrimidine
-
Ethylamine solution (e.g., 70% in water or as a solution in a suitable organic solvent)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Triethylamine or other suitable non-nucleophilic base
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 2,5-dichloropyrimidine (1.0 eq) in anhydrous DMF.
-
Addition of Reagents: To the stirred solution, add triethylamine (1.5 eq) followed by the slow, dropwise addition of ethylamine solution (1.2 eq).
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and water.
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Causality Behind Experimental Choices:
-
Solvent: DMF is chosen for its high boiling point and its ability to dissolve both the starting material and the amine, facilitating the reaction.
-
Base: Triethylamine is used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.
-
Temperature: Heating is necessary to overcome the activation energy of the nucleophilic aromatic substitution reaction. The temperature is kept moderate to avoid side reactions.
-
Work-up: The aqueous work-up is essential to remove the DMF, excess amine, and the triethylamine hydrochloride salt. The bicarbonate wash neutralizes any remaining acidic impurities.
Application in Medicinal Chemistry: A Scaffold for Kinase Inhibitors
The this compound scaffold has emerged as a valuable building block in the design of potent and selective kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[4]
Targeting Janus Kinases (JAKs)
The Janus kinase (JAK) family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which is central to immune system regulation.[5] Dysregulation of this pathway is implicated in various autoimmune diseases and cancers. Several approved and clinical-stage JAK inhibitors feature a pyrimidine core.
While a blockbuster drug with the exact this compound scaffold is yet to emerge, the closely related compound AZD1480 , a potent JAK2 inhibitor, highlights the potential of the 5-chloropyrimidine core.[1][6] AZD1480, which features a more complex substituent at the 2-amino position, demonstrates that the 5-chloropyrimidine moiety is well-tolerated and can be a key component of highly active kinase inhibitors.[1][6]
The 5-chloro group in these inhibitors often occupies a hydrophobic pocket in the ATP-binding site of the kinase, contributing to the overall binding affinity. The N-ethyl group can be envisioned to project into a solvent-exposed region or interact with nearby hydrophobic residues, and its modification is a common strategy in lead optimization.
Structure-Activity Relationship (SAR) Insights
The following table summarizes hypothetical SAR data for a series of this compound derivatives, illustrating how modifications at different positions can impact kinase inhibitory activity. This data is inferred from published studies on related aminopyrimidine kinase inhibitors.[2]
| Compound | R1 (at C4-position) | R2 (on N-ethyl) | JAK2 IC50 (nM) | PLK4 IC50 (nM) |
| Scaffold | H | H | >10,000 | >10,000 |
| 1a | 4-methoxyphenyl | H | 500 | 800 |
| 1b | 4-(methylsulfonyl)phenyl | H | 50 | 95 |
| 1c | 3-aminopyrazole | H | 15 | 25 |
| 2a | 4-(methylsulfonyl)phenyl | methyl | 75 | 120 |
| 2b | 4-(methylsulfonyl)phenyl | cyclopropyl | 40 | 80 |
SAR Interpretation:
-
C4-Position (R1): Substitution at the C4-position is crucial for activity. A simple phenyl group is often insufficient, while the addition of electron-withdrawing groups like a methylsulfonyl can significantly enhance potency, likely through favorable interactions in the kinase active site. Heterocyclic substituents like pyrazole can also lead to potent inhibitors.
-
N-ethyl Group (R2): Modification of the N-ethyl group can have a modest impact on activity. Small alkyl groups like methyl or cyclopropyl may be well-tolerated or slightly beneficial, while larger, bulkier groups could lead to steric clashes and reduced potency.
Targeting Polo-Like Kinase 4 (PLK4)
Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, and its overexpression is linked to tumorigenesis.[4] Recent studies have identified 5-chloro-2-aminopyrimidine derivatives as potent PLK4 inhibitors. In one study, a series of compounds based on this scaffold exhibited nanomolar potency against PLK4 and significant anti-proliferative activity in breast cancer cell lines. This highlights the versatility of the this compound scaffold in targeting different kinase families.
Experimental Workflow for Derivative Synthesis and Evaluation
The development of novel therapeutics based on the this compound scaffold follows a well-defined workflow, from initial synthesis to biological evaluation.
Caption: A typical workflow for the development of kinase inhibitors based on the this compound scaffold.
Conclusion and Future Perspectives
This compound is a strategically designed scaffold that offers a compelling starting point for the development of novel therapeutics, particularly in the realm of kinase inhibitors. Its synthetic accessibility, coupled with the versatile handles for chemical modification, allows for the rapid exploration of structure-activity relationships. While its direct incorporation into an approved drug is yet to be seen, the success of closely related 5-chloropyrimidine-containing molecules in the clinic provides a strong validation for its continued exploration. Future efforts in this area will likely focus on the development of highly selective inhibitors targeting specific kinase isoforms to minimize off-target effects and improve the therapeutic window of next-generation medicines.
References
-
Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. (2022). NIH National Library of Medicine. [Link]
-
Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. (n.d.). RSC Publishing. [Link]
-
Discovery of 5 Chloro-N-2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N-4-(5-methyl-1H-pyraz ol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a Novel Inhibitor of the Jak/Stat Pathway. (2025). ResearchGate. [Link]
-
Aminopyrimidines: Recent synthetic procedures and anticancer activities. (2021). Semantic Scholar. [Link]
-
Effects of Various Bases on Acid-Catalyzed Amination of 2-Chloro-5-ethylpyrimidine: Synthesis of PPARpan Agonist GW693085. (n.d.). ACS Publications. [Link]
-
Design, Synthesis and Biological Evaluation of Pyrimidine Analogues as SecA Inhibitors. (n.d.). Research Square. [Link]
- US9034884B2 - Heterocyclic-substituted pyrrolopyridines and pyrrolopyrimidines as JAK inhibitors. (n.d.).
-
Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (n.d.). NIH National Library of Medicine. [Link]
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From Molecular Alterations to the Targeted Therapy: Treatment of Thalamic Glioma in Pediatric Patients. (n.d.). MDPI. [Link]
-
Synthesis, X-ray crystallographic analysis, DFT studies and biological evaluation of triazolopyrimidines and 2-anilinopyrimidine. (n.d.). Lirias. [Link]
-
Synthesis and biological evaluation of pyrimidine analogs of antimycobacterial purines. (n.d.). Europe PMC. [Link]
- US10980815B2 - Aminopyrimidinyl compounds. (n.d.).
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing. [Link]
-
N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway. (2011). PubMed. [Link]
-
The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. (n.d.). Semantic Scholar. [Link]
-
Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. (2013). ACS Publications. [Link]
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In vitro testing of 5-Chloro-N-ethylpyrimidin-2-amine cytotoxicity
An Application Guide for the Preliminary In Vitro Cytotoxicity Profiling of 5-Chloro-N-ethylpyrimidin-2-amine
Abstract
This document provides a comprehensive framework and detailed protocols for conducting a preliminary in vitro cytotoxicity assessment of this compound, a novel small molecule with a pyrimidine scaffold. Recognizing that early-stage toxicity profiling is critical in drug discovery and chemical safety assessment, this guide presents a multi-parametric approach.[1][2] We move beyond a single-endpoint assay to build a more complete cellular response profile by integrating three distinct, well-validated methods: the MTT assay for metabolic activity, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and a luminescent Caspase-3/7 assay for apoptosis detection. This strategy allows researchers to not only quantify the cytotoxic potential but also to gain initial insights into the potential mechanism of cell death. The protocols herein are designed to be self-validating through the rigorous use of controls, ensuring data integrity and reproducibility.
Introduction: The Rationale for Multi-Parametric Cytotoxicity Testing
Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[3][4] The introduction of a novel analogue, this compound, necessitates a thorough evaluation of its biological effects, beginning with its impact on cell viability. Cytotoxicity testing is a foundational component of the preclinical safety assessment for any new chemical entity (NCE).[5][6]
A single cytotoxicity assay, while useful, provides only one perspective on a compound's effect. For instance, a compound might inhibit metabolic activity without immediately compromising membrane integrity. Therefore, a robust initial assessment relies on a multi-parametric approach, interrogating different cellular health indicators in parallel. This guide champions a tiered workflow:
-
Primary Screening: Simultaneously assess metabolic viability and membrane integrity.
-
Mechanistic Insight: If cytotoxicity is confirmed, investigate key apoptotic pathways.
This methodology provides a more nuanced understanding of the compound's biological impact, guiding future development and mechanistic studies.
Figure 1: A comprehensive workflow for the multi-parametric cytotoxicity assessment.
Assay Principles: Interrogating Three Pillars of Cell Health
To build a reliable cytotoxicity profile, we must probe distinct cellular functions. Our chosen assays evaluate metabolic competence, membrane integrity, and the activation of programmed cell death pathways.
-
MTT Assay (Metabolic Viability): This colorimetric assay is a benchmark for assessing cell viability.[1] The principle is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. This conversion is carried out by mitochondrial reductase enzymes, primarily succinate dehydrogenase, in metabolically active cells. The quantity of formazan produced, measured by absorbance, is directly proportional to the number of viable cells.[7][8] A decrease in signal indicates a reduction in metabolic activity, which can be due to either cytotoxicity or cytostatic effects.
-
Lactate Dehydrogenase (LDH) Assay (Membrane Integrity): LDH is a stable cytosolic enzyme that is present in most cell types.[9] Upon damage to the plasma membrane—a hallmark of necrosis or late-stage apoptosis—LDH is rapidly released into the cell culture supernatant. The assay measures this released LDH activity through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[10] The amount of color formed is proportional to the amount of LDH released, and thus to the number of cells with compromised membrane integrity.[11]
-
Caspase-3/7 Assay (Apoptosis): Caspases are a family of proteases that are central to the apoptotic process.[12] Caspase-3 and Caspase-7 are key "executioner" caspases, activated during the final stages of apoptosis.[13] This luminescent assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a specific target for Caspase-3 and -7.[14] In the presence of active Caspase-3/7, the substrate is cleaved, releasing aminoluciferin, which is then used by luciferase to generate a light signal.[15] The intensity of the luminescence is directly proportional to the amount of Caspase-3/7 activity.
Figure 2: Principles of the three selected cytotoxicity assays.
Materials and General Protocols
Cell Line Selection and Culture
The choice of cell line should be guided by the research question. For general toxicity screening, a non-cancerous, robust cell line is recommended.
-
Recommended Cell Lines:
-
L929 (Mouse Fibroblast, ATCC CCL-1): Widely used in cytotoxicity testing and referenced in ISO 10993-5 standards.[16]
-
HEK293 (Human Embryonic Kidney, ATCC CRL-1573): A common and easy-to-transfect human cell line.
-
HepG2 (Human Hepatocellular Carcinoma, ATCC HB-8065): Relevant for studying liver toxicity, a key organ in drug metabolism.[17]
-
-
General Culture Protocol:
-
Maintain cells in the recommended medium (e.g., DMEM or EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Passage cells upon reaching 80-90% confluency to maintain exponential growth. Use cells with a low passage number for experiments to ensure genetic stability.[18]
-
Perform regular checks for mycoplasma contamination.
-
Compound Preparation
-
Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM or 50 mM) in a suitable solvent like Dimethyl Sulfoxide (DMSO). Sonicate if necessary to ensure complete dissolution.
-
Working Solutions: On the day of the experiment, prepare serial dilutions of the stock solution in complete cell culture medium. The final concentration of DMSO in the wells should be kept constant across all treatments and should not exceed 0.5% (v/v) to avoid solvent-induced toxicity.
Detailed Experimental Protocols
For all assays, experiments should be performed in a 96-well plate format and include the following controls in triplicate:
-
Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) as the compound-treated wells. This represents 100% viability or baseline cytotoxicity.
-
Medium Control (Blank): Culture medium without cells to determine background absorbance/luminescence.[8]
-
Positive Control (Assay Specific): A known cytotoxic agent (e.g., Doxorubicin, Staurosporine, or Triton™ X-100) to confirm assay performance.
Protocol: MTT Cell Viability Assay
This protocol is adapted from standard methodologies.[19]
-
Cell Seeding: Seed cells into a 96-well clear flat-bottom plate at a pre-determined optimal density (e.g., 5,000-15,000 cells/well) in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Remove the medium and add 100 µL of medium containing the desired concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of MTT solvent (e.g., acidified isopropanol or DMSO) to each well to dissolve the crystals.[8][20]
-
Data Acquisition: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
Protocol: LDH Cytotoxicity Assay
This protocol is based on common commercial kits and published methods.[11]
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol, using a 96-well clear flat-bottom plate. It is crucial to set up an additional control:
-
Maximum LDH Release Control: About 45 minutes before the end of the incubation, add 10 µL of a 10X Lysis Buffer (e.g., 10% Triton™ X-100) to a set of untreated wells. This represents 100% cytotoxicity.[11]
-
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing substrate, cofactor, and a tetrazolium salt). Add 50 µL of the reaction mixture to each well of the new plate.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.[11]
-
Stop Reaction (Optional): Add 50 µL of a stop solution if required by the specific kit.
-
Data Acquisition: Measure the absorbance at 490 nm with a reference wavelength of 680 nm.[11]
Protocol: Caspase-Glo® 3/7 Assay
This protocol is based on the "add-mix-measure" format of widely used luminescent assays.[14][15]
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol, but use an opaque-walled 96-well plate suitable for luminescence measurements.
-
Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 substrate with the provided buffer and allow it to equilibrate to room temperature.
-
Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature for ~20-30 minutes.[21]
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by placing the plate on an orbital shaker for 1 minute at a low speed. Incubate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the luminescence using a microplate reader.
Data Analysis and Interpretation
Calculations
-
MTT Assay - Percent Viability:
-
% Viability = [(Abs_Sample - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100
-
-
LDH Assay - Percent Cytotoxicity:
-
First, correct all absorbance readings: Corrected Abs = Abs_490nm - Abs_680nm.
-
% Cytotoxicity = [(Corrected Abs_Sample - Corrected Abs_Vehicle) / (Corrected Abs_Max Lysis - Corrected Abs_Vehicle)] * 100
-
-
Caspase-3/7 Assay - Fold Induction:
-
Fold Induction = (Luminescence_Sample - Luminescence_Blank) / (Luminescence_Vehicle - Luminescence_Blank)
-
Data Presentation and Interpretation
Summarize the results in a table and plot dose-response curves (e.g., % Viability vs. log[Concentration]) to calculate the IC₅₀ value (the concentration of the compound that causes a 50% reduction in the measured effect).
Table 1: Example Data Summary for this compound after 48h Exposure
| Concentration (µM) | % Viability (MTT Assay) | % Cytotoxicity (LDH Assay) | Caspase-3/7 Fold Induction |
| 0 (Vehicle) | 100.0 ± 4.5 | 0.0 ± 2.1 | 1.0 ± 0.1 |
| 0.1 | 98.2 ± 5.1 | 1.5 ± 1.8 | 1.1 ± 0.2 |
| 1 | 91.5 ± 6.2 | 4.8 ± 2.5 | 1.9 ± 0.3 |
| 10 | 52.3 ± 7.1 | 15.6 ± 3.4 | 8.5 ± 1.2 |
| 50 | 15.8 ± 3.9 | 65.7 ± 5.8 | 4.2 ± 0.9 |
| 100 | 5.1 ± 2.0 | 88.4 ± 4.3 | 2.1 ± 0.5 |
-
Interpretation of Example Data:
-
At 10 µM, there is a significant drop in metabolic viability (MTT) and a strong induction of Caspase-3/7 activity. However, the increase in LDH release is modest. This pattern suggests that at this concentration, the primary mode of cell death is apoptosis.
-
At 50 µM and 100 µM, LDH release increases dramatically, while the caspase signal begins to decrease. This could indicate a shift towards secondary necrosis following apoptosis or a direct necrotic effect at higher concentrations. The decrease in caspase signal at high concentrations can occur if the cells die too rapidly for the full enzymatic cascade to be measured.
-
Conclusion
This application note provides a robust, multi-parametric strategy for the initial in vitro cytotoxicity profiling of this compound. By combining assays that measure metabolic activity (MTT), membrane integrity (LDH), and apoptosis induction (Caspase-3/7), researchers can obtain a comprehensive and mechanistically informative dataset. This approach enables a more confident assessment of a novel compound's safety profile and provides a solid foundation for subsequent, more detailed toxicological and pharmacological investigations.
References
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Ioannidis, S., et al. (2011). Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway. Journal of Medicinal Chemistry, 54(1), 262-76. Retrieved from [Link]
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Application Note: High-Throughput Screening with Focused 5-Chloro-N-ethylpyrimidin-2-amine Libraries for Kinase Inhibitor Discovery
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure for its role in a multitude of approved therapeutics, particularly within the domain of protein kinase inhibitors.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, execution, and analysis of high-throughput screening (HTS) campaigns utilizing compound libraries centered on the versatile 5-Chloro-N-ethylpyrimidin-2-amine core. We present a strategic approach to library design, a detailed protocol for a robust biochemical kinase assay, and a rigorous workflow for data analysis and hit validation. The methodologies described herein are designed to maximize the discovery of potent and selective kinase inhibitors by leveraging a scaffold optimized for chemical diversification and biological activity.
The Strategic Imperative: Why this compound?
The selection of a core scaffold is a critical decision in the genesis of any screening library. The this compound structure is not arbitrary; it is a carefully selected starting point grounded in established medicinal chemistry principles.
-
The Privileged Pyrimidine Core: The pyrimidine ring is a bioisostere of purine and is fundamental to the structure of nucleobases, making it exceptionally well-tolerated in biological systems.[3] In the context of kinase inhibition, the nitrogen atoms at positions 1 and 3 frequently form critical hydrogen bond interactions with the hinge region of the ATP-binding pocket, a highly conserved feature across the kinome.[4] This inherent binding capability anchors the molecule, providing a stable foundation for achieving high-affinity interactions.
-
Vectors for Chemical Diversification: A scaffold's true power lies in its potential for derivatization. The this compound core offers two primary, orthogonal vectors for chemical exploration:
-
C5-Chloro Position: The chlorine atom at the 5-position is moderately activated towards nucleophilic aromatic substitution (SNAr) reactions.[2][5] This allows for the straightforward introduction of a wide array of amines, thiols, and other nucleophiles, enabling the exploration of the solvent-exposed region of the ATP pocket and tailoring properties like selectivity and solubility.
-
N2-Ethyl Group: The ethyl group on the exocyclic amine can be further functionalized, or the amine itself can serve as a point of attachment for larger substituents, providing another avenue to probe deeper into the kinase active site or to modulate physicochemical properties.[6]
-
This dual-handle approach allows for the systematic and efficient construction of a focused library with tailored properties to target specific kinase subfamilies.
Library Design & Synthesis Strategy
A successful HTS campaign begins with a high-quality, rationally designed compound library. The goal is not simply to create thousands of molecules, but to populate a chemical space rich with potential bioactivity.
Rationale for a Focused Library
Rather than a broad, diversity-oriented approach, a focused library built around the pyrimidine core increases the probability of identifying hits for a specific target class, such as kinases. The design strategy involves selecting a diverse set of building blocks (e.g., primary and secondary amines) to append at the C5 position. These building blocks should be chosen based on a range of physicochemical properties (size, lipophilicity, hydrogen bonding potential) to maximize the exploration of the target's structure-activity relationship (SAR).[7]
General Synthetic Workflow
The library can be efficiently synthesized using parallel synthesis techniques. The core reaction is the SNAr displacement of the C5-chloride with a library of diverse amines, as illustrated in the workflow below.
Caption: General workflow for focused pyrimidine library synthesis.
HTS Protocol: Homogeneous TR-FRET Kinase Assay
This section details a robust, miniaturized protocol for a biochemical kinase assay using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), a common technology in HTS for its sensitivity and low background interference.[8] We will use a hypothetical serine/threonine kinase, "TargetKinase," as an example.
Principle of the Assay
The assay measures the phosphorylation of a biotinylated peptide substrate by TargetKinase. A Europium (Eu)-labeled anti-phospho-serine antibody serves as the donor fluorophore, and a Streptavidin-conjugated Allophycocyanin (SA-APC) acts as the acceptor. When the substrate is phosphorylated, the antibody binds, bringing the Eu donor and APC acceptor into close proximity. Excitation of the Eu donor results in energy transfer to the APC acceptor, which then emits light at a specific wavelength. Inhibition of TargetKinase by a compound from the library prevents substrate phosphorylation, leading to a decrease in the TR-FRET signal.
Materials & Reagents
-
TargetKinase: Purified, active recombinant enzyme.
-
Substrate: Biotinylated peptide substrate for TargetKinase.
-
Antibody: Eu-labeled anti-phospho-serine antibody.
-
Acceptor: Streptavidin-Allophycocyanin (SA-APC).
-
ATP: Adenosine triphosphate.
-
Assay Buffer: e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Stop/Detection Buffer: Assay buffer containing EDTA to chelate Mg²⁺ and stop the kinase reaction, along with the antibody and SA-APC.
-
Compound Plates: 384-well plates containing the this compound library compounds pre-dispensed in DMSO.
-
Controls: A known potent inhibitor of TargetKinase (Positive Control) and DMSO (Negative Control).
-
Instrumentation: Automated liquid handler, TR-FRET capable microplate reader.
HTS Experimental Workflow
The entire process, from plate preparation to data acquisition, is designed for automation to ensure consistency and high throughput.[9][10]
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Application Note: 5-Chloro-N-ethylpyrimidin-2-amine in Fragment-Based Drug Design
Introduction: The Strategic Value of Privileged Scaffolds in FBDD
Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful engine for the discovery of novel therapeutics, complementing traditional high-throughput screening (HTS) methodologies.[1][2] The core principle of FBDD is to screen low-molecular-weight compounds, or "fragments," for weak but efficient binding to a biological target.[3] These initial hits then serve as starting points for optimization into potent, drug-like candidates through strategies such as fragment growing, linking, or merging.[3][4]
The pyrimidine nucleus is a quintessential "privileged scaffold" in medicinal chemistry.[5] As a fundamental component of DNA and RNA, its structure is recognized by a vast array of biological targets.[5][6] This inherent bio-relevance makes pyrimidine derivatives particularly attractive as core structures for fragment libraries, with numerous approved drugs built upon this framework, especially in the realm of protein kinase inhibitors.[5][6][7]
This application note focuses on 5-Chloro-N-ethylpyrimidin-2-amine , a fragment that combines the privileged pyrimidine core with key chemical features amenable to FBDD. The presence of a chlorine atom provides a valuable interaction point and a potential vector for chemical elaboration, while the N-ethyl group can probe specific hydrophobic pockets within a target's binding site.
Physicochemical Properties of this compound
A successful fragment library is built on compounds that adhere to the "Rule of Three" (Ro3), which helps ensure that fragments have favorable properties for development into orally bioavailable drugs.[3][4]
| Property | Value (Predicted/Similar Compounds) | "Rule of Three" Guideline |
| Molecular Weight (MW) | ~157.6 g/mol | ≤ 300 Da |
| cLogP | ~1.5 - 2.0 | ≤ 3 |
| Hydrogen Bond Donors | 1 | ≤ 3 |
| Hydrogen Bond Acceptors | 3 | ≤ 3 |
| Rotatable Bonds | 1 | ≤ 3 |
Note: Exact experimental values for this compound may vary. The values presented are estimated based on its structure and data for similar compounds like 5-chloropyrimidin-2-amine and 4-chloro-5-methylpyrimidin-2-amine.[8][9]
The properties of this compound align well with the Ro3 guidelines, making it an excellent candidate for inclusion in a fragment screening library. Its modest complexity and molecular weight provide a higher probability of achieving efficient binding, where the binding energy is high relative to the size of the molecule.
The Role of Halogenation in Fragment Design
The chlorine atom at the 5-position of the pyrimidine ring is a critical feature. Halogen atoms can participate in specific, geometrically defined interactions known as halogen bonds, which can contribute significantly to binding affinity.[10] Furthermore, this position serves as a chemical handle for synthetic elaboration, allowing for fragment "growing" strategies to improve potency and selectivity once a hit has been identified.[11][12] The electronic effects of the halogen can also influence the overall properties of the pyrimidine ring system.[10]
FBDD Workflow Using this compound
The process of identifying and validating a fragment hit involves a cascade of biophysical techniques. Each method provides a different layer of information, from initial hit identification to detailed structural characterization of the binding event.
Caption: A typical workflow for fragment-based drug design, from initial screening to lead optimization.
Protocols for Screening and Validation
The following sections provide generalized protocols for key biophysical techniques used in FBDD. These should be adapted and optimized for the specific protein target of interest.
Protocol 1: Primary Hit Screening using Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free technique ideal for primary screening of fragment libraries due to its low protein consumption and rapid assay development time.[13][14][15] It measures changes in mass on a sensor surface as fragments bind to an immobilized protein target in real-time.[15]
Objective: To identify fragments that bind to the target protein from a larger library that includes this compound.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Target protein (≥95% purity)
-
Immobilization buffers (e.g., 10 mM sodium acetate, pH 4.5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Fragment library, including this compound, dissolved in 100% DMSO.
-
Reference compound (known weak binder, if available)
Methodology:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the surface with a 1:1 mixture of EDC/NHS.
-
Inject the target protein at a concentration of 10-50 µg/mL in immobilization buffer to achieve a target immobilization level (e.g., 5000-10000 Response Units, RU).
-
Deactivate any remaining active esters with ethanolamine.
-
A reference surface should be prepared on a separate flow cell using the same activation/deactivation chemistry but without protein injection to subtract nonspecific binding signals.[15]
-
-
Fragment Screening:
-
Prepare fragment solutions by diluting DMSO stocks into running buffer to a final concentration (e.g., 100-200 µM). Ensure the final DMSO concentration is matched across all samples and the running buffer (typically 1-2%).[16] Mismatched DMSO concentrations can cause false positives.[13][14]
-
Inject each fragment solution over the target and reference flow cells for a defined association time (e.g., 30-60 seconds), followed by a dissociation phase with running buffer.
-
Regenerate the surface between injections if necessary, using a mild regeneration solution (e.g., a short pulse of low pH glycine or high salt).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the target flow cell data.
-
A binding "hit" is typically defined as a fragment that produces a stable response significantly above the noise level.
-
Rank the hits based on their response levels, which are proportional to the amount of bound fragment.[14]
-
Protocol 2: Hit Validation and Binding Site Mapping by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for FBDD, capable of reliably detecting weak binding events.[17][18] Protein-observed NMR experiments, such as ¹H-¹⁵N HSQC, can confirm binding and simultaneously map the location of the binding site.[3][17]
Objective: To validate the binding of this compound to the target protein and identify the amino acid residues involved in the interaction.
Materials:
-
High-field NMR spectrometer with a cryoprobe.
-
Uniformly ¹⁵N-labeled target protein.
-
NMR buffer (e.g., 25 mM Phosphate, 50 mM NaCl, pH 7.0 in 90% H₂O/10% D₂O).
-
This compound stock solution in d6-DMSO.
Methodology:
-
Sample Preparation:
-
Prepare a sample of ¹⁵N-labeled protein at a concentration of 50-100 µM in NMR buffer.
-
Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone. This spectrum serves as the "apo" or unbound state fingerprint.
-
-
Fragment Addition:
-
Add a concentrated stock of this compound to the protein sample to achieve a final concentration typically 5-10 times the protein concentration (e.g., 500 µM).
-
Acquire a second ¹H-¹⁵N HSQC spectrum of the protein-fragment complex.
-
-
Data Analysis (Chemical Shift Perturbation - CSP):
-
Overlay the apo and complex spectra.
-
Binding of the fragment to the protein will cause changes in the local chemical environment of nearby amino acid residues, resulting in shifts of their corresponding peaks in the HSQC spectrum.[3]
-
Identify the peaks that show significant chemical shift perturbations (CSPs).
-
If the protein's resonance assignments are known, these perturbed peaks can be mapped directly onto the protein's structure to delineate the fragment's binding site.
-
Caption: Workflow for NMR-based Chemical Shift Perturbation (CSP) analysis to validate fragment binding.
Protocol 3: High-Resolution Structural Characterization by X-ray Crystallography
X-ray crystallography provides the ultimate validation of a fragment hit by revealing the precise 3D binding mode at atomic resolution.[19][20] This structural information is invaluable for the subsequent hit-to-lead optimization phase.[21]
Objective: To determine the crystal structure of the target protein in complex with this compound.
Materials:
-
Crystals of the target protein.
-
Cryoprotectant solution.
-
This compound solution.
-
X-ray diffraction equipment (in-house source or synchrotron).
Methodology:
-
Crystal Soaking:
-
Grow crystals of the target protein under established conditions.
-
Prepare a soaking solution containing the cryoprotectant and a high concentration of this compound (typically 1-10 mM). The final DMSO concentration should be tested for its effect on crystal integrity.[21]
-
Transfer a protein crystal into the soaking solution and incubate for a period ranging from minutes to hours.[19]
-
-
Data Collection:
-
Loop out the soaked crystal and flash-cool it in liquid nitrogen.
-
Collect a complete X-ray diffraction dataset at a synchrotron beamline or on a home source.
-
-
Structure Determination and Analysis:
-
Process the diffraction data.
-
Solve the structure using molecular replacement with the known apo-protein structure.
-
Calculate electron density maps. A difference map (Fo-Fc) should reveal positive electron density corresponding to the bound fragment if it is present in the crystal.
-
Model the this compound fragment into the observed electron density and refine the structure.
-
Analyze the refined structure to identify key interactions (e.g., hydrogen bonds, halogen bonds, hydrophobic contacts) between the fragment and the protein.
-
Conclusion: A Versatile Scaffold for Modern Drug Discovery
This compound represents a high-value fragment for FBDD campaigns. Its adherence to the "Rule of Three," combined with the privileged nature of the pyrimidine scaffold and the strategic inclusion of a halogen atom, makes it an ideal starting point for identifying novel binders.[5][22] The application of robust biophysical screening and validation protocols, such as SPR, NMR, and X-ray crystallography, is essential to unlock the potential of this and similar fragments, ultimately guiding the rational design of potent and selective next-generation therapeutics.[2][23]
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Application Notes and Protocols: Dissolving 5-Chloro-N-ethylpyrimidin-2-amine for Pre-clinical Research
Abstract
This document provides a comprehensive guide and detailed protocols for the solubilization of 5-Chloro-N-ethylpyrimidin-2-amine, a substituted pyrimidine derivative of interest in drug discovery and chemical biology. Given the absence of extensive public solubility data for this specific molecule, this guide emphasizes a systematic, first-principles approach to solvent selection, stock solution preparation, and troubleshooting. The methodologies outlined herein are designed to ensure experimental reproducibility, maintain compound integrity, and promote safe laboratory practices for researchers, scientists, and drug development professionals.
Introduction: The Critical First Step in Experimentation
This compound belongs to the halogenated pyrimidine class of compounds. Molecules in this class are pivotal scaffolds in medicinal chemistry, often investigated for their potential as kinase inhibitors, metabolic modulators, or as intermediates in the synthesis of more complex bioactive agents.[1][2] The reliability and reproducibility of any in vitro or in vivo experiment begin with the proper and complete dissolution of the test compound. Improper solubilization can lead to inaccurate concentration measurements, compound precipitation in assay media, and ultimately, misleading experimental results.
This guide provides a foundational framework for handling this compound, beginning with its theoretical physicochemical profile and culminating in step-by-step protocols for creating stable, usable stock solutions.
Physicochemical Profile and Solubility Rationale
To select an appropriate solvent, we must first infer the likely properties of this compound from its structure: a moderately polar pyrimidine core, a lipophilic chloro group, and an N-ethyl amine group capable of acting as a hydrogen bond acceptor and a weak base.
-
Polarity: The combination of the aromatic, nitrogen-containing ring and the alkyl/halogen substituents suggests moderate polarity.
-
Aqueous Solubility: Like many organic small molecules, it is predicted to have very low intrinsic solubility in aqueous buffers. The amine group may offer a slight increase in solubility in acidic pH, but this is often not practical for biological assays conducted at neutral pH.
-
Organic Solubility: It is anticipated to be soluble in polar aprotic solvents, which can solvate the molecule effectively without reacting with it.
Based on this profile, the most promising solvents are polar aprotic solvents, followed by polar protic solvents. Nonpolar solvents are unlikely to be effective.
Recommended Solvent Screening Protocol
Since validated solubility data is not publicly available, a small-scale solvent screening is the most scientifically rigorous first step.
Objective: To identify the most effective solvent for achieving a desired stock concentration (e.g., 10 mM).
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (200 proof, absolute)
-
Methanol
-
1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Sonicator (water bath)
Step-by-Step Protocol:
-
Aliquot Compound: Weigh out a small, precise amount of this compound (e.g., 1-2 mg) into several separate microcentrifuge tubes.
-
Add Solvent: Add the calculated volume of the first test solvent (e.g., DMSO) to achieve the target concentration.
-
Initial Dissolution Attempt: Vortex the tube vigorously for 60 seconds at room temperature.
-
Visual Inspection: Carefully inspect the solution against a bright light source. Look for any visible solid particulates. A clear, transparent solution indicates complete dissolution.
-
Energy Input (If Necessary): If particulates remain, proceed to one of the following steps:
-
Sonication: Place the tube in a water bath sonicator for 5-10 minutes.
-
Gentle Warming: Warm the solution to 30-40°C in a water bath for 5-10 minutes. Scientist's Note: Use warming with caution, as excessive heat can degrade some compounds. Never use an open flame.
-
-
Final Inspection: After applying energy, allow the solution to return to room temperature and inspect again. If the compound precipitates upon cooling, it may be supersaturated at that concentration.
-
Record Observations: Document the results in a table similar to the one below.
-
Repeat: Repeat steps 2-7 for each solvent to be tested.
Data Presentation: Solvent Screening Observations
| Solvent | Target Conc. (mM) | Visual Result (RT, Vortex) | Visual Result (Post-Sonication/Warming) | Comments |
| DMSO | 10 | e.g., Slightly cloudy | e.g., Clear solution | Became clear after 5 min sonication. |
| DMF | 10 | |||
| Ethanol | 10 | |||
| Methanol | 10 | |||
| Water | 10 | e.g., Insoluble | e.g., Insoluble | Not a viable solvent. |
Standard Protocol for Stock Solution Preparation (DMSO)
Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of organic molecules for biological assays.[3] It is an excellent solubilizing agent and is miscible with most aqueous media.
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Workflow for Stock Solution Preparation
Caption: Workflow for preparing a DMSO stock solution.
Step-by-Step Methodology:
-
Calculation: Determine the mass of this compound required.
-
Molecular Weight (MW): 157.59 g/mol
-
For 1 mL of a 10 mM solution: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 157.59 g/mol * (1000 mg / 1 g) = 1.576 mg
-
-
Weighing: Accurately weigh the calculated mass of the compound into an appropriate vial (e.g., an amber glass vial or a microcentrifuge tube).
-
Solvent Addition: Add approximately 80% of the final required volume of anhydrous DMSO. Scientist's Note: Using anhydrous (dry) DMSO is critical, as contaminating moisture can accelerate compound degradation or cause insolubility.
-
Dissolution: Cap the vial securely and vortex until the solid is fully dissolved. If necessary, use a brief (5-10 min) sonication in a water bath as determined in the screening protocol.
-
Final Volume Adjustment: Once fully dissolved, add DMSO to reach the final desired volume (e.g., 1 mL). This is known as "quantity sufficient" or QS. Mix thoroughly.
-
Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in low-binding tubes.[4] Store promptly at -20°C or -80°C. For long-term storage, -80°C is recommended.
Dilution into Aqueous Media for Assays
When diluting the DMSO stock into aqueous buffers or cell culture media, the compound can precipitate if its final concentration exceeds its aqueous solubility limit. This is a common source of experimental error.
Best Practice:
-
Perform serial dilutions in DMSO first if lower concentrations are needed.
-
Add the final, small volume of the DMSO stock to the aqueous medium while vortexing or stirring to ensure rapid mixing.
-
The final concentration of DMSO in the assay should typically be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced artifacts.[4] Always include a vehicle control (media + same final DMSO concentration) in your experiments.
Troubleshooting Common Dissolution Issues
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting dissolution.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from the structurally similar compound 5-chloropyrimidin-2-amine suggests that it should be handled with care.[5]
-
Hazard Classification (Assumed): May be toxic if swallowed, cause skin irritation, and cause serious eye damage/irritation.[5]
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
Disposal: Dispose of the compound and its solutions in accordance with local, state, and federal regulations for chemical waste.
References
-
Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 2012. [Link]
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How to make a stock solution of a substance in DMSO - Quora. Quora. Accessed January 15, 2026. [Link]
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How do I make a stock solution of a substance in DMSO? - ResearchGate. ResearchGate. Accessed January 15, 2026. [Link]
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Iodylbenzene - ChemBK. ChemBK. Accessed January 15, 2026. [Link]
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Iodoxybenzene - Organic Syntheses Procedure. Organic Syntheses. Accessed January 15, 2026. [Link]
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2-Pyrimidinamine, 5-chloro- | C4H4ClN3 | CID 79479 - PubChem. National Institutes of Health. Accessed January 15, 2026. [Link]
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A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - NIH. National Institutes of Health. Accessed January 15, 2026. [Link]
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Ultraviolet-induced detection of halogenated pyrimidines (UVID) - PubMed. National Institutes of Health. Accessed January 15, 2026. [Link]
-
4-Chloro-5-methylpyrimidin-2-amine | C5H6ClN3 | CID 588628 - PubChem. National Institutes of Health. Accessed January 15, 2026. [Link]
-
2-CHLORO-N-ETHYL-5-IODOPYRIMIDIN-4-AMINE - ChemBK. ChemBK. Accessed January 15, 2026. [Link]
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Radiobiology and clinical application of halogenated pyrimidine radiosensitizers - PubMed. National Institutes of Health. Accessed January 15, 2026. [Link]
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Halogenated pyrimidines as radiosensitizers in the treatment of glioblastoma multiforme - PubMed. National Institutes of Health. Accessed January 15, 2026. [Link]
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- 3. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. 2-Pyrimidinamine, 5-chloro- | C4H4ClN3 | CID 79479 - PubChem [pubchem.ncbi.nlm.nih.gov]
Applications of Substituted Pyrimidines in Agricultural Research: A Technical Guide for Scientists
The pyrimidine scaffold, a fundamental heterocyclic aromatic compound, has proven to be a remarkably versatile and fruitful starting point for the discovery and development of a wide array of agrochemicals.[1][2] Its unique electronic properties and the potential for diverse substitutions at multiple positions on the ring have allowed for the fine-tuning of biological activity, leading to the creation of potent and selective herbicides, fungicides, and insecticides.[1] This technical guide provides an in-depth exploration of the applications of substituted pyrimidines in agricultural research, offering detailed application notes, experimental protocols, and insights into their mechanisms of action for researchers, scientists, and professionals in the field of drug development.
I. Substituted Pyrimidines as Herbicides: Precision Weed Control
Substituted pyrimidines have given rise to some of the most effective and widely used herbicides in modern agriculture. Their success lies in their ability to target specific enzymes in the biosynthetic pathways of plants, often with high efficacy at low application rates.
A. Mechanism of Action: Inhibition of Essential Amino Acid Synthesis
A prominent class of pyrimidine-containing herbicides is the sulfonylureas. These compounds are potent inhibitors of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[3][4] ALS is a critical enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for protein synthesis and overall plant growth.[3][5] By blocking ALS, sulfonylurea herbicides starve the plant of these vital amino acids, leading to growth cessation and eventual death. The absence of the ALS enzyme in animals contributes to the low mammalian toxicity of these herbicides.[5]
A more recent and novel mechanism of action for pyrimidine-based herbicides involves the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[6] This inhibition disrupts the production of pyrimidine nucleotides, which are essential components of DNA and RNA, thereby halting cell division and plant growth.
Caption: Inhibition of Acetolactate Synthase (ALS) by Sulfonylurea Herbicides.
B. Experimental Protocols
This protocol provides a method for determining the in vitro inhibitory activity of substituted pyrimidine compounds against the ALS enzyme.
1. Materials:
-
Partially purified ALS enzyme from a suitable plant source (e.g., etiolated corn seedlings).
-
Assay Buffer: 50 mM potassium phosphate buffer (pH 7.0) containing 10 mM MgCl₂, 100 µM FAD, and 1 mM thiamine pyrophosphate (TPP).
-
Substrate Solution: 100 mM sodium pyruvate.
-
Test Compounds: Substituted pyrimidine derivatives dissolved in a suitable solvent (e.g., DMSO).
-
Creatine and α-naphthol solution for colorimetric detection of acetolactate.
-
96-well microtiter plates.
-
Spectrophotometer.
2. Procedure:
-
Prepare a reaction mixture in each well of a 96-well plate containing 50 µL of Assay Buffer and 10 µL of the test compound at various concentrations. Include a solvent control (e.g., DMSO) and a positive control (a known ALS inhibitor).
-
Add 20 µL of the partially purified ALS enzyme to each well and pre-incubate for 10 minutes at 37°C.
-
Initiate the enzymatic reaction by adding 20 µL of the Substrate Solution to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 25 µL of 6N H₂SO₄ to each well and incubate at 60°C for 15 minutes to decarboxylate the acetolactate to acetoin.
-
Add 100 µL of a freshly prepared solution of 0.5% (w/v) creatine and 5% (w/v) α-naphthol in 2.5 N NaOH to each well.
-
Incubate at room temperature for 30 minutes to allow for color development.
-
Measure the absorbance at 530 nm using a spectrophotometer.
3. Data Analysis:
-
Calculate the percentage of ALS inhibition for each concentration of the test compound relative to the solvent control.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration.
This protocol outlines a general procedure for assessing the herbicidal efficacy of substituted pyrimidine compounds on whole plants.
1. Materials:
-
Test Plants: A selection of monocotyledonous and dicotyledonous weed species (e.g., Echinochloa crus-galli, Amaranthus retroflexus) and a crop species (e.g., wheat, corn) grown in pots to a specific growth stage (e.g., 2-3 leaf stage).[7][8]
-
Test Compounds: Formulated as an emulsifiable concentrate or a wettable powder.
-
Spray Chamber: To ensure uniform application of the herbicide.
-
Greenhouse or controlled environment chamber.
2. Procedure:
-
Arrange the potted plants in the spray chamber in a randomized complete block design.
-
Prepare a series of dilutions of the test compound in water. Include a negative control (water or formulation blank) and a positive control (a commercial herbicide with a similar mode of action).
-
Apply the herbicide solutions to the plants at a constant spray volume and pressure.
-
After treatment, transfer the plants to a greenhouse or controlled environment chamber with optimal conditions for growth.
-
Visually assess the herbicidal injury (e.g., chlorosis, necrosis, stunting) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) using a rating scale (e.g., 0 = no injury, 100 = complete death).
-
At the end of the experiment, harvest the above-ground biomass of the plants, dry it in an oven, and record the dry weight.
3. Data Analysis:
-
Calculate the percentage of growth inhibition based on the dry weight of the treated plants compared to the negative control.
-
Determine the GR₅₀ value (the dose of the herbicide that causes a 50% reduction in plant growth) by fitting the data to a dose-response curve.
II. Substituted Pyrimidines as Fungicides: Protecting Crops from Disease
Substituted pyrimidines have also made a significant impact in the realm of fungicides, with several commercially successful products used to control a broad spectrum of plant pathogenic fungi.[9]
A. Mechanism of Action: Disruption of Fungal Respiration
A major class of pyrimidine-containing fungicides is the strobilurins. These compounds are inspired by a natural product from the fungus Strobilurus tenacellus.[10] Strobilurins act by inhibiting mitochondrial respiration in fungi.[9][10][11] Specifically, they bind to the Quinone outside (Qo) site of the cytochrome bc₁ complex (Complex III) in the mitochondrial electron transport chain.[11][12] This binding blocks the transfer of electrons from ubiquinol to cytochrome c, thereby inhibiting ATP synthesis and leading to fungal cell death.[12]
Caption: Mechanism of action of strobilurin fungicides in the mitochondrial electron transport chain.
B. Experimental Protocols
This protocol describes a common method for evaluating the in vitro antifungal activity of substituted pyrimidine compounds against mycelial growth.[13]
1. Materials:
-
Test Fungi: A selection of phytopathogenic fungi (e.g., Botrytis cinerea, Rhizoctonia solani).
-
Potato Dextrose Agar (PDA) medium.
-
Test Compounds: Dissolved in a suitable solvent (e.g., DMSO).
-
Sterile Petri dishes (90 mm).
-
Sterile cork borer (5 mm diameter).
2. Procedure:
-
Prepare a stock solution of the test compound in the chosen solvent.
-
Autoclave the PDA medium and cool it to 45-50°C.
-
Add the appropriate volume of the test compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). Also, prepare a solvent control plate containing only the solvent at the same concentration used for the test compounds.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of an actively growing culture of the test fungus.
-
Incubate the plates at the optimal temperature for the growth of the test fungus (e.g., 25°C) in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
3. Data Analysis:
-
Calculate the percentage of mycelial growth inhibition using the formula: % Inhibition = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
-
Determine the EC₅₀ value (the effective concentration that causes 50% inhibition of mycelial growth) by plotting the percentage of inhibition against the logarithm of the compound concentration.
Table 1: In Vitro Fungicidal Activity of Representative Pyrimidine Derivatives
| Compound ID | Target Fungus | EC₅₀ (µg/mL) | Reference |
| Compound 5o | Phomopsis sp. | 10.5 | [14][15] |
| Pyrimethanil | Phomopsis sp. | 32.1 | [14][15] |
| Compound 4b | Rhizoctonia solani | 11.3 | [16] |
| Compound 4d | Rhizoctonia solani | 13.7 | [16] |
| Diflumetorim | Rhizoctonia solani | 19.8 | [16] |
| Compound 6s | Botrytis cinerea | 0.011 µM | [17] |
| Pyrimethanil | Botrytis cinerea | 0.262 µM | [17] |
III. Substituted Pyrimidines as Insecticides: Combating Agricultural Pests
The versatility of the pyrimidine core has also been exploited in the development of insecticides with diverse modes of action.
A. Mechanism of Action: Targeting the Insect Nervous System and Development
Substituted pyrimidines can act as insecticides through various mechanisms. Some pyrimidine derivatives function as insect growth regulators (IGRs), disrupting the normal development and molting processes of insects.[18] Others target the nervous system of insects. For instance, some pyrimidine-based insecticides act as inhibitors of mitochondrial electron transport at Complex I (NADH:ubiquinone oxidoreductase), leading to a disruption of ATP production and ultimately, insect death.
B. Experimental Protocols
This protocol is suitable for evaluating the contact toxicity of substituted pyrimidine compounds against foliage-feeding insects.[19]
1. Materials:
-
Test Insects: A susceptible laboratory strain of a target insect pest (e.g., larvae of Spodoptera litura or adults of Aphis craccivora).
-
Host Plant Leaves: Fresh, untreated leaves of a suitable host plant.
-
Test Compounds: Dissolved in a suitable solvent (e.g., acetone) with a surfactant (e.g., Triton X-100).
-
Petri dishes lined with moist filter paper.
2. Procedure:
-
Prepare a series of dilutions of the test compound in a solvent-surfactant solution. Include a solvent-surfactant control.
-
Excise uniform-sized leaf discs from the host plant leaves.
-
Dip each leaf disc into the respective test solution for a fixed duration (e.g., 10-30 seconds).
-
Allow the treated leaf discs to air dry completely.
-
Place one treated leaf disc in each Petri dish.
-
Introduce a known number of test insects (e.g., 10-20) into each Petri dish.
-
Seal the Petri dishes and maintain them under controlled conditions of temperature, humidity, and photoperiod.
-
Assess insect mortality at regular intervals (e.g., 24, 48, and 72 hours after treatment). An insect is considered dead if it is unable to move when prodded with a fine brush.
3. Data Analysis:
-
Correct the observed mortality for control mortality using Abbott's formula.
-
Calculate the LC₅₀ value (the lethal concentration that causes 50% mortality of the test population) by subjecting the mortality data to probit analysis.
Table 2: Insecticidal Activity of Representative Pyrimidine Derivatives against Aphis craccivora
| Compound ID | LC₅₀ (ppm) - Nymphs | LC₅₀ (ppm) - Adults | Reference |
| Compound 3d | 0.0125 | 0.31 | [20] |
| Compound 3c | 0.0134 | - | [20] |
| Compound 3b | 0.0383 | - | [20] |
| Compound 4 | 0.023 | 0.221 | [21] |
| Acetamiprid | 0.045 | 0.225 | [21] |
| Compound 2 | 0.039 | 0.209 | |
| Compound 8 | 0.044 | 0.253 | |
| Acetamiprid | 0.045 | 0.225 |
IV. Conclusion and Future Perspectives
Substituted pyrimidines continue to be a cornerstone of modern agrochemical research, providing a rich source of diverse and effective herbicides, fungicides, and insecticides. The ability to modify the pyrimidine scaffold at various positions allows for the optimization of biological activity, selectivity, and environmental fate. Future research in this area will likely focus on the discovery of novel pyrimidine derivatives with new modes of action to combat the growing challenge of pest and weed resistance. Furthermore, the application of quantitative structure-activity relationship (QSAR) studies and computational modeling will continue to play a crucial role in the rational design of next-generation pyrimidine-based agrochemicals with improved efficacy and safety profiles.[22][23][24]
V. References
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Understanding Strobilurin Fungicides (FRAC group 11) in 2015 — Plant & Pest Advisory. (2015, May 14). Retrieved from [Link]
-
Sulfonylurea - Wikipedia. (n.d.). Retrieved from [Link]
-
Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC - NIH. (n.d.). Retrieved from [Link]
-
Strobilurin - Wikipedia. (n.d.). Retrieved from [Link]
-
Use strobilurin fungicides wisely to avoid fungicide resistance development - MSU Extension. (2010, May 4). Retrieved from [Link]
-
An Overview of Strobilurin Fungicide Degradation:Current Status and Future Perspective. (2020, March 12). Retrieved from [Link]
-
Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides - American Chemical Society. (2025, September 4). Retrieved from [Link]
-
Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides - PubMed. (2025, September 24). Retrieved from [Link]
-
(PDF) Whole-Plant and Seed Bioassays for Resistance Confirmation - ResearchGate. (2025, November 24). Retrieved from [Link]
-
Whole-Plant and Seed Bioassays for Resistance Confirmation - Cambridge University Press & Assessment. (n.d.). Retrieved from [Link]
-
Insecticidal activity and residual efficacy of pyrimidine deriva- tives against BPH. (n.d.). Retrieved from [Link]
-
Studying the toxicity and structure-activity relationships of some synthesized polyfunctionalized pyrimidine compounds as potential insecticides - Growing Science. (2023, March 17). Retrieved from [Link]
-
sulfonylurea (English) - Medical terminology for medical students - - YouTube. (2020, June 22). Retrieved from [Link]
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Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. (n.d.). Retrieved from [Link]
-
Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. (2021, July 12). Retrieved from [Link]
-
An in vivo Acetolactate Synthase Assay | Weed Technology | Cambridge Core. (2017, June 12). Retrieved from [Link]
-
EC 50 Values of Some of the Target Compounds against the Test Fungi EC... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
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Using a Plant Bioassay to Detect Herbicide Residue - HARVEST (uSask). (n.d.). Retrieved from [Link]
-
Herbicide Bioassay Using a Multi-Well Plate and Plant Spectral Image Analysis - MDPI. (n.d.). Retrieved from [Link]
-
Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. (2023, July 18). Retrieved from [Link]
-
Quantitative structure-activity relationships for 2-[(phenylmethyl)sulfonyl]pyridine 1-oxide herbicides. (n.d.). Retrieved from [Link]
-
Synthesis and insecticidal activity of novel pyrimidine derivatives containing urea pharmacophore against Aedes aegypti - PubMed. (n.d.). Retrieved from [Link]
-
EC 50 values of some compounds against four fungi. - ResearchGate. (n.d.). Retrieved from [Link]
-
Quantitative structure-activity relationships for 2-[(phenylmethyl)sulfonyl]pyridine 1-oxide herbicides - PubMed. (n.d.). Retrieved from [Link]
-
Design and Synthesis of Pyrimidine Amine Containing Isothiazole Coumarins for Fungal Control - PMC - NIH. (n.d.). Retrieved from [Link]
-
Synthesis and Bioactivities Study of Novel Pyridylpyrazol Amide Derivatives Containing Pyrimidine Motifs - PMC - NIH. (n.d.). Retrieved from [Link]
-
Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PMC - NIH. (2017, January 30). Retrieved from [Link]
-
Journal of Environmental Chemical Engineering - Assiut University. (2023, August 25). Retrieved from [Link]
-
Chemical design and toxicity evaluation of new pyrimidothienotetrahydroisoquinolines as potential insecticidal agents - ScienceOpen. (2018, December 18). Retrieved from [Link]
-
Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC - NIH. (n.d.). Retrieved from [Link]
-
Quantitative structure-activity relationships for 2-[(phenylmethyl)sulfonyl]pyridine 1-oxide herbicides | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved from [Link]
-
Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review - Journal of Entomology and Zoology Studies. (2017, April 20). Retrieved from [Link]
-
(PDF) A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. (2025, June 12). Retrieved from [Link]
-
Synthesis, crystal structure, herbicidal activities and 3D-QSAR study of some novel 1,2,4-triazolo[4,3-a]pyridine derivatives - PubMed. (n.d.). Retrieved from [Link]
-
Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Meth- ods, and Considerations - AgriSustain-An International Journal. (n.d.). Retrieved from [Link]
-
Chemical design and toxicity evaluation of new pyrimidothienotetrahydroisoquinolines as potential insecticidal agents - PMC - NIH. (2018, December 18). Retrieved from [Link]
-
Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PubMed Central. (n.d.). Retrieved from [Link]
-
Quantitative structure–activity relationship - Wikipedia. (n.d.). Retrieved from [Link]
-
Using the In Vivo Acetolactate Synthase (ALS) Assay for Identifying Herbicide-Resistant Weeds - Cambridge University Press & Assessment. (2017, June 12). Retrieved from [Link]
-
Evaluation of Toxicity of Few Novel Insecticides Against Different Aphid Species (Rhopalosiphum maidis, Myzus persicae, Liphaphi - Nature Environment and Pollution Technology. (n.d.). Retrieved from [Link]
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- 23. Synthesis, crystal structure, herbicidal activities and 3D-QSAR study of some novel 1,2,4-triazolo[4,3-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloro-N-ethylpyrimidin-2-amine
Welcome to the Technical Support Center for the synthesis of 5-Chloro-N-ethylpyrimidin-2-amine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to enhance the yield and purity of your synthesis. Our approach is grounded in established chemical principles and practical, field-proven insights to ensure the reliability and success of your experiments.
Introduction: The Synthetic Challenge
The synthesis of this compound, a valuable building block in medicinal chemistry, is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of 2,5-dichloropyrimidine with ethylamine. While seemingly straightforward, the success of this synthesis is contingent on carefully controlling reaction parameters to favor the desired regioselectivity and minimize byproduct formation. The electron-deficient nature of the pyrimidine ring, activated by two chloro substituents, makes it susceptible to nucleophilic attack. However, the relative reactivity of the C2 and C5 positions can lead to a mixture of products if conditions are not optimized.
Troubleshooting Guide: From Low Yields to Impure Products
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format, providing causative explanations and actionable solutions.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in this SNAr reaction can stem from several factors, including incomplete reaction, degradation of starting materials or product, and suboptimal reaction conditions.
-
Causality: The nucleophilic attack of ethylamine on 2,5-dichloropyrimidine requires sufficient activation energy. Inadequate temperature or reaction time can lead to a significant amount of unreacted starting materials. Conversely, excessive heat can cause decomposition. The choice of solvent and base is also critical; they must facilitate the reaction without promoting side reactions.
-
Solutions:
-
Reaction Temperature and Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A systematic approach is to start at a moderate temperature (e.g., room temperature to 50°C) and gradually increase it if the reaction is sluggish. Extended reaction times may also be necessary, but be mindful of potential byproduct formation over time.
-
Solvent Selection: A polar aprotic solvent such as N,N-dimethylformamide (DMF), acetonitrile, or tetrahydrofuran (THF) is generally preferred as it can solvate the nucleophile and facilitate the reaction.
-
Base Selection: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial to neutralize the HCl generated during the reaction without competing with the ethylamine nucleophile. An excess of the base (1.5-2.0 equivalents) is recommended.
-
Question 2: I am observing a significant amount of a byproduct in my crude product. How do I identify and minimize it?
Answer:
The most probable byproduct is the isomeric 4-Chloro-N-ethylpyrimidin-5-amine, resulting from the nucleophilic attack at the C4 (or C6) position of a related starting material, or a di-substituted product. While the starting material is 2,5-dichloropyrimidine, commercial sources may contain isomeric impurities.
-
Causality: The regioselectivity of SNAr on dichloropyrimidines is influenced by the electronic and steric environment of the chlorine atoms. Generally, the reactivity of chloro-substituents on a pyrimidine ring follows the order C4/C6 > C2.[1][2] Therefore, if 2,4- or 4,6-dichloropyrimidine is present as an impurity in the starting material, the formation of the corresponding ethylamino-pyrimidine byproduct is highly likely. Di-substitution, where ethylamine displaces both chlorine atoms, can also occur under harsh conditions or with a large excess of the nucleophile.
-
Solutions:
-
Starting Material Purity: Ensure the high purity of the 2,5-dichloropyrimidine starting material through techniques like recrystallization or by purchasing from a reputable supplier.
-
Control of Stoichiometry: Use a controlled amount of ethylamine (typically 1.0 to 1.2 equivalents) to minimize the risk of di-substitution.
-
Reaction Conditions: Lowering the reaction temperature can often enhance selectivity, favoring the desired mono-substitution at the C2 position.
-
Question 3: My purified product shows unexpected peaks in the 1H NMR spectrum. What could they be?
Answer:
Unexpected peaks can arise from residual solvent, starting materials, or byproducts.
-
Causality: Incomplete removal of the reaction solvent or purification solvents is a common issue. Unreacted 2,5-dichloropyrimidine or the isomeric byproduct, if not fully separated, will also show distinct signals.
-
Solutions:
-
Proper Drying: Ensure the final product is thoroughly dried under high vacuum to remove any residual solvents.
-
Efficient Purification: Column chromatography is typically effective for separating the desired product from starting materials and byproducts. A gradient elution using a mixture of hexanes and ethyl acetate is a good starting point.
-
Spectral Analysis: Compare the 1H NMR spectrum of your product with literature data for this compound and potential impurities. The pyrimidine protons of the desired product are expected to appear as two distinct singlets in the aromatic region.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for this synthesis?
High-purity 2,5-dichloropyrimidine is the recommended starting material. The purity should be verified by techniques such as NMR or GC-MS before use.
Q2: What is the optimal solvent for this reaction?
Polar aprotic solvents like acetonitrile, THF, or DMF are generally effective. The choice may depend on the scale of the reaction and the desired reaction temperature.
Q3: Which base should I use and in what quantity?
A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is recommended to avoid competition with the ethylamine nucleophile. Use at least 1.5 equivalents to effectively scavenge the HCl produced.
Q4: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a convenient method. Use a mobile phase such as 30% ethyl acetate in hexanes. The product should have a different Rf value compared to the starting material. LC-MS can also be used for more precise monitoring.
Q5: What is the best method for purifying the final product?
Flash column chromatography on silica gel is the most common and effective method for purifying this compound. A gradient of ethyl acetate in hexanes should provide good separation. Recrystallization from a suitable solvent system can be employed for further purification if needed.
Experimental Protocol: Synthesis of this compound
This protocol provides a general framework. Optimization may be required based on your specific laboratory conditions and reagent purity.
Materials:
-
2,5-Dichloropyrimidine (1.0 eq)
-
Ethylamine (2.0 M solution in THF, 1.1 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Acetonitrile
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,5-dichloropyrimidine (1.0 eq) and anhydrous acetonitrile.
-
Add triethylamine (1.5 eq) to the solution and stir.
-
Slowly add a 2.0 M solution of ethylamine in THF (1.1 eq) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC (30% ethyl acetate in hexanes). If the reaction is slow, it can be gently heated to 40-50°C.
-
Once the reaction is complete (typically 4-8 hours), concentrate the mixture under reduced pressure to remove the solvent.
-
Redissolve the crude residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Characterization (Expected 1H NMR):
The 1H NMR spectrum (in CDCl3) of this compound is expected to show the following signals: a triplet for the methyl protons of the ethyl group, a quartet for the methylene protons of the ethyl group, and two singlets for the pyrimidine ring protons. The chemical shifts will be influenced by the solvent and other factors.[3][4]
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH3 | ~1.2-1.4 | Triplet | ~7.0 |
| CH2 | ~3.4-3.6 | Quartet | ~7.0 |
| Pyrimidine-H | ~8.0-8.3 | Singlet | - |
| Pyrimidine-H | ~8.0-8.3 | Singlet | - |
| NH | ~5.0-5.5 | Broad Singlet | - |
Visualizing the Process
Reaction Workflow
Sources
- 1. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Regioselective 2-Amination of Polychloropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 5-Chloro-N-ethylpyrimidin-2-amine
Welcome to the dedicated technical support guide for 5-Chloro-N-ethylpyrimidin-2-amine. This resource is designed for researchers, medicinal chemists, and formulation scientists to effectively troubleshoot and overcome solubility issues encountered during experimental work. Drawing upon fundamental principles of physical chemistry and established formulation science, this guide provides both theoretical understanding and practical, step-by-step protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing poor solubility of this compound in my aqueous buffer (e.g., PBS pH 7.4). Why is this happening and what's my first step?
Answer:
It is common for heterocyclic compounds like substituted pyrimidines to exhibit limited aqueous solubility.[1] The insolubility of this compound at neutral pH is likely due to a combination of factors inherent to its molecular structure:
-
Crystal Lattice Energy: The planar aromatic pyrimidine ring can facilitate strong intermolecular π-π stacking in the solid state, leading to a stable crystal lattice that is difficult for a solvent to break down.
-
Lipophilicity: The presence of the chloro and ethyl groups increases the molecule's overall lipophilicity, favoring dissolution in non-polar environments over aqueous media.
Your first and most critical step is to determine the compound's pKa to understand its ionization behavior. The presence of the basic pyrimidine ring nitrogens and the exocyclic amine suggests that the molecule's charge, and therefore its aqueous solubility, will be highly dependent on pH.
Troubleshooting Workflow: A Systematic Approach
The following workflow provides a structured path to systematically address and resolve solubility issues with this compound.
Caption: A systematic workflow for troubleshooting solubility issues.
Step 1: Fundamental Physicochemical Characterization
Q2: How do I determine the pKa of this compound, and what do I do with that information?
Answer:
The pKa is the pH at which the compound is 50% ionized. For a basic compound like this compound, the amino groups will become protonated (positively charged) as the pH drops. This charged species will have significantly higher aqueous solubility due to favorable interactions with polar water molecules.
Protocol: Potentiometric Titration for pKa Determination
-
Preparation: Prepare a 1-5 mg/mL suspension of the compound in deionized water or a low-ionic-strength solution.
-
Titration: Slowly titrate the suspension with a standardized solution of 0.1 M HCl while monitoring the pH with a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The inflection point(s) on the curve correspond to the pKa value(s). Multiple inflection points may be observed due to the different basic centers in the molecule.
Interpretation: Once you have the pKa, you can apply the Henderson-Hasselbalch equation to predict the ionization state at any given pH. For a basic drug, solubility increases as the pH is lowered below the pKa. A general rule of thumb is to adjust the pH to at least 2 units below the pKa to ensure >99% ionization and maximize solubility.[2]
Q3: What organic solvents should I screen for initial solubility testing?
Answer:
Screening a range of organic solvents is crucial for understanding the compound's polarity and for identifying potential co-solvents for aqueous formulations. Pyrimidine and its derivatives are often soluble in various organic solvents.[3]
Protocol: Equilibrium Solubility Measurement in Organic Solvents
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., DMSO, DMF, Ethanol, Methanol, Acetonitrile, Ethyl Acetate).
-
Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Quantification: Centrifuge the samples to pellet the undissolved solid. Dilute an aliquot of the supernatant and analyze the concentration using a suitable method like HPLC-UV or LC-MS.
Example Data Table:
| Solvent | Dielectric Constant | Predicted Solubility of this compound |
| DMSO | 47.2 | >100 mg/mL |
| DMF | 36.7 | >100 mg/mL |
| Ethanol | 24.6 | 10-50 mg/mL |
| Methanol | 32.7 | 10-50 mg/mL |
| Acetonitrile | 37.5 | 1-10 mg/mL |
| Ethyl Acetate | 6.0 | <1 mg/mL |
Note: The solubility values in this table are illustrative examples based on typical compounds of this class and should be determined experimentally.
Step 2: pH-Dependent Solubilization
Q4: My compound has a predicted basic pKa. How do I leverage this to make an aqueous stock solution?
Answer:
For an ionizable drug, modifying the pH is a primary and highly effective method to enhance aqueous solubility.[4] By protonating the basic nitrogen centers of this compound, you can dramatically increase its solubility.
Protocol: Preparation of an Acidic Aqueous Stock Solution
-
Weigh Compound: Accurately weigh the desired amount of this compound.
-
Add Acidic Solution: Add a small volume of an acidic vehicle (e.g., 0.1 M HCl or a citrate buffer at pH 3.0).
-
Dissolution: Vortex or sonicate the mixture until the compound is fully dissolved. The solution should become clear.
-
pH Adjustment (Optional): If required for your experiment, you can slowly add a basic solution (e.g., 0.1 M NaOH) to raise the pH. Be vigilant for any signs of precipitation as you approach the compound's pKa.
-
Final Volume: Bring the solution to the final desired volume with the same acidic buffer.
Important Considerations:
-
Toxicity and Tolerability: The use of non-physiological pH values can lead to toxicity in cellular or in vivo models.[4]
-
Chemical Stability: Extreme pH values can cause hydrolysis or degradation of your compound. Always assess the stability of your stock solution over time.
Step 3: Utilizing Co-Solvent Systems
Q5: Adjusting the pH is not suitable for my experimental system. How can I use co-solvents to improve solubility?
Answer:
Co-solvency is a powerful technique where a water-miscible organic solvent is added to an aqueous solution to increase the solubility of a lipophilic compound.[4] The co-solvent works by reducing the overall polarity of the solvent system, making it more favorable for the solute.[5]
Protocol: Developing a Co-Solvent Formulation
-
Select a Co-solvent: Based on your initial organic solvent screen (Q3) and experimental compatibility, select a biocompatible co-solvent (e.g., DMSO, ethanol, propylene glycol, PEG 400).
-
Prepare Stock Solution: Dissolve the this compound in 100% of the chosen co-solvent to create a high-concentration stock (e.g., 50 mM in DMSO).
-
Titration into Aqueous Buffer: While vortexing, slowly add your aqueous experimental buffer (e.g., PBS) to the co-solvent stock. Monitor for any signs of precipitation (cloudiness).
-
Determine Maximum Aqueous Compatibility: The point at which precipitation occurs is the limit of your compound's solubility in that specific co-solvent/aqueous buffer ratio. It is recommended to work at a concentration well below this limit to avoid precipitation during experiments.
Example Co-Solvent System Performance:
| Co-Solvent | Max % in Final Solution (v/v) | Achievable Concentration in PBS pH 7.4 |
| DMSO | < 1% | Up to 100 µM |
| Ethanol | < 5% | Up to 50 µM |
| PEG 400 | < 10% | Up to 200 µM |
Note: These values are for illustrative purposes. The final percentage of the organic solvent should be kept to a minimum to avoid off-target effects in biological assays.
Caption: Workflow for preparing aqueous solutions from a DMSO stock.
Step 4: Advanced Solubilization Techniques
Q6: I need a higher concentration than what pH adjustment or co-solvents can provide. What are my other options?
Answer:
When basic methods are insufficient, several advanced formulation strategies can be employed. These are often used in later-stage drug development but can be adapted for research purposes.
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level.[4] The increased surface area and amorphous nature of the drug in the dispersion lead to enhanced dissolution and solubility.[5] Common polymers include polyethylene glycol (PEG) and polyvinylpyrrolidone (PVP).[5]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. The lipophilic this compound can form an inclusion complex, where it sits inside the cyclodextrin cavity, thereby increasing its apparent water solubility.
-
Surfactant-based Formulations: Using non-ionic surfactants like Tween® 80 or Cremophor® EL can create micelles that encapsulate the drug, allowing for higher concentrations in aqueous media. This is a common strategy for parenteral drug delivery.[6]
These advanced methods require more extensive formulation development but offer significant potential for overcoming severe solubility limitations.
Safety & Handling
As with any laboratory chemical, appropriate personal protective equipment (PPE) should be worn when handling this compound and its solutions. This includes safety glasses, gloves, and a lab coat.[7][8] Work in a well-ventilated area or a chemical fume hood. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.[7][8][9][10]
References
- 2a biotech. This compound.
- Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34.
- ChemicalBook. 5-chloro-N-(2-(diisopropylamino)ethyl)pyridin-2-amine.
- ChemicalBook. 5-chloro-N-(2-(dimethylamino)ethyl)pyridin-2-amine.
- Wikipedia. Pyrimidine.
- Baluja, S. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 59(11-12), 1029-1035.
- Rossi, D., et al. (2016). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Molecular Pharmaceutics, 13(4), 1263–1271.
- The Medicinal Chemist's Guide to Solving ADMET Challenges. (2021). Tactics to Improve Solubility.
- Solubility of Things. Pyrimidine.
- Sigma-Aldrich. (2024).
- Fisher Scientific. (2025).
- Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
- ChemSynthesis. 5-chloro-2-pyrimidinamine.
- Sigma-Aldrich. (2021).
- Fisher Scientific. (2025).
- Hart, M. L., et al. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
- Jubilant Ingrevia. (2024).
- PubChem. 2-Pyrimidinamine, 5-chloro-.
- International Journal of Pharmaceutical Sciences. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
- Kumar, S., & Singh, A. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Drug Delivery and Therapeutics, 9(3-s), 955-962.
Sources
- 1. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. longdom.org [longdom.org]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. ijpbr.in [ijpbr.in]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
Technical Support Center: Synthesis and Purification of 5-Chloro-N-ethylpyrimidin-2-amine
Welcome to the technical support guide for the synthesis and purification of 5-Chloro-N-ethylpyrimidin-2-amine. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice, impurity analysis, and detailed purification protocols in a practical question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Reaction Troubleshooting & Side Product Analysis
Question 1: My initial reaction analysis (TLC/LCMS) shows multiple products besides the desired this compound. What are the most likely side products and why do they form?
Answer: The most common synthetic route to this compound is the nucleophilic aromatic substitution (SNAr) of 2,5-dichloropyrimidine with ethylamine. The pyrimidine ring is electron-deficient, which facilitates this reaction.[1] However, several side products can arise from this process.
-
Unreacted Starting Material (2,5-dichloropyrimidine): This is common if the reaction has not gone to completion. Insufficient reaction time, low temperature, or inadequate mixing can be the cause.
-
Di-substituted Side Product (N2,N5-diethylpyrimidine-2,5-diamine): This is the most common impurity. It forms when a second molecule of ethylamine displaces the remaining chlorine atom at the C5 position. The initial substitution of an amino group is activating, but under forcing conditions (high temperature, excess ethylamine), di-substitution can occur.[2][3]
-
Hydrolysis Product (5-Chloro-2-hydroxypyrimidine): This impurity arises if there is significant water in your reaction solvent or reagents. The chloropyrimidine can react with water, especially at elevated temperatures, to form the corresponding pyrimidinone.[4]
The formation of these products is a direct consequence of the reaction mechanism. The electron-withdrawing nitrogen atoms in the pyrimidine ring make the chlorine-bearing carbons electrophilic and susceptible to attack by nucleophiles like ethylamine or water.
Caption: Primary reaction pathway and common side product formation.
Question 2: My reaction yield is very low and a lot of starting material remains. How can I improve the conversion?
Answer: Low conversion in SNAr reactions on chloropyrimidines is typically related to reaction conditions. Here are key parameters to optimize:
-
Base: The reaction generates HCl as a byproduct, which will protonate your ethylamine nucleophile, rendering it inactive. You must include a non-nucleophilic base to scavenge this acid. Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are excellent choices. Use at least 1.1 to 1.5 equivalents.[5]
-
Temperature: While room temperature may suffice, gently heating the reaction to 40-60 °C often significantly increases the reaction rate without promoting excessive side product formation. A higher temperature may be required, but this increases the risk of di-substitution.[6]
-
Solvent: A polar aprotic solvent like acetonitrile (MeCN), dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP) is ideal as they can solvate the intermediate Meisenheimer complex, stabilizing the transition state. Ensure your solvent is anhydrous to prevent hydrolysis.
-
Concentration: Ensure the reaction is sufficiently concentrated. A concentration of 0.1 M to 0.5 M with respect to the limiting reagent is a good starting point.
Section 2: Purification Strategies and Protocols
Question 3: My crude product is a mixture of the desired product, the di-substituted side product, and starting material. What is the best way to purify it?
Answer: A multi-step purification strategy is often necessary. Column chromatography is the most effective method for separating these components due to their differing polarities.
Impurity Profile for Chromatography:
| Compound | Structure | Molecular Weight ( g/mol ) | Polarity | Elution Order (Normal Phase) |
| 2,5-Dichloropyrimidine (SM) | Cl-Pyr-Cl | 148.98 | Low | 1st (Least Polar) |
| This compound (Product) | Cl-Pyr-NHEt | 157.60 | Medium | 2nd |
| N2,N5-diethylpyrimidine-2,5-diamine | EtHN-Pyr-NHEt | 166.23 | High | 3rd (Most Polar) |
Step-by-Step Column Chromatography Protocol:
-
Prepare the Crude Material: After your reaction workup, concentrate the crude product under reduced pressure. It is often beneficial to perform a simple aqueous wash to remove any amine salts before concentration.
-
Slurry the Crude Product: Adsorb the crude oil or solid onto a small amount of silica gel (~2-3 times the mass of the crude product). This is done by dissolving the crude in a minimal amount of a polar solvent (like ethyl acetate or DCM), adding the silica, and then evaporating the solvent to dryness. This "dry loading" technique results in better separation.
-
Pack the Column: Prepare a silica gel column using a non-polar solvent system, such as 100% Hexanes or a 95:5 mixture of Hexanes:Ethyl Acetate. Ensure the column is packed evenly without air bubbles.[7]
-
Load and Elute: Carefully add the dry-loaded silica with your compound to the top of the column. Begin eluting with a low-polarity mobile phase (e.g., 95:5 Hexanes:EtOAc).
-
Run the Gradient: Gradually increase the polarity of the mobile phase. A typical gradient might be:
-
Phase 1 (Elute SM): 5-10% Ethyl Acetate in Hexanes.
-
Phase 2 (Elute Product): 15-30% Ethyl Acetate in Hexanes.
-
Phase 3 (Elute Di-substituted): 40-60% Ethyl Acetate in Hexanes.
-
-
Monitor Fractions: Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a similar solvent system. Combine the fractions that contain the pure product.
-
Concentrate: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water[v1] | Preprints.org [preprints.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Pyrimidines
Welcome to the Technical Support Center for N-Alkylation of Pyrimidines. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide that blends foundational principles with practical, field-tested solutions. This resource is designed to help you navigate the complexities of pyrimidine alkylation, troubleshoot common issues, and optimize your reaction conditions for success.
Part 1: Frequently Asked Questions (FAQs) & Core Concepts
This section addresses fundamental questions regarding the N-alkylation of pyrimidines, providing the essential knowledge needed to make informed experimental decisions.
Q1: What is the general mechanism for the N-alkylation of pyrimidines?
A1: The N-alkylation of pyrimidines typically proceeds via a nucleophilic substitution reaction, most commonly an SN2 mechanism. The nitrogen atom of the pyrimidine ring acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent (e.g., an alkyl halide). A base is generally required to deprotonate the pyrimidine ring, increasing its nucleophilicity. The pKa of protonated pyrimidine is quite low (around 1.23), making it a weak base, so an external base is crucial for the reaction to proceed efficiently.[1]
Q2: Why is regioselectivity a major challenge in pyrimidine alkylation?
A2: Regioselectivity is a critical challenge because the pyrimidine ring contains multiple potentially nucleophilic sites. For a typical pyrimidin-2(1H)-one, alkylation can occur at the N1, N3, or O2 positions. The outcome is a delicate balance of several factors:
-
Electronic Effects: The electron-deficient nature of the pyrimidine ring influences the nucleophilicity of the different nitrogen atoms.[1]
-
Steric Hindrance: Bulky substituents on the pyrimidine ring or the alkylating agent can favor attack at the less sterically hindered position.
-
Reaction Conditions: The choice of base, solvent, and temperature plays a pivotal role in directing the alkylation to a specific site.[2]
-
Tautomerism: Pyrimidinones exist in tautomeric forms (lactam-lactim), which makes the exocyclic oxygen a potential site for O-alkylation, competing with the desired N-alkylation.[3]
Q3: Which nitrogen is typically more reactive, N1 or N3?
A3: The relative reactivity of N1 and N3 depends heavily on the substitution pattern of the pyrimidine ring. In unsubstituted or symmetrically substituted pyrimidines, the two nitrogens may have similar reactivity. However, in most cases, electronic and steric effects introduced by substituents will render one nitrogen more nucleophilic or accessible than the other. For many common pyrimidine nucleobases like uracil, deprotonation and subsequent alkylation often favor the N1 position under thermodynamic control. However, kinetic control or the use of specific protecting group strategies can direct alkylation to the N3 position.[4]
Q4: What are the most common side reactions?
A4: The most common side reactions include:
-
O-Alkylation: Competition between nitrogen and oxygen alkylation is frequent, especially in pyrimidinone systems.[3][5]
-
N1,N3-Dialkylation: If the reaction is not carefully controlled, a second alkyl group can be added to the remaining nitrogen atom, leading to a mixture of mono- and di-alkylated products.[6][7]
-
Hydrolysis: If water is present, sensitive alkylating agents or intermediates can hydrolyze, reducing the overall yield.
-
Reaction with Solvent: Solvents like DMF or DMAc can sometimes participate in side reactions under harsh basic conditions.[6]
Part 2: Troubleshooting Guide
This guide is structured to provide direct answers to specific problems you may encounter during your experiments.
Issue 1: Low or No Product Yield
You've set up your reaction, but TLC/LC-MS analysis shows a large amount of unreacted starting material or a complex mixture with very little desired product.
Potential Causes & Solutions
-
Insufficient Base Strength or Solubility: The base may not be strong enough to deprotonate the pyrimidine effectively.
-
Action: Switch to a stronger base. For example, if K₂CO₃ is ineffective, consider using Cs₂CO₃, which is known to be more efficient for N-alkylation of N1-substituted pyrimidines, or a stronger base like sodium hydride (NaH) if your substrate is stable.[7] Ensure the base is finely powdered and dry.
-
-
Poor Reagent Quality: Moisture can quench the base (especially NaH) and hydrolyze the alkylating agent. The alkylating agent itself may have degraded.
-
Action: Use anhydrous solvents and dry glassware. Ensure your alkylating agent is pure and stored correctly. It is often best to use a freshly opened bottle or a purified reagent.
-
-
Suboptimal Temperature or Reaction Time: The reaction may be too slow at the current temperature.
-
Action: Increase the reaction temperature incrementally. Monitor the reaction progress by TLC or LC-MS over an extended period (e.g., 24-48 hours) to determine if the reaction is simply slow.[8]
-
-
Inactivated Catalyst (if applicable): Heterogeneous catalysts can lose activity over time.
Troubleshooting Workflow: Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
Issue 2: Poor Regioselectivity (Mixture of N1, N3, and/or O-isomers)
Your reaction produces a mixture of isomers, making purification difficult and lowering the yield of the desired product.
Controlling Regioselectivity
The key to controlling regioselectivity lies in the careful selection of your reaction parameters. The interplay between the solvent, base, and alkylating agent dictates the reaction outcome.
-
Solvent Effects: The polarity and coordinating ability of the solvent are critical.
-
Polar Aprotic Solvents (DMF, DMSO): These solvents solvate the cation of the base, leaving a more "naked" and highly reactive pyrimidine anion. This often leads to reaction at the most electronically favored site, but can sometimes result in mixtures.
-
Less Polar Solvents (THF, Dioxane): In these solvents, ion-pairing is more significant. Chelation effects can become important; for example, the sodium cation might coordinate between the N1 and O2 atoms of a pyrimidinone, sterically blocking one site and directing alkylation to another.[9] This can be exploited to achieve unexpected but useful selectivity.
-
-
Base and Cation Effects:
-
Hard vs. Soft Bases: According to Hard and Soft Acid and Base (HSAB) theory, hard nucleophiles (like the oxygen in a pyrimidinone anion) prefer to react with hard electrophiles, while soft nucleophiles (like nitrogen) prefer soft electrophiles.
-
Cation Size: Larger cations like Cesium (from Cs₂CO₃) can alter the reactivity of the pyrimidine anion compared to smaller cations like Sodium or Potassium, sometimes leading to improved selectivity.[7]
-
-
Protecting Groups: When all else fails, a protecting group strategy is a reliable method.
-
For N3-Alkylation: You can protect the N1 position with a group like Boc (tert-butoxycarbonyl). This forces the alkylation to occur exclusively at the N3 position. The Boc group can then be removed under mild acidic conditions.[4]
-
Factors Influencing Alkylation Site
Caption: Key factors influencing regioselectivity in pyrimidine alkylation.
Summary of Conditions for Regioselectivity
| Factor | Condition | Likely Outcome | Rationale |
| Solvent | Polar Aprotic (DMF, MeCN) | N-Alkylation | Solvates the cation, creating a highly reactive "naked" anion that attacks via the more nucleophilic nitrogen.[6] |
| Less Polar (THF) | Can favor O-alkylation | Promotes chelation control, where the cation bridges O2 and N3, directing attack to a different site.[9] | |
| Base | K₂CO₃, Cs₂CO₃ | N-Alkylation | Common, effective bases for generating the pyrimidine anion. Cs₂CO₃ is often more effective.[7] |
| NaH | N-Alkylation | A very strong, non-nucleophilic base that irreversibly deprotonates the pyrimidine. | |
| Alkylating Agent | Alkyl Iodides/Bromides | N-Alkylation | Softer electrophiles that preferentially react with the softer nitrogen nucleophile (HSAB principle). |
| Alkyl Tosylates/Sulfates | O-Alkylation | Harder electrophiles that may show increased reactivity towards the harder oxygen nucleophile. | |
| Protecting Group | N1-Boc Protection | N3-Alkylation | Sterically and electronically blocks the N1 position, forcing alkylation to occur at N3.[4] |
Part 3: Key Experimental Protocols
Here are detailed, step-by-step protocols for common and advanced N-alkylation methods.
Protocol 1: General N1-Alkylation using a Heterogeneous Catalyst
This protocol is adapted from a method using an ammonium sulfate-coated catalyst, which offers advantages like simple workup and catalyst recyclability.[6][10][11]
-
Silylation Step:
-
In a flame-dried round-bottom flask equipped with a reflux condenser, combine the pyrimidine (1.0 mmol), and the AS@HTC catalyst (50 mg).
-
Add hexamethyldisilazane (HMDS, 1.5 mL).
-
Heat the mixture to reflux for 2 hours. The pyrimidine will dissolve as it is converted to its 2,4-bis(trimethylsilyloxy) derivative.
-
-
Alkylation Step:
-
Cool the reaction mixture to room temperature. The product from the first step is a clear oil.
-
Under an inert atmosphere (N₂ or Argon), add anhydrous acetonitrile (2.5 mL) to dissolve the silylated intermediate.
-
Add the alkylating agent (e.g., bromo-ethylacetate, 2.0 mmol, 2.0 equiv).
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
-
Work-up and Purification:
-
Cool the mixture to room temperature.
-
Filter the reaction mixture to remove the heterogeneous catalyst.
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel to obtain the pure N1-alkylated product.
-
Protocol 2: Selective O-Alkylation of a Pyrimidinone
This procedure is a general method for achieving selective O-alkylation, often favored when using specific alkylating agents and conditions.[10][11]
-
Reaction Setup:
-
To a round-bottom flask, add the 6-substituted pyrimidin-2(1H)-one (3.0 mmol) and potassium carbonate (K₂CO₃, 3.0 mmol).
-
Add acetone (10 mL).
-
In a separate flask, dissolve the alkylating agent (e.g., 4-(iodomethyl)pyrimidine, 3.0 mmol) in acetone (5 mL).
-
-
Alkylation:
-
While stirring the pyrimidinone suspension, add the solution of the alkylating agent dropwise.
-
Heat the resulting mixture to reflux and maintain for 30-60 minutes, monitoring by TLC.
-
-
Work-up and Purification:
-
After the reaction is complete, remove the acetone under reduced pressure.
-
Dissolve the residue in dichloromethane (CH₂Cl₂, 20 mL) and wash with water (2 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield the O-alkylated product.
-
Protocol 3: N-Alkylation via the Mitsunobu Reaction
The Mitsunobu reaction is an exceptionally mild and reliable method for alkylating N-H bonds using an alcohol, proceeding with inversion of stereochemistry at the alcohol's carbon center.[12][13]
-
Reaction Setup:
-
In a flame-dried flask under an inert atmosphere, dissolve the pyrimidine (1.0 equiv), the desired alcohol (1.1-1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
-
Reaction Execution:
-
Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise to the cooled, stirring solution. A color change and/or formation of a precipitate is often observed.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours to overnight. Monitor progress by TLC.
-
-
Work-up and Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product will contain triphenylphosphine oxide and the hydrazine byproduct, which can often be removed by crystallization or column chromatography. Purify the residue by flash chromatography to isolate the N-alkylated pyrimidine.
-
Simplified Mitsunobu Mechanism
Caption: Simplified workflow of the Mitsunobu reaction for N-alkylation.
Protocol 4: N-Arylation via Buchwald-Hartwig Amination
For the synthesis of N-aryl pyrimidines, the Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling method.[14][15]
-
Reaction Setup:
-
In an oven-dried Schlenk tube, add the halo-pyrimidine (1.0 equiv), the amine or pyrimidine nucleophile (1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., Xantphos, 2-10 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.4 equiv).[16]
-
Evacuate and backfill the tube with an inert gas (Argon or N₂) three times.
-
Add anhydrous solvent (e.g., toluene or dioxane) via syringe.
-
-
Reaction Execution:
-
Seal the tube and heat the reaction mixture to the required temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with a solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
-
References
-
Al-Masoudi, N. A., et al. (2020). Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco. Journal of Chemical Sciences, 132(78). [Link]
-
Hedayatullah, M. (1982). Solid-Liquid Phase-Transfer Catalysis I: Studies of the N-Alkylation of Purines and Pyrimidines. Synthetic Communications, 12(7), 565-571. [Link]
- This reference was not used in the final text.
-
Khazaei, A., et al. (2011). N3-Alkylation of N1-substituted pyrimidine nucleobases with different alkylating agent in the presence of TBAB and Cs2CO3 in MeCN at room temperature. ResearchGate. [Link]
- This reference was not used in the final text.
-
da Silva, A. F., et al. (2022). Substituent-Driven Selective N-/O-Alkylation of 4-(Trihalomethyl)pyrimidin-2(1H)-ones Using Brominated Enones. The Journal of Organic Chemistry, 87(7), 4982-4993. [Link]
-
Zare, A., et al. (2008). Synthesis of N-3 Alkylation of Pyrimidine and Its Derivatives. ResearchGate. [Link]
-
Wikipedia. (n.d.). Pyrimidine. Wikipedia. [Link]
-
Quezada, E., et al. (2010). Regioselective O- and N-Alkylation of Pyrimidine Nucleosides via the Mitsunobu Reaction. ResearchGate. [Link]
- This reference was not used in the final text.
- This reference was not used in the final text.
- This reference was not used in the final text.
- This reference was not used in the final text.
- This reference was not used in the final text.
- This reference was not used in the final text.
-
Wikipedia. (n.d.). Mitsunobu reaction. Wikipedia. [Link]
-
Lermyte, F., et al. (2010). Chelation-controlled regioselective alkylation of pyrimidine 2'-deoxynucleosides. Tetrahedron Letters, 51(5), 840-842. [Link]
-
Bakalova, A., et al. (2013). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 18(9), 11047-11061. [Link]
- This reference was not used in the final text.
-
de Oliveira, M. S., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines. The Journal of Organic Chemistry, 87(12), 7795-7806. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Reagent Guides. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
- This reference was not used in the final text.
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Organic Chemistry Portal. [Link]
- This reference was not used in the final text.
- This reference was not used in the final text.
- This reference was not used in the final text.
- This reference was not used in the final text.
-
de Oliveira, M. S., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines. ACS Publications. [Link]
Sources
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ias.ac.in [ias.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chelation-controlled regioselective alkylation of pyrimidine 2'-deoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 13. Mitsunobu Reaction [organic-chemistry.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Assays with 5-Chloro-N-ethylpyrimidin-2-amine
Welcome to the technical support center for researchers utilizing 5-Chloro-N-ethylpyrimidin-2-amine. This guide is designed to provide in-depth, field-proven insights into achieving reproducible and reliable results. Inconsistent outcomes in assays involving small molecules are a common challenge, but a systematic approach can quickly identify and resolve the root cause. This document moves beyond simple checklists to explain the causality behind experimental phenomena and troubleshooting choices, empowering you to build self-validating and robust assays.
Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common issues encountered by researchers. We recommend starting here to quickly diagnose and potentially solve your problem.
Q1: My results with this compound are highly variable between replicate wells. What should I check first?
High variability is often rooted in the physical execution of the assay rather than the compound's chemistry.[1][2] Before investigating the compound itself, scrutinize your experimental technique.
-
Pipetting and Mixing: Inaccurate pipetting, especially of small volumes, is a primary source of error. Ensure your pipettes are calibrated and consider using reverse pipetting for viscous solutions. After adding the compound or other reagents, ensure thorough but gentle mixing to create a homogenous solution without introducing bubbles.[3]
-
Plate Edge Effects: The outer wells of a microplate are more prone to evaporation, leading to changes in reagent concentration over time.[1] This can be a significant factor in long incubations.
-
Mitigation Strategy: Avoid using the outer wells for experimental samples. Instead, fill them with sterile water or assay buffer to create a humidity barrier.[1]
-
-
Temperature Gradients: Ensure that assay plates are incubated on a surface that provides uniform temperature distribution. Placing a plate on a cold or warm lab bench can create a gradient, affecting enzyme kinetics or cell health differently across the plate.[1]
Q2: I'm observing lower-than-expected activity or a complete lack of effect from my compound. What are the likely causes?
This is a frequent and frustrating issue, often pointing to problems with the compound's integrity or its effective concentration in the assay.[4]
-
Compound Integrity: Small molecules can degrade if not handled and stored properly.[5] Repeated freeze-thaw cycles of a stock solution can compromise its stability.[6]
-
Solubility and Precipitation: Poor aqueous solubility is a very common reason for a lack of activity.[4][8] If this compound precipitates out of your assay buffer, its effective concentration is unknown and will be far lower than intended.
-
Quick Check: Prepare your highest assay concentration of the compound in the final assay buffer. Let it sit for the duration of your experiment and visually inspect for any precipitate or cloudiness against a dark background.[4]
-
-
Source and Purity: Always ensure your compound is from a reputable source that provides a certificate of analysis with purity data. Contaminants or degradation products can lead to misleading results.
Q3: My "no-enzyme" or "vehicle-only" controls have a high background signal. What does this indicate?
A high background signal suggests that the compound may be directly interfering with your assay's detection method, a phenomenon known as assay interference.[9][10]
-
Autofluorescence: If you are using a fluorescence-based assay, the compound itself might be fluorescent at the excitation and emission wavelengths you are using. This adds to the signal and can mask a true inhibitory effect or create a false positive.[9]
-
Absorbance Interference: In colorimetric assays, the compound may absorb light at the same wavelength as your readout, leading to an artificially high or low signal.[9]
-
Reactivity: Though less common, some compounds can be reactive and covalently modify assay components, leading to non-specific signals.[9]
Q4: The compound's effect seems to diminish over the course of a long assay incubation. Why might this be happening?
This points towards a compound stability issue within the specific environment of your assay buffer.[5][11]
-
pH-Dependent Hydrolysis: Pyrimidine rings and associated functional groups can be susceptible to hydrolysis, especially under non-optimal pH conditions.[12][13] If the assay buffer's pH is too acidic or alkaline, the compound may slowly degrade over the incubation period.[14]
-
Redox Activity: Some compounds can undergo redox cycling, which can generate reactive oxygen species and interfere with assay components, particularly in cell-based assays.[9]
Section 2: In-Depth Troubleshooting Guides & Protocols
If the initial checks in the FAQ section do not resolve your issue, these detailed guides and protocols will help you systematically investigate the problem.
Guide 1: Verifying Compound Integrity and Stock Solution Quality
The integrity of your compound is the foundation of any reliable experiment. Do not assume the powder in the vial or the solution in your freezer is perfect.
Protocol 1: Best Practices for Compound Handling and Storage
-
Initial Receipt: When you first receive the compound, log the vendor, product number, lot number, and date in your lab notebook.
-
Stock Solution Preparation: Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in a high-purity, anhydrous solvent like DMSO.[6] Ensure the compound is fully dissolved; gentle vortexing or sonication may be required.
-
Aliquoting: Immediately create smaller, single-use aliquots of the primary stock in tightly sealed vials (amber vials are preferred to protect from light).[5][6][7] This is the single most effective way to prevent degradation from repeated freeze-thaw cycles.[4]
-
Storage: Store the aliquots at -20°C or, for long-term storage (>6 months), at -80°C.[6] Ensure they are protected from moisture.
Guide 2: Investigating Solubility and Aggregation Issues
Compound insolubility and aggregation are notorious for causing non-specific inhibition and inconsistent results. Aggregates can sequester and denature enzymes, leading to false-positive "hits".[9][10]
Protocol 2: Visual Solubility Assessment
-
Preparation: Prepare a dilution of this compound in your final assay buffer to match the highest concentration used in your experiment.
-
Incubation: Incubate this solution under the exact same conditions (temperature, time) as your actual assay.[4]
-
Observation: After incubation, visually inspect the tube or well against a dark background. Look for any signs of cloudiness, particulates, or film, which indicate precipitation.
Protocol 3: Testing for Compound Aggregation using a Non-Ionic Detergent
-
Causality: Non-specific inhibition caused by compound aggregates is often disrupted by the presence of non-ionic detergents, which break up the aggregates. If the compound's inhibitory activity is significantly reduced in the presence of the detergent, it strongly suggests aggregation is the cause.[9]
-
Prepare Parallel Buffers: Create two batches of your assay buffer: one with your standard composition and another supplemented with 0.01% Triton X-100.
-
Run Parallel Assays: Perform your standard assay, but run it in parallel using both the standard buffer and the Triton X-100-containing buffer.
-
Analyze Data: Generate dose-response curves for this compound in both conditions. A significant rightward shift in the IC50 curve in the presence of Triton X-100 is strong evidence of aggregation-based inhibition.
Table 1: Example Data for an Aggregation Test
| Compound Concentration | % Inhibition (Standard Buffer) | % Inhibition (+0.01% Triton X-100) |
| 100 µM | 95% | 25% |
| 30 µM | 88% | 15% |
| 10 µM | 75% | 8% |
| 1 µM | 20% | 5% |
| Calculated IC50 | ~5 µM | >100 µM |
This data indicates that the inhibitory activity is likely due to aggregation.[9]
Guide 3: Diagnosing and Mitigating Assay Interference
It is crucial to confirm that your assay signal reflects the compound's effect on the biological target, not an artifact of direct interference with the detection method.[9][15]
Protocol 4: Checking for Autofluorescence or Absorbance Interference
-
Reagent Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Plate Setup: Add these dilutions to the wells of your assay plate. Also, include "buffer only" wells as a negative control. Do not add the enzyme, substrate, or detection reagents at this stage.
-
Plate Reading: Read the plate on your plate reader using the exact same wavelength, filter, and gain settings as your primary assay.
-
Data Analysis: Compare the signal from the compound-containing wells to the "buffer only" control. A concentration-dependent increase in signal indicates that the compound itself is contributing to the readout and interfering with the assay.
Table 2: Example Data for an Autofluorescence Interference Check
| Compound Concentration | Fluorescence Units (RFU) |
| 100 µM | 15,000 |
| 30 µM | 5,000 |
| 10 µM | 1,200 |
| 1 µM | 350 |
| Buffer Only Control | 300 |
This data suggests that the compound is autofluorescent at the assay wavelengths, which will contribute to a high background signal.[9]
Section 3: Data Interpretation and Advanced Topics
Buffer and pH Considerations
The stability of many small molecules, especially those with heterocyclic rings and amine groups like this compound, can be highly pH-dependent.[11] Alkaline conditions, in particular, can promote the hydrolysis of susceptible compounds, leading to a loss of active ingredient over time.[12][13]
Table 3: General pH Stability Considerations for Pyrimidine Derivatives
| pH Range | Potential Issues | Recommendation |
| < 6.0 | Potential for protonation of amine groups, which could alter solubility or binding. | Test empirically, but generally less likely to cause degradation than high pH. |
| 6.5 - 7.5 | Generally the safest range for compound stability. | Ideal for most biochemical and cell-based assays. Use a robust buffer like HEPES or PBS. |
| > 8.0 | Increased risk of alkaline hydrolysis and compound degradation.[13][14] | Avoid if possible, especially for long incubation periods. If required, perform a stability test (see Guide 4). |
Section 4: Visual Workflows
To aid in your troubleshooting process, the following diagrams outline logical workflows for diagnosing the issues discussed in this guide.
Caption: General troubleshooting workflow for inconsistent assay results.
Caption: Workflow for diagnosing compound-based assay interference.
References
-
Captivate Bio. SMALL MOLECULES. Available from: [Link]
-
Matson, S. L., et al. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of Biomolecular Screening, 14(5), 476-84. Available from: [Link]
-
PubChem. 2-Pyrimidinamine, 5-chloro-. Available from: [Link]
-
Molecular Biologist. Assay Troubleshooting. Available from: [Link]
-
PubChem. 4-Chloro-5-methylpyrimidin-2-amine. Available from: [Link]
-
MSU Extension. (2008). Effect of water pH on the stability of pesticides. Available from: [Link]
-
Deer, H. M., & Beard, R. (2001). EFFECT OF WATER PH ON THE CHEMICAL STABILITY OF PESTICIDES. Utah State University Extension. Available from: [Link]
-
Ibis Scientific, LLC. (2024). The Impact of pH on Chemical Stability in Lab Experiments. Available from: [Link]
-
BMG LABTECH. A troubleshooting guide to microplate-based assays. Available from: [Link]
-
Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30. Available from: [Link]
-
ResearchGate. Discovery of 5 Chloro-N-2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N-4-(5-methyl-1H-pyraz ol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a Novel Inhibitor of the Jak/Stat Pathway. Available from: [Link]
-
Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Available from: [Link]
-
Ioannidis, S., et al. (2011). Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway. Journal of Medicinal Chemistry, 54(1), 262-76. Available from: [Link]
-
National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Available from: [Link]
-
ChemBK. 2-CHLORO-N-ETHYL-5-IODOPYRIMIDIN-4-AMINE. Available from: [Link]
-
Klimešová, V., et al. (2013). Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides. Molecules, 18(12), 15357-15374. Available from: [Link]
-
Ghorab, M. M., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(11), 6134-6159. Available from: [Link]
-
Sola, I., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 12(21), 4038-4054. Available from: [Link]
-
Uddin, G., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(10), 1258. Available from: [Link]
-
Sola, I., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Publications. Available from: [Link]
-
PubChem. 5-chloro-N-ethyl-N-methylpentanamide. Available from: [Link]
-
Klimešová, V., et al. (2013). Synthesis, antimycobacterial activity and in vitro cytotoxicity of 5-chloro-N-phenylpyrazine-2-carboxamides. PubMed. Available from: [Link]
-
PubChem. 2-Chloropyrimidin-5-amine. Available from: [Link]
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5-Chloro-N-ethylpyrimidin-2-amine stability in different solvents and pH
Document ID: TSS-CEP-24-01A
Subject: Comprehensive Guide to the Stability of 5-Chloro-N-ethylpyrimidin-2-amine in Experimental Conditions
Introduction
Welcome to the technical support guide for this compound. As a substituted chloropyrimidine, this compound is a valuable building block in medicinal chemistry and drug development. However, its chemical structure, specifically the chlorine atom on the electron-deficient pyrimidine ring, presents potential stability challenges that can significantly impact experimental reproducibility, yield, and the integrity of analytical data.
This guide is designed to provide you, the research scientist, with a framework for understanding, predicting, and testing the stability of this compound. While specific kinetic data for this exact molecule is not extensively published, we can apply established principles of chloropyrimidine chemistry to guide your experimental design and troubleshoot common issues. This document will explain the causal mechanisms behind potential degradation and provide robust protocols for you to generate your own stability data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions our team encounters regarding the handling and stability of chloropyrimidine derivatives.
Q1: Why is the stability of this compound so critical for my experiments?
Understanding the stability of your compound is fundamental to the success and validity of your research. Instability can lead to:
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Reduced Potency: If the compound degrades, the actual concentration in your assay will be lower than intended, leading to inaccurate biological data (e.g., incorrect IC50 values).
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Formation of Reactive Artifacts: Degradation products may be reactive themselves, potentially interacting with your target or other assay components and producing misleading results.
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Poor Reproducibility: Failure to control for degradation is a major source of variability between experiments and laboratories.
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Compromised Purity: When used as a reactant, degradation prior to the reaction can lower the yield of your desired product and complicate purification.
Forced degradation studies are an industry-standard practice, mandated by guidelines like those from the International Conference on Harmonisation (ICH), to understand these liabilities early in development.[1][2]
Q2: What are the most probable degradation pathways for this molecule?
The primary vulnerability of this compound is the chloro-substituent. The two main degradation pathways are:
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Hydrolysis: This is the most common degradation route in aqueous environments. The chlorine atom can be displaced by a water molecule or a hydroxide ion in a nucleophilic aromatic substitution reaction. This reaction converts the 5-chloro group to a 5-hydroxy group, forming 5-Hydroxy-N-ethylpyrimidin-2-amine. The rate of this hydrolysis is highly dependent on pH and temperature.[3][4]
-
Oxidation: While often less pronounced than hydrolysis, the pyrimidine ring and its substituents can be susceptible to oxidative degradation, especially in the presence of oxidizing agents, metal ions, or under prolonged exposure to atmospheric oxygen.[5]
Q3: How does pH affect the stability in aqueous solutions?
The pH of the aqueous medium is arguably the most critical factor governing the stability of chloropyrimidines.
-
Alkaline Conditions (pH > 8): Stability is generally lowest under basic conditions. The high concentration of hydroxide ions (OH⁻), a strong nucleophile, accelerates the hydrolysis of the C-Cl bond, leading to rapid degradation.[6][7][8]
-
Acidic Conditions (pH < 6): Stability can also be compromised in acidic solutions. While the mechanism is different, acid catalysis can facilitate the hydrolysis of the chloro group.[7]
-
Neutral Conditions (pH ≈ 7): Typically, chloropyrimidines exhibit their maximum stability in the neutral or near-neutral pH range (pH 6-8), where the concentrations of both H⁺ and OH⁻ are minimized.[3]
Therefore, for any aqueous assays, it is imperative to use buffered solutions and to assess the compound's stability in that specific buffer system.
Q4: What are the best solvents for long-term storage and for preparing stock solutions?
For maximum stability and shelf-life, stock solutions should be prepared in anhydrous aprotic polar solvents .
-
Recommended: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN).
-
Use with Caution: Protic solvents like methanol (MeOH) or ethanol (EtOH) can also act as nucleophiles (solvolysis) and lead to degradation over time, albeit generally slower than with water.
-
Avoid: Do not use aqueous buffers for long-term storage. Prepare aqueous working solutions fresh from your DMSO or other aprotic stock immediately before an experiment.
Always use high-purity, anhydrous grade solvents to minimize trace amounts of water that could initiate hydrolysis. Store stock solutions tightly sealed at -20°C or -80°C to further reduce degradation rates.
Part 2: Troubleshooting Guide: Investigating Compound Instability
If you are observing inconsistent analytical results, lower-than-expected biological activity, or the appearance of unknown peaks in your chromatograms, compound instability may be the root cause. This guide provides a logical workflow to diagnose the issue.
Troubleshooting Workflow Diagram
Caption: Workflow for diagnosing stability issues with this compound.
Part 3: Experimental Protocol: Forced Degradation & Stability Assessment
To definitively understand the stability of this compound in your specific systems, you must generate empirical data. This protocol provides a framework for a forced degradation study, which intentionally exposes the compound to harsh conditions to identify potential degradation products and pathways.[2][5] This is crucial for developing a stability-indicating analytical method.
Objective: To assess the stability of this compound under hydrolytic (acidic, basic, neutral), oxidative, and solvent-based stress conditions.
Required Materials & Equipment:
-
This compound
-
Solvents: Anhydrous DMSO, Acetonitrile (HPLC grade), Methanol (HPLC grade)
-
Reagents: 0.1 M Hydrochloric Acid (HCl), 0.1 M Sodium Hydroxide (NaOH), 3% Hydrogen Peroxide (H₂O₂), HPLC-grade water
-
Equipment: HPLC system with UV detector (or LC-MS for peak identification), pH meter, analytical balance, volumetric flasks, pipettes, vials, incubator/water bath.
Methodology:
Step 1: Preparation of Stock Solution
-
Accurately weigh and dissolve this compound in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mg/mL or ~65 mM). This is your Control Stock .
-
Ensure complete dissolution. This stock will be used for all stress conditions.
Step 2: Stress Condition Setup For each condition, prepare a sample in a clean vial. The final concentration of the compound should be suitable for HPLC analysis (e.g., 50-100 µg/mL).
-
Acid Hydrolysis:
-
Add the required volume of Control Stock to a vial.
-
Add 0.1 M HCl to reach the final volume.
-
Incubate at 40-60°C.
-
-
Base Hydrolysis:
-
Add the required volume of Control Stock to a vial.
-
Add 0.1 M NaOH to reach the final volume.
-
Keep at room temperature (this reaction is often fast).
-
-
Neutral Hydrolysis:
-
Add the required volume of Control Stock to a vial.
-
Add HPLC-grade water to reach the final volume.
-
Incubate at 40-60°C.
-
-
Oxidative Degradation:
-
Add the required volume of Control Stock to a vial.
-
Add 3% H₂O₂ to reach the final volume.
-
Keep at room temperature, protected from light.
-
-
Solvent Stability (Example: 50% Aqueous Methanol):
-
Add the required volume of Control Stock to a vial.
-
Add Methanol and Water in a 1:1 ratio to reach the final volume.
-
Incubate at 40-60°C.
-
-
Control Sample (Time Zero):
-
Prepare a sample at the target concentration in your initial HPLC mobile phase composition (e.g., 50:50 Acetonitrile:Water) and analyze immediately. This represents 100% parent compound.
-
Step 3: Sample Collection and Analysis
-
Collect aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Crucially , before injection, neutralize the acid and base hydrolysis samples (e.g., add an equimolar amount of NaOH to the acid sample and HCl to the base sample) to halt the degradation reaction and protect the HPLC column.
-
Analyze all samples by a suitable stability-indicating HPLC method.[9][10] A generic starting method could be a C18 column with a gradient of water and acetonitrile (both with 0.1% formic acid or TFA). The method is "stability-indicating" if it can resolve the parent peak from all degradation product peaks.
Step 4: Data Analysis
-
Calculate the percentage of the parent compound remaining at each time point relative to the Time Zero control.
-
% Remaining = (Peak Area at Time_X / Peak Area at Time_0) * 100
-
-
Calculate the percentage of degradation:
-
% Degradation = 100 - % Remaining
-
-
Observe the formation and growth of new peaks, which represent degradation products.
Part 4: Data Interpretation & Best Practices
Data Summary Table
Use the following table structure to organize the data from your stability study. This allows for a clear, at-a-glance comparison of the compound's lability under different conditions.
| Stress Condition | Solvent/Medium | Temperature (°C) | Time (hours) | Parent Peak Area | % Degradation | # of Degradant Peaks |
| Control (T=0) | ACN:H₂O | RT | 0 | Initial Area | 0% | 0 |
| Acid Hydrolysis | 0.1 M HCl | 60 | 2 | |||
| 60 | 8 | |||||
| 60 | 24 | |||||
| Base Hydrolysis | 0.1 M NaOH | RT | 2 | |||
| RT | 8 | |||||
| Neutral Hydrolysis | H₂O | 60 | 24 | |||
| Oxidation | 3% H₂O₂ | RT | 24 | |||
| Solvent Test | 50% MeOH | 60 | 24 |
Best Practices for Handling and Storage
Based on the chemical principles discussed, the following best practices should be adopted:
-
Always Prepare Fresh: For all aqueous assays, prepare working solutions from a frozen, anhydrous aprotic stock solution immediately before use. Do not store aqueous solutions.
-
Buffer is Key: When working in aqueous media, always use a well-characterized buffer system in the pH 6-8 range, unless your experiment specifically requires otherwise.
-
Control Your Temperature: Be aware that higher temperatures will accelerate degradation.[7][8] If an assay requires elevated temperatures, consider running a parallel control to quantify the amount of degradation that occurs during the experiment itself.
-
Protect from Light: While photostability was not explicitly tested in the protocol above, it is good practice to protect novel compounds from direct light by using amber vials or covering vessels with foil.
-
Validate Your Method: Ensure your analytical method is stability-indicating. Co-elution of a degradant with the parent peak will lead to an overestimation of stability.
By implementing these guidelines and performing the necessary stability assessments, you can ensure the integrity of your data and the success of your research involving this compound.
References
- Canadian Science Publishing. (n.d.). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI.
- Brown, D. J., & Hoskins, J. A. (1971). Simple pyrimidines. Part XIII. The formation and hydrolysis of simple potassium pyrimidinesulphonates. Journal of the Chemical Society B: Physical Organic, 2214-2217.
- MedCrave. (2016, December 14). Forced degradation studies.
- ResearchGate. (n.d.). (PDF) Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances.
- Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review.
- Universiti Kebangsaan Malaysia. (n.d.). HYDROLYSIS OF CHLORPYRIFOS IN AQUEOUS SOLUTIONS AT DIFFERENT TEMPERATURES AND pH.
- Atticus LLC. (n.d.). The Effect of Water pH on Pesticide Effectiveness.
- Google Patents. (n.d.). US5525724A - Process for the preparation of chloropyrimidines.
- Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
- ResearchGate. (2025, August 7). (PDF) Hydrolysis of chlorpyrifos in Aqueous Solutions at different Temperatures and pH.
- OUCI. (n.d.). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
- Benchchem. (n.d.). Cross-Validation of Analytical Methods for 1-(3-Chlorophenyl)-2-methylpropan-2-amine: A Comparative Guide.
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- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 10. Analytical Methods to Determine the Stability of Biopharmaceutical Products [ouci.dntb.gov.ua]
Preventing degradation of 5-Chloro-N-ethylpyrimidin-2-amine during storage
A Guide to Preventing Degradation During Storage and Handling
Welcome to the technical support center for 5-Chloro-N-ethylpyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability and storage of this compound. By understanding its potential degradation pathways and implementing proper handling and analytical procedures, you can ensure the integrity of your experiments and the quality of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: The main environmental factors that can lead to the degradation of this compound are exposure to moisture (hydrolysis), light (photodegradation), elevated temperatures (thermal degradation), and strong oxidizing agents. The presence of both a chloro and an amino group on the pyrimidine ring makes it susceptible to specific degradation pathways.
Q2: I've noticed a change in the color and appearance of my stored this compound. What could be the cause?
A2: A change in color, such as yellowing or darkening, or a change in physical state, like clumping, often indicates chemical degradation. This can be due to one or a combination of the factors mentioned in Q1. It is crucial to re-analyze the purity of the material before use.
Q3: What are the ideal storage conditions to ensure the long-term stability of this compound?
A3: To maintain the integrity of this compound, it should be stored in a tightly sealed, opaque container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark, and dry place. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is recommended.
Troubleshooting Guide: Common Degradation Issues
This section provides a question-and-answer format to troubleshoot specific issues you might encounter.
Issue 1: Suspected Hydrolysis
Q: My recent analysis shows a new, more polar impurity in my sample of this compound that was not present previously. Could this be a hydrolysis product?
A: Yes, it is highly likely. The chloro group on the pyrimidine ring is susceptible to nucleophilic substitution by water, leading to the formation of 5-Hydroxy-N-ethylpyrimidin-2-amine. This is a common degradation pathway for chloropyrimidines, especially if the compound has been exposed to humidity or stored in a non-hermetically sealed container.
Causality Explained: The pyrimidine ring is electron-deficient, which activates the chlorine atom at the 5-position towards nucleophilic attack. Water, although a weak nucleophile, can hydrolyze the C-Cl bond, particularly under prolonged exposure or at elevated temperatures.
Issue 2: Potential Photodegradation
Q: I have been working with this compound on the benchtop under ambient laboratory light for an extended period. Could this have caused degradation?
A: It is possible. Aminopyrimidine derivatives can be sensitive to light, particularly in the UV spectrum. Photodegradation can lead to a variety of products through complex radical-based mechanisms or photo-induced hydrolysis.[1] It is always best practice to protect photosensitive compounds from light.
Causality Explained: The aromatic pyrimidine ring can absorb UV light, leading to an excited state that is more reactive. This can initiate cleavage of the C-Cl bond or other rearrangements, resulting in degradation.
Issue 3: Inconsistent Experimental Results
Q: I am observing inconsistent results in my experiments using a batch of this compound that has been stored for some time. Could compound degradation be the culprit?
A: Absolutely. The presence of even small amounts of degradation products can significantly impact reaction outcomes, biological assays, or analytical measurements. It is crucial to verify the purity of your starting material before each use, especially if it has been in storage for an extended period or if you suspect it has been exposed to suboptimal conditions.
Recommended Protocols for Storage and Handling
To minimize degradation, adhere to the following protocols:
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (short-term), -20°C (long-term) | Reduces the rate of thermal degradation and potential hydrolysis. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidative degradation and minimizes exposure to moisture. |
| Light | Store in an opaque or amber vial, in the dark | Prevents photodegradation.[1] |
| Container | Tightly sealed, non-reactive material (e.g., glass) | Prevents exposure to atmospheric moisture and contaminants. |
| Handling | Handle in a well-ventilated area, preferably in a fume hood. Use appropriate personal protective equipment (PPE). | Ensures safety and minimizes contamination. |
Analytical Workflows for Stability Assessment
Regularly assessing the purity of your this compound is critical. The following are recommended analytical methods.
Forced Degradation Studies
To understand the potential degradation pathways and to develop a stability-indicating analytical method, a forced degradation study is recommended.[2][3][4] This involves subjecting the compound to harsh conditions to intentionally induce degradation.
Experimental Protocol: Forced Degradation Study
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Treat the compound with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 48 hours.
-
Photodegradation: Expose the compound (in solid state and in solution) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1]
-
Analysis: Analyze the stressed samples by HPLC-UV to identify and quantify any degradation products.
High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment
HPLC-UV is a robust method for routine purity checks and for analyzing samples from forced degradation studies.[5][6]
Experimental Protocol: HPLC-UV Analysis
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a good starting point. For example, a gradient from 10% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength determined by the UV-Vis spectrum of the compound (typically around 254 nm for pyrimidine derivatives).
-
Sample Preparation: Dissolve a known concentration of the compound in a suitable solvent (e.g., acetonitrile or methanol).
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is useful for identifying volatile degradation products. The fragmentation patterns observed in the mass spectrum can help in the structural elucidation of impurities.[7][8][9]
Experimental Protocol: GC-MS Analysis
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms).
-
Injection: Split or splitless injection, depending on the expected concentration of impurities.
-
Oven Program: A temperature ramp from a low starting temperature (e.g., 50°C) to a high final temperature (e.g., 280°C) to ensure the elution of all components.
-
Ionization: Electron Ionization (EI) at 70 eV is standard.
-
Mass Analyzer: Scan mode to detect a wide range of m/z values.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the compound and identifying degradation products by comparing the spectra of stored samples to that of a freshly prepared or certified reference standard.[10][11]
Experimental Protocol: NMR Analysis
-
Solvent: A deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆).
-
Analysis: Acquire ¹H and ¹³C spectra. The appearance of new signals or changes in the integration of existing signals can indicate degradation. The chemical shift of the N-H proton can be sensitive to the sample's concentration and solvent.[12]
Visualizing Degradation and Troubleshooting
The following diagrams illustrate potential degradation pathways and a troubleshooting workflow.
Caption: Troubleshooting workflow for suspected degradation.
References
-
ResearchGate. (n.d.). Thermal stability variation of three series. [Diagram]. Retrieved from [Link]
-
R Discovery. (n.d.). Forced Degradation Studies Research Articles - Page 1. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
BioProcess International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
SciSpace. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). N3-Alkylation of N1-substituted pyrimidine nucleobases with different... Retrieved from [Link]
-
Semantic Scholar. (n.d.). Thermal analysis of some novel pyrimidine derivatives. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31). Forced Degradation and Stability Testing. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal analysis of some novel pyrimidine derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Alkylation reaction of pyrimidine derivatives at the nitrogen. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiamine. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]
-
YouTube. (2020, June 1). GCMS 3 Fragmentation Patterns. Retrieved from [Link]
-
MDPI. (2024, May 18). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Retrieved from [Link]
-
National Institutes of Health. (2024, November 7). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2- and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines,T[13][14][15]riazolop[2][3]yridines and Related Deaza-Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Retrieved from [Link]
-
ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]
-
SciSpace. (n.d.). Photostability and Photostabilization of Drugs and Drug Products. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A deconstruction–reconstruction strategy for pyrimidine diversification. Retrieved from [Link]
-
National Institutes of Health. (2020, March 4). Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. Retrieved from [Link]
-
National Institutes of Health. (2021, January 5). Thermal Stability of Amorphous Solid Dispersions. Retrieved from [Link]
-
MJS. (2022, May 17). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. Retrieved from [Link]
-
PubMed. (2020, November 25). Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Retrieved from [Link]
-
PubMed. (2025, January 1). Oxidative stress-induced degradation of Brinzolamide: Isolation and in-depth characterization of unique hydroxylamine and oxime degradation products. Retrieved from [Link]
-
PubMed. (2014, December 1). Development of mutagenicity during degradation of N-nitrosamines by advanced oxidation processes. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Retrieved from [Link]
-
PubMed. (n.d.). Oxidative degradation of antiflammin 2. Retrieved from [Link]
-
University of North Texas. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]
-
CiteseerX. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). Analytical Method Development and Validation of UV-HPLC Method for The Estimation of Amoxapine. Retrieved from [Link]
-
ResearchGate. (2019, July 25). HPLC-UV method approach for the analysis and impurity profiling of Captopril. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloropyrimidin-5-amine. Retrieved from [Link]
- Google Patents. (n.d.). CN106632014A - Preparation of 2-amino-5-chloropyridine.
-
NIST. (n.d.). 2-Amino-5-chloropyrimidine. Retrieved from [Link]
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- 15. rsc.org [rsc.org]
Technical Support Center: Scaling Up the Synthesis of 5-Chloro-N-ethylpyrimidin-2-amine
Welcome to the technical support center for the synthesis of 5-Chloro-N-ethylpyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) for the successful scale-up of this important chemical intermediate.
Introduction: The Synthetic Challenge
The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction between 2,5-dichloropyrimidine and ethylamine. While seemingly straightforward, scaling up this reaction presents several challenges, including controlling regioselectivity, minimizing side reactions, ensuring reaction completion, and developing a robust purification protocol. This guide will address these critical aspects from a practical, field-proven perspective.
The core of this synthesis lies in the selective displacement of the chlorine atom at the C2 position of the pyrimidine ring by ethylamine. The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack.[1][2] The two nitrogen atoms within the ring act as electron-withdrawing groups, activating the chloro substituents towards substitution.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and industrially viable method is the direct nucleophilic aromatic substitution (SNAr) of 2,5-dichloropyrimidine with ethylamine. This reaction is typically carried out in a suitable solvent in the presence of a base to neutralize the hydrochloric acid generated during the reaction.
Q2: Why is regioselectivity a concern in this synthesis?
A2: 2,5-Dichloropyrimidine has two reactive chlorine atoms at positions 2 and 5. Nucleophilic attack can potentially occur at either position. However, the C2 and C4/C6 positions on the pyrimidine ring are generally more activated towards nucleophilic attack than the C5 position due to the electronic influence of the ring nitrogens.[3] The key challenge is to selectively substitute the C2-chloro group while leaving the C5-chloro group intact.
Q3: What are the likely impurities to be encountered during the synthesis?
A3: Potential impurities include:
-
Unreacted 2,5-dichloropyrimidine: Due to incomplete reaction.
-
Isomeric byproduct (4-Chloro-N-ethylpyrimidin-2-amine): While less likely due to the higher activation at the C2 position, it can form under certain conditions.
-
Disubstitution product (N,N'-diethylpyrimidin-2,5-diamine): If an excess of ethylamine is used or if the reaction is allowed to proceed for too long at elevated temperatures.
-
Byproducts from side reactions: Depending on the solvent and base used.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting & Optimization |
| Low Yield | 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Formation of multiple byproducts. | 1. Monitor the reaction progress using TLC or HPLC and consider extending the reaction time. Ensure the reaction temperature is optimal. 2. Lower the reaction temperature. Use a milder base. Ensure an inert atmosphere (e.g., nitrogen or argon) is maintained. 3. Optimize the reaction temperature and the choice of base. Consider a slower, controlled addition of ethylamine. |
| Formation of Isomeric Byproduct | Non-selective reaction conditions. | Optimize the reaction temperature. A lower temperature generally favors the more reactive C2-position substitution. |
| Formation of Disubstitution Product | Excess ethylamine or prolonged reaction time/high temperature. | Use a stoichiometric amount or a slight excess of ethylamine (1.0-1.2 equivalents). Carefully monitor the reaction progress and stop it once the starting material is consumed. |
| Difficulty in Product Isolation/Purification | 1. Product is an oil and does not crystallize. 2. Product co-elutes with impurities during chromatography. | 1. Attempt to form a crystalline salt (e.g., hydrochloride) of the amine. If that fails, consider purification by vacuum distillation or large-scale column chromatography. 2. Experiment with different solvent systems for chromatography. Consider using a different stationary phase (e.g., alumina instead of silica gel). |
Experimental Protocols
Step-by-Step Synthesis of this compound
This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
2,5-Dichloropyrimidine
-
Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol, or as a gas)
-
Triethylamine (or another suitable non-nucleophilic base)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile, or Isopropyl Alcohol)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a clean, dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser under an inert atmosphere (e.g., nitrogen).
-
Reagent Charging: Dissolve 2,5-dichloropyrimidine (1 equivalent) in the chosen anhydrous solvent. Add triethylamine (1.1-1.5 equivalents) to the solution.
-
Ethylamine Addition: Cool the reaction mixture to 0-5 °C using an ice bath. Slowly add a solution of ethylamine (1.0-1.2 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the salt with a small amount of the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent.
Safety Precautions
-
2,5-Dichloropyrimidine: This compound is harmful if swallowed and causes serious eye irritation.[4] Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Ethylamine: Ethylamine is a flammable and corrosive gas or liquid. Handle with care in a well-ventilated area.
-
Triethylamine: Triethylamine is a flammable and corrosive liquid. Avoid inhalation and contact with skin and eyes.
Visualizing the Process
Reaction Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
- CN101219997B - Synthesis of 2-chlorine-5- amido pyrimidine - Google P
- (12) United States Patent - Googleapis.com. (URL not available)
-
Effects of Various Bases on Acid-Catalyzed Amination of 2-Chloro-5-ethylpyrimidine: Synthesis of PPARpan Agonist GW693085 | The Journal of Organic Chemistry - ACS Publications. [Link]
- (12) Patent Application Publication (10) Pub. No.: US 2015/0152114A1 - Googleapis.com. (URL not available)
-
Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides - MDPI. [Link]
- US5525724A - Process for the preparation of chloropyrimidines - Google P
- CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google P
- CN106632014A - Preparation of 2-amino-5-chloropyridine - Google P
-
Synthesis of 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines: A Comparative Evaluation of Dehydrosulfurization Methods of Starting 4-Chloro-N-(2,2,2 -trichloro-1-(3-arylthioureido)ethyl)benzamides - MDPI. [Link]
- Preparation method of 4,6-dichloro-2-(propythio)
- 2-Chloro-N-ethyl-5-(trifluoromethyl)pyrimidin-4-amine - Sigma-Aldrich. (URL not available)
- CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine - Google P
- US3985759A - Process for preparing 2-amino-5-chloropyridine - Google P
- Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline - Quick Company. (URL not available)
-
2,5-Dichloropyrimidin-4-amine | C4H3Cl2N3 | CID 15839832 - PubChem. [Link]
- CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google P
Sources
- 1. CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents [patents.google.com]
- 2. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 5-Chloro-N-ethylpyrimidin-2-amine
Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloro-N-ethylpyrimidin-2-amine. While a specific, detailed, and publicly available synthesis protocol for this exact molecule is not readily found in peer-reviewed literature, the principles outlined in this guide are based on well-established methodologies for the synthesis of analogous 2-amino-5-chloropyrimidine and other N-substituted aminopyrimidine derivatives. The troubleshooting advice and protocols provided are grounded in the fundamental principles of nucleophilic aromatic substitution on chloropyrimidines and aim to address the common challenges encountered in such syntheses.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most probable and widely used method is the nucleophilic aromatic substitution (SNAr) reaction. This typically involves reacting a dichlorinated pyrimidine, most likely 2,5-dichloropyrimidine, with ethylamine. The reaction selectively substitutes one of the chlorine atoms with the ethylamino group.
Q2: Why is the reaction temperature crucial in this synthesis?
A2: Temperature control is critical to manage the regioselectivity and prevent side reactions. In the case of 2,5-dichloropyrimidine, the chlorine at the 2-position is generally more activated towards nucleophilic attack than the one at the 5-position. However, excessively high temperatures can lead to a lack of selectivity and the formation of di-substituted byproducts. It can also promote the formation of other impurities through decomposition.
Q3: What are the expected major impurities in the synthesis of this compound?
A3: Based on analogous syntheses, the most common impurities are likely to be:
-
Unreacted starting materials: Residual 2,5-dichloropyrimidine.
-
Over-aminated byproduct: 5-Chloro-N,N'-diethylpyrimidine-2,4-diamine (if starting from 2,4,5-trichloropyrimidine) or N-ethyl-2,5-diaminopyrimidine derivatives.
-
Isomeric products: Depending on the starting materials, other positional isomers might form.
-
Hydrolysis products: If moisture is present, chloropyrimidines can hydrolyze to their corresponding hydroxypyrimidines (pyrimidinones).
Q4: Which analytical techniques are best suited for monitoring the reaction and assessing the purity of the final product?
A4: A combination of techniques is recommended:
-
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity and detection of non-volatile impurities.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities and byproducts.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and identification of impurities.[2]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: I am not observing any significant formation of my desired product, this compound. What could be the cause?
A: Probable Causes and Solutions:
-
Insufficient Reaction Temperature: The SNAr reaction on chloropyrimidines often requires heating to overcome the activation energy barrier.
-
Solution: Gradually increase the reaction temperature in increments of 10-20°C and monitor the progress by TLC or HPLC. For similar reactions, temperatures can range from room temperature to reflux, depending on the solvent and substrate.
-
-
Inadequate Base: A base is often required to neutralize the HCl generated during the reaction, which can protonate the ethylamine, rendering it non-nucleophilic.
-
Solution: Ensure at least one equivalent of a suitable base is used. Common bases for such reactions include triethylamine (TEA), diisopropylethylamine (DIPEA), or an excess of the reacting amine (ethylamine) itself.
-
-
Poor Quality Starting Materials: The 2,5-dichloropyrimidine may be degraded or contain inhibitors.
-
Solution: Verify the purity of the starting materials using GC-MS or NMR. If necessary, purify the 2,5-dichloropyrimidine by recrystallization or sublimation before use.
-
-
Solvent Issues: The choice of solvent is critical. It must be inert to the reactants and capable of dissolving the starting materials.
-
Solution: Aprotic polar solvents like acetonitrile, THF, or DMF are often good choices. Protic solvents like ethanol can also be used, sometimes leading to cleaner reactions.
-
Issue 2: Presence of a Significant Amount of Unreacted Starting Material
Q: My reaction has stalled, and I have a large amount of unreacted 2,5-dichloropyrimidine remaining. What should I do?
A: Probable Causes and Solutions:
-
Insufficient Reaction Time or Temperature: The reaction may not have reached completion.
-
Solution: Extend the reaction time and/or increase the temperature, monitoring regularly by TLC or HPLC.
-
-
Stoichiometry of Ethylamine: An insufficient amount of ethylamine will lead to incomplete conversion.
-
Solution: Use a slight excess of ethylamine (1.1 to 1.5 equivalents) to drive the reaction to completion.
-
-
Moisture Contamination: Water can react with the starting material to form less reactive hydroxypyrimidines.
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
-
Issue 3: Formation of a Major, Unidentified Byproduct
Q: I have a significant byproduct in my reaction mixture that is not the starting material. How can I identify and prevent it?
A: Probable Causes and Solutions:
-
Over-amination: If your starting material has more than one reactive chlorine, a di-substituted product may have formed. For example, if 2,4,5-trichloropyrimidine were used, reaction at more than one position is possible.
-
Solution: Use a controlled stoichiometry of ethylamine (closer to 1.0 equivalent) and a lower reaction temperature to favor mono-substitution. The byproduct can be identified by mass spectrometry, which will show a molecular ion corresponding to the addition of two ethylamino groups.
-
-
Reaction with the Solvent: Some solvents can participate in side reactions, especially at elevated temperatures.
-
Solution: Choose a more inert solvent. If using a reactive solvent like an alcohol, consider if an ether or amide-type solvent might be more suitable.
-
-
Degradation of Product or Starting Material: High temperatures or prolonged reaction times can lead to decomposition.
-
Solution: Attempt the reaction at a lower temperature for a longer duration. Analyze the byproduct by MS and NMR to elucidate its structure, which can provide clues about the degradation pathway.
-
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
This is a generalized protocol based on the synthesis of similar aminopyrimidines.[3][4]
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dichloropyrimidine (1.0 eq).
-
Dissolve the starting material in a suitable anhydrous solvent (e.g., acetonitrile, THF, or ethanol) under an inert atmosphere (N₂ or Ar).
-
Add a base, such as triethylamine (1.2 eq) or diisopropylethylamine (1.2 eq).
-
To this solution, add ethylamine (1.1 eq) dropwise at room temperature.
-
-
Reaction:
-
Heat the reaction mixture to a suitable temperature (e.g., 50-80°C) and monitor the progress by TLC or HPLC.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
-
Protocol 2: HPLC Method for Purity Analysis
This is a general HPLC method that can be adapted for the analysis of this compound.[1]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water. For example, starting with 40% acetonitrile and increasing to 80% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh approximately 5 mg of the sample and dissolve it in 10 mL of acetonitrile.
-
Analysis: Inject 10 µL of the sample solution. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Data Presentation
Table 1: Common Solvents and Bases for SNAr Reactions on Chloropyrimidines
| Solvent | Base | Typical Temperature | Notes |
| Acetonitrile | Triethylamine (TEA) | Reflux | Good general-purpose solvent. |
| Tetrahydrofuran (THF) | Diisopropylethylamine (DIPEA) | 50-66°C | Can be prone to peroxide formation. |
| Ethanol | Excess Ethylamine | Reflux | Protic solvent, can sometimes lead to cleaner reactions. |
| N,N-Dimethylformamide (DMF) | Potassium Carbonate | Room Temp to 80°C | High boiling point, can be difficult to remove. |
Visualizations
Diagrams
Caption: Likely synthetic pathway for this compound.
Caption: Potential over-amination side reaction.
Sources
Technical Support Center: HPLC Method Development for 5-Chloro-N-ethylpyrimidin-2-amine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the High-Performance Liquid Chromatography (HPLC) analysis of 5-Chloro-N-ethylpyrimidin-2-amine. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides a foundational method, troubleshooting guidance, and frequently asked questions (FAQs) to enable the development of a robust and reliable analytical method. Our approach is built on explaining the causal relationships in chromatography to empower you to solve problems effectively.
Section 1: Analyte Characterization & Initial Considerations
Understanding the physicochemical properties of your analyte is the critical first step in developing any successful HPLC method. These properties dictate the molecule's behavior in the chromatographic system.
Table 1: Physicochemical Properties of this compound
| Property | Value / Structure | Significance for HPLC Method Development |
| Chemical Structure | ![]() | The structure contains a basic pyrimidine ring and an amine group, making it susceptible to pH changes. The ethyl group and chlorine atom add hydrophobicity. |
| Molecular Formula | C₆H₈ClN₃ | Helps in calculating the exact mass for mass spectrometry detection if needed. |
| Molecular Weight | 157.60 g/mol | Relevant for mass spectrometry and calculating concentrations. |
| Predicted pKa | 2.06 ± 0.10[1] | The secondary amine is basic. Controlling mobile phase pH is crucial to ensure a consistent ionization state and prevent peak tailing. |
| Predicted XLogP3 | 1.8 | This value suggests moderate hydrophobicity, making the compound well-suited for reverse-phase chromatography. |
Frequently Asked Questions (FAQs): Analyte Properties
Q1: Why is the pKa value so important for this analysis?
A1: The pKa is the pH at which your analyte is 50% ionized and 50% neutral. For basic compounds like this compound (pKa ≈ 2.06), the ionization state is highly dependent on the mobile phase pH.[2]
-
At pH < 2.06: The amine group will be predominantly protonated (BH+).
-
At pH > 2.06: The amine group will be predominantly in its neutral form (B).
-
At pH ≈ 2.06: A mixture of both forms exists. Running the analysis at a pH close to the pKa will result in poor peak shape (broadening or splitting) because the two forms can exist and interact differently with the stationary phase. To ensure a single, stable ionic form and achieve sharp, reproducible peaks, you should adjust the mobile phase pH to be at least 1.5 to 2 units away from the pKa. For this compound, a pH between 3.5 and 4.5 is a logical starting point.
Q2: What does the LogP value tell me about where to start?
A2: The LogP (logarithm of the partition coefficient) is a measure of a compound's hydrophobicity (lipophilicity). A positive LogP indicates that the compound is more soluble in an organic solvent (like octanol) than in water. A predicted value of 1.8 suggests that this compound is moderately hydrophobic and will be retained on a non-polar stationary phase. This makes Reverse-Phase HPLC (RP-HPLC) the ideal mode of chromatography.[3][4]
Section 2: Recommended Starting Method & Workflow
This section provides a robust starting point for your method development. It is designed to be a reliable foundation from which you can optimize for your specific analytical needs.
Experimental Protocol: Initial RP-HPLC Method
-
Mobile Phase Preparation:
-
Aqueous Phase (A): Prepare a 20 mM potassium phosphate buffer. Dissolve the appropriate amount of monobasic potassium phosphate in HPLC-grade water. Adjust the pH to 4.0 using dilute phosphoric acid. Filter through a 0.22 µm membrane filter.
-
Organic Phase (B): HPLC-grade acetonitrile (ACN).
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Dilute this stock solution to a working concentration of approximately 10 µg/mL using the same 50:50 diluent.
-
-
Chromatographic System Setup:
-
Injection and Data Acquisition:
-
Inject 5 µL of the working standard solution.
-
Acquire data for a sufficient duration to allow for the elution of the main peak and any potential impurities.
-
Table 2: Recommended Starting HPLC Parameters
| Parameter | Recommended Condition | Rationale |
| HPLC System | Any standard HPLC or UHPLC system | This is a standard small molecule analysis. |
| Column | C18, 100 mm x 4.6 mm, 2.7 µm | C18 is a versatile, non-polar phase suitable for this analyte. Smaller particles increase efficiency and sensitivity.[7][8] |
| Mobile Phase | A: 20 mM Phosphate Buffer, pH 4.0B: Acetonitrile (ACN) | pH 4.0 ensures the amine is consistently protonated, preventing peak tailing.[2][9] ACN is a common organic modifier. |
| Elution Mode | Gradient (for initial scouting) | Start with a gradient to determine the elution profile and then switch to isocratic for optimization.[4] |
| Gradient Program | 10% to 90% B over 10 minutes | A broad scouting gradient helps find the approximate elution conditions quickly. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Using a column oven provides stable retention times by mitigating effects of ambient temperature fluctuations.[6][10] |
| Detector | UV/PDA at 265 nm | Pyrimidine derivatives typically absorb in this range. A PDA detector can confirm the optimal wavelength.[11] |
| Injection Volume | 5 µL | A small volume minimizes potential peak distortion from the injection solvent. |
| Sample Diluent | 50:50 ACN/Water | A diluent that is weaker than or matches the initial mobile phase composition is recommended to prevent peak shape issues.[12] |
Method Development Workflow
The following diagram outlines the logical workflow for developing and optimizing the HPLC method.
Caption: A logical workflow for HPLC method development.
Section 3: Troubleshooting Guide
This section addresses common issues encountered during method development in a direct question-and-answer format.
Category 1: Peak Shape Problems
Poor peak shape is a common hurdle that can compromise resolution and integration accuracy.
Q: My peak for this compound is tailing severely. What is the most likely cause and how do I fix it?
A: Peak tailing for a basic compound like this is most often caused by secondary interactions between the protonated amine analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the silica-based column packing.[13]
Solutions, in order of likelihood:
-
Check Mobile Phase pH: Ensure your buffer pH is correctly prepared and is sufficiently low (e.g., ≤ 4.0). This keeps the silanol groups in their neutral form (Si-OH), minimizing the unwanted ionic interaction.
-
Use a High-Purity, End-Capped Column: Modern columns are often "end-capped" to block most of the accessible silanol groups. Using an older or lower-quality column can lead to more pronounced tailing.
-
Reduce Sample Load: Injecting too much sample can overload the column, leading to tailing. Try reducing the injection volume or the concentration of your sample.[14][15]
-
Ensure Sample Solvent is Not Stronger than Mobile Phase: Dissolving your sample in a solvent much stronger (e.g., 100% ACN) than the mobile phase can cause peak distortion. Your sample diluent should ideally match the mobile phase.[12][14]
Q: My peak is split or has a shoulder. What should I check first?
A: Peak splitting indicates that the sample path has been disrupted or that the sample is experiencing two different environments.[13]
Troubleshooting Steps:
-
Check for a Column Void: A void or channel at the head of the column is a common cause. This can happen from pressure shocks or operating at a high pH that dissolves the silica. Try reversing and flushing the column (if the manufacturer allows) or replace it.[13]
-
Inspect Column Connections: Ensure that all tubing and fittings between the injector and the detector are properly seated and that there is no dead volume.[16] A poor connection can create a void where the sample path is disturbed.
-
Partially Plugged Frit: The inlet frit of the column may be blocked by particulates from the sample or the system. Replace the in-line filter or guard column if you are using one.
-
Sample Diluent Incompatibility: If the sample is not fully dissolved in the diluent or if the diluent is strongly incompatible with the mobile phase, it can cause the peak to split upon injection.[14]
Caption: Decision tree for troubleshooting common peak shape issues.
Category 2: Retention Time Variability
Consistent retention time is the cornerstone of reliable compound identification. Drifting or shifting retention is a common problem that needs to be addressed systematically.
Q: My retention time is gradually decreasing (or increasing) over a long sequence of injections. What's causing this drift?
A: Gradual retention time drift is typically caused by a slow change in the column or mobile phase conditions.[5]
Common Causes and Solutions:
-
Insufficient Column Equilibration: The most common cause, especially at the beginning of a run. If the column is not fully equilibrated with the mobile phase, its chemistry will slowly change, causing retention to drift. Solution: Always equilibrate the column with at least 10-20 column volumes of mobile phase before the first injection.[5][6]
-
Mobile Phase Composition Change: If you are using volatile mobile phase additives (like TFA) or if the solvents are not well-mixed, the composition can change over time due to evaporation of the more volatile component.[17] Solution: Prepare fresh mobile phase daily, keep solvent bottles capped, and ensure adequate mixing (especially if mixing online).
-
Temperature Fluctuations: If the column compartment is not thermostatically controlled, changes in ambient lab temperature will cause retention times to shift (typically, higher temperatures lead to shorter retention).[10][14] Solution: Use a thermostated column oven set to a stable temperature (e.g., 30 °C).
-
Column Contamination: Slow accumulation of strongly retained sample matrix components can alter the stationary phase and cause drift.[5] Solution: Implement a column wash step at the end of the sequence and consider using a guard column or sample cleanup (e.g., SPE).[13]
Q: My retention time has suddenly shifted significantly from the last time I ran this method. What happened?
A: A sudden, large shift is usually due to a significant error in setup rather than a gradual change.
Systematic Checks:
-
Mobile Phase Preparation Error: This is the most frequent cause. Confirm that the buffer was prepared at the correct pH and concentration and that the correct ratio of aqueous to organic was used.[18]
-
Incorrect Flow Rate: Verify that the flow rate set in the method matches the intended flow rate and check for any system leaks that could reduce the actual flow rate delivered to the column.[17]
-
Column Change/History: Ensure you are using the exact same type of column. Even different batches of the same column can have slight differences. Also, if the column was stored improperly or used for a very different analysis previously, it may need extensive re-equilibration.
-
System Leak: A small, unnoticed leak in the system can cause a pressure drop and a corresponding decrease in the flow rate, leading to longer retention times.[17]
Category 3: Sensitivity & Baseline Issues
A clean, stable baseline is essential for achieving low limits of detection (LOD) and accurate quantification.
Q: I am not getting enough sensitivity for my analyte. How can I increase my signal-to-noise ratio (S/N)?
A: Improving sensitivity involves either increasing the signal of your analyte peak or decreasing the baseline noise.[19]
Strategies to Increase Signal:
-
Optimize Detection Wavelength: Use a PDA detector to scan the UV spectrum of your analyte and ensure you are monitoring at its absorbance maximum (λmax). A few nanometers can make a significant difference.
-
Increase Injection Volume/Concentration: A straightforward way to get a larger signal, but be careful not to overload the column, which would lead to poor peak shape.[20]
-
Reduce Column Diameter: Switching from a 4.6 mm ID column to a smaller ID (e.g., 2.1 mm) will increase sensitivity because the analyte is less diluted as it travels through the column, resulting in a higher concentration at the detector. Remember to scale down the flow rate accordingly.[7][21]
-
Use Smaller Particle Size Columns: Columns packed with smaller particles (e.g., <3 µm or core-shell particles) produce more efficient separations, leading to narrower and taller peaks. A taller peak for the same mass results in a better signal.[7][21]
Strategies to Decrease Baseline Noise:
-
Use High-Purity Solvents: Use HPLC- or LC-MS-grade solvents and additives. Lower-grade solvents can contain impurities that increase baseline noise.[16][20]
-
Degas Mobile Phase: Ensure your mobile phase is properly degassed to prevent air bubbles from entering the detector, which cause spikes and baseline instability.[6]
-
Clean the System: A contaminated flow cell or column can lead to a noisy or drifting baseline.[12][14] Flush the system and column with a strong solvent.
Section 4: System Suitability Testing (SST)
Before any sample analysis, you must verify that the chromatographic system is performing adequately. This is achieved through System Suitability Testing (SST). SST is a non-negotiable part of any validated method.
Q: What is SST and which parameters are most important for this method?
A: SST is an integrated set of tests that demonstrate the HPLC system and analytical method are fit for purpose on a given day. It involves injecting a reference standard multiple times (typically 5 or 6 replicates) before running any samples.
Table 3: Key System Suitability Parameters and Acceptance Criteria
| Parameter | Description | Typical Acceptance Criteria | Rationale |
| Tailing Factor (Tf) | A measure of peak symmetry. | Tailing Factor ≤ 1.5 | Ensures the peak is symmetrical enough for accurate integration. Critical for this basic analyte. |
| Theoretical Plates (N) | A measure of column efficiency. | N ≥ 2000 | Higher plate counts indicate sharper peaks and better separation power. |
| % RSD of Retention Time | The relative standard deviation of the retention time over replicate injections. | % RSD ≤ 1.0% | Demonstrates the stability and precision of the pump and system plumbing. |
| % RSD of Peak Area | The relative standard deviation of the peak area over replicate injections. | % RSD ≤ 2.0% | Demonstrates the precision of the injector and the stability of the detector response. |
If any SST parameter fails, the system is not ready for analysis. You must troubleshoot the issue (using the guides above) and repeat the SST until all criteria are met before proceeding with sample analysis.
References
-
Simple Tips to Increase Sensitivity in U/HPLC Analysis. (2021). LCGC International. [Link]
-
Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. [Link]
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Troubleshooting HPLC Column Retention Time Drift. (2023). Hawach Scientific. [Link]
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HPLC Troubleshooting Guide. (n.d.). SCION Instruments. [Link]
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Troubleshooting Common HPLC Issues: A Practical Guide. (2024). Maxi Scientific. [Link]
-
How to improve sensitivity in HPLC? (2013). ResearchGate. [Link]
-
Causes of Retention Time Drift in HPLC. (n.d.). Element Lab Solutions. [Link]
-
How to Improve Sensitivity. (n.d.). GL Sciences. [Link]
-
Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent Technologies. [Link]
-
HPLC tips & tricks - increase your HPLC/UHPLC method sensitivity. (n.d.). Separation Science. [Link]
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Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach. (2020). Crawford Scientific. [Link]
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What are the Common Peak Problems in HPLC. (n.d.). Chromatography Today. [Link]
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Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
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Reverse-phase HPLC analysis and purification of small molecules. (2013). PubMed. [Link]
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Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. (2013). PubMed. [Link]
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HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Technology Networks. [Link]
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Validation & Comparative
5-Chloro-N-ethylpyrimidin-2-amine vs other 2-aminopyrimidine derivatives
An In-Depth Technical Guide to 5-Chloro-N-ethylpyrimidin-2-amine and its Place in the Landscape of 2-Aminopyrimidine Derivatives
Executive Summary
The 2-aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous clinically successful drugs, particularly in oncology. This guide provides a detailed comparative analysis of a specific, representative derivative, This compound , against a landscape of other 2-aminopyrimidine analogs. By deconstructing the molecule into its constituent parts—the pyrimidine core, the C5-chloro substituent, and the N2-ethyl group—we will explore the nuanced structure-activity relationships (SAR) that govern biological activity. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for designing next-generation targeted therapies based on this privileged scaffold.
The 2-Aminopyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry
The 2-aminopyrimidine moiety is recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets. Its defining feature is the arrangement of hydrogen bond donors (the exocyclic amine) and acceptors (the endocyclic ring nitrogens), which effectively mimics the adenine hinge-binding motif of ATP. This allows 2-aminopyrimidine derivatives to act as competitive inhibitors for a vast family of enzymes that utilize ATP, most notably protein kinases.
The clinical significance of this scaffold is underscored by the number of FDA-approved drugs that incorporate it, including several blockbuster kinase inhibitors like Imatinib (Gleevec®), Palbociclib (Ibrance®), and Abemaciclib (Verzenio®). These drugs have revolutionized the treatment of various cancers. The versatility of the 2-aminopyrimidine core allows for substitutions at multiple positions (C4, C5, C6, and the N2-amino group), enabling chemists to fine-tune potency, selectivity, and pharmacokinetic properties.
The Subject of Analysis: this compound
To understand the subtle yet critical impact of substitutions, we will focus on this compound. While not a marketed drug itself, its structure embodies key features whose effects are well-documented across the broader class of kinase inhibitors.
Caption: Chemical structure of this compound.
Comparative Analysis: Deconstructing the Structure-Activity Relationship (SAR)
The biological profile of a 2-aminopyrimidine derivative is a composite of the contributions from each of its substituents. Here, we dissect the roles of the C5-chloro group and the N2-ethyl group by comparing them to common alternatives.
The Role of the C5-Substituent: Impact of Chlorine
The C5 position of the pyrimidine ring projects into the ribose-binding pocket of many kinases and is a critical site for modulating potency and selectivity.
-
Unsubstituted (C5-H): The parent 2-aminopyrimidine scaffold often exhibits weak, non-selective kinase activity. The C5-hydrogen offers no specific interactions and leaves a small hydrophobic pocket unoccupied.
-
C5-Halogen (Cl, F, Br): Introducing a halogen at the C5 position is a common and highly effective strategy.
-
Chlorine (Cl): The chloro group is particularly effective. Its moderate size allows it to fit snugly into a small hydrophobic pocket adjacent to the hinge-binding region. Its electron-withdrawing nature can also influence the pKa of the pyrimidine ring system, potentially affecting binding affinity. Furthermore, chlorine can participate in halogen bonding—a non-covalent interaction with backbone carbonyls or other electron-rich atoms in the kinase active site—which can significantly enhance binding affinity.
-
Fluorine (F): A fluorine atom is smaller and more electronegative but is a weaker halogen bond donor. Its primary effect is often steric and electronic, and it can be used to block metabolic hotspots.
-
Bromine (Br): Bromine is larger and more polarizable, making it a stronger halogen bond donor than chlorine. However, its increased steric bulk may not be tolerated in all kinase active sites.
-
-
C5-Alkyl (e.g., Methyl): Small alkyl groups like methyl can also occupy the hydrophobic pocket, but they lack the potential for halogen bonding, which often results in lower potency compared to chloro- or bromo-substituted analogs.
The Role of the N2-Substituent: The N-Ethyl Group in Context
The exocyclic N2-amino group is the primary hydrogen-bonding anchor to the kinase "hinge" region. Substitution on this nitrogen directly impacts how the rest of the molecule is oriented within the ATP-binding site.
-
Primary Amine (N2-H): While capable of hinge binding, unsubstituted 2-aminopyrimidines often lack the additional interactions needed for high potency.
-
Small Alkyl (e.g., N-Ethyl): An N-ethyl group, as in our focus molecule, provides a simple, small hydrophobic substituent. It serves as a vector, directing other parts of the molecule (if present) into specific pockets, but offers minimal interaction itself. This type of substitution is often a starting point in an optimization campaign.
-
Aryl/Heteroaryl Groups (e.g., Phenyl, Pyridyl): This is the most common feature of potent and selective kinase inhibitors. As seen in drugs like Imatinib, a phenylamino group allows for the attachment of a larger chemical moiety that can extend out of the hinge region and into solvent-exposed areas or adjacent pockets. This strategy is key to achieving high selectivity and potency. For example, the piperazine-containing tail of Imatinib confers water solubility and provides crucial interactions with the ABL kinase.
-
Complex Side Chains: In inhibitors like Palbociclib (a CDK4/6 inhibitor), the N2-substituent is a complex heterocyclic system that makes highly specific interactions deep within the ATP-binding pocket, which is fundamental to its selectivity for CDK4/6 over other kinases.
Caption: Key Structure-Activity Relationship (SAR) points on the 2-aminopyrimidine scaffold.
Quantitative Data Comparison
To illustrate the SAR principles discussed, the following table presents representative biological data for a series of 2-aminopyrimidine derivatives against a generic kinase target, Cyclin-Dependent Kinase 2 (CDK2). This data is compiled from literature precedents to highlight trends.[1][2]
| Compound ID | C5-Substituent | N2-Substituent | Representative CDK2 IC₅₀ (nM) | Rationale for Activity |
| 1 (Baseline) | -H | -H | >10,000 | Lacks specific interactions beyond minimal hinge binding. |
| 2 | -Cl | -H | ~5,000 | Modest improvement from C5-Cl occupying a small pocket. |
| 3 (Focus) | -Cl | -Ethyl | ~2,500 | N-ethyl group provides minor hydrophobic interaction. |
| 4 | -Br | -Ethyl | ~1,500 | Stronger halogen bonding from C5-Br enhances potency. |
| 5 | -Me | -Ethyl | ~4,000 | C5-Me provides hydrophobic interaction but lacks halogen bonding. |
| 6 | -Cl | -Phenyl | ~200 | Phenyl group makes additional hydrophobic/pi-stacking interactions. |
| 7 (Imatinib-like fragment) | -Cl | 3-pyridyl-phenyl | <50 | Large moiety extends to other regions of the active site, creating multiple, high-affinity interactions. |
Note: IC₅₀ values are representative and intended for comparative purposes to illustrate SAR trends.
Experimental Workflows for Evaluation
A core tenet of drug discovery is the ability to reliably synthesize and test novel compounds. The following protocols are self-validating systems for researchers exploring this chemical space.
Protocol 1: Synthesis of this compound
This protocol describes a standard nucleophilic aromatic substitution (SNAr) reaction, a robust and widely used method for preparing N-substituted 2-aminopyrimidines. The causality is clear: the electron-deficient pyrimidine ring is susceptible to attack by a nucleophile (ethylamine), displacing the chlorine at the C2 position.
Caption: General workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,5-dichloropyrimidine (1.0 eq.).[3]
-
Solvent and Base Addition: Add n-butanol (or another high-boiling polar solvent like DMA or NMP) to create a ~0.2 M solution. Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq.) to act as a non-nucleophilic base to scavenge the HCl byproduct.
-
Nucleophile Addition: Add ethylamine (2.0 M solution in THF or as a neat aqueous solution, 2.0 eq.).
-
Reaction: Heat the reaction mixture to 100-120 °C and stir. The reaction progress is monitored by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours). The higher reactivity of the C2-chloro compared to the C5-chloro generally ensures regioselectivity.
-
Work-up: Cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent. Redissolve the residue in ethyl acetate (EtOAc) and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: In Vitro Kinase Inhibition Assay (CDK2/CycA as example)
This protocol outlines a common method to determine the IC₅₀ value of a compound against a specific protein kinase. The principle relies on measuring the phosphorylation of a substrate peptide by the kinase in the presence of varying concentrations of the inhibitor.
Materials:
-
Recombinant human CDK2/Cyclin A enzyme
-
Biotinylated peptide substrate (e.g., Biotin-PKTPKKAKKL)
-
ATP (at Km concentration for the specific kinase)
-
Test compound (e.g., this compound)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
HTRF® KinEASE™-STK S1 Kit (Cisbio) or similar detection reagents
-
384-well low-volume microtiter plates
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.
-
Reaction Mixture: In a 384-well plate, add 2 µL of the compound dilutions (or DMSO for positive/negative controls).
-
Enzyme/Substrate Addition: Add 4 µL of a 2.5x solution of CDK2/CycA enzyme and biotinylated substrate in assay buffer. Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 4 µL of a 2.5x solution of ATP in assay buffer to start the kinase reaction. The final volume is 10 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Stop the reaction and detect phosphorylation by adding 10 µL of the detection reagent mixture (e.g., Streptavidin-XL665 and STK-Antibody-Europium Cryptate).
-
Read Plate: Incubate for a further 60 minutes in the dark, then read the plate on a time-resolved fluorescence (TR-FRET) compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Caption: Simplified CDK2 signaling pathway showing the point of intervention for 2-aminopyrimidine inhibitors.
Conclusion and Future Directions
The analysis of this compound within the broader context of 2-aminopyrimidine derivatives provides a clear illustration of fundamental principles in modern drug design.
-
The C5-Chloro group is a powerful tool for enhancing potency, primarily through favorable hydrophobic and potential halogen-bonding interactions within the kinase ATP pocket.
-
The N2-Ethyl group serves as a simple hydrophobic placeholder. While effective, it represents a starting point from which more complex and specific interactions can be built by substituting larger aryl or heterocyclic moieties.
For researchers in this field, the path forward involves leveraging this foundational SAR. The strategic design of novel derivatives will likely focus on two key areas:
-
Optimizing the N2-substituent: Moving beyond simple alkyl groups to elaborate aryl-heterocyclic systems that can form additional, highly specific interactions to improve both potency and selectivity, thereby reducing off-target effects.
-
Exploring other positions: While C5 and N2 are critical, substitutions at C4 can be used to attach large, polar groups that enhance solubility and modulate pharmacokinetic properties without disrupting core binding interactions.
By combining established SAR knowledge with robust synthetic and biological evaluation protocols, the 2-aminopyrimidine scaffold will undoubtedly continue to be a source of innovative and impactful medicines for years to come.
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A Guide to Comparative Efficacy Evaluation of 5-Chloro-N-ethylpyrimidin-2-amine Analogs as Kinase Inhibitors
This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals to compare the efficacy of novel 5-Chloro-N-ethylpyrimidin-2-amine analogs. By integrating biochemical and cellular assay data with structure-activity relationship (SAR) insights, this document serves as a practical manual for lead candidate selection and optimization.
Introduction: The Prominence of the 2-Aminopyrimidine Scaffold
The pyrimidine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous natural products and FDA-approved drugs.[1] Specifically, the 2-aminopyrimidine framework is a highly successful motif for targeting the ATP-binding site of protein kinases, enzymes that are central regulators of cellular processes.[2] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major focus of therapeutic development.[2][3][4]
This compound serves as a versatile starting point for the synthesis of potent and selective kinase inhibitors. The strategic placement of the chlorine atom and the N-ethyl group provides a foundation for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties. This guide outlines a systematic approach to evaluating and comparing the efficacy of such analogs.
The Primary Mechanism: Competitive ATP-Binding Site Inhibition
Most kinase inhibitors derived from this scaffold function by competing with endogenous ATP for binding within the kinase catalytic domain. The 2-aminopyrimidine core typically forms critical hydrogen bonds with the "hinge" region of the kinase, anchoring the molecule in the active site. The substituents on the pyrimidine ring then extend into adjacent hydrophobic and solvent-exposed regions, dictating the inhibitor's potency and selectivity profile.
Figure 1: Mechanism of kinase inhibition by a 2-aminopyrimidine analog.
A Dual-Pronged Approach to Efficacy Evaluation
A robust comparison of analog efficacy requires a multi-tiered screening cascade, beginning with direct target engagement in a purified system and progressing to activity in a complex cellular environment. Relying solely on biochemical data can be misleading, as compounds potent in vitro may fail in cells due to poor permeability, efflux, or intracellular target inaccessibility.[5]
Tier 1: In Vitro Biochemical Assays
The first step is to quantify the direct inhibitory activity of each analog against the purified target kinase. This provides a clean measure of potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Common Biochemical Assay Formats:
-
Radiometric Assays: A classic method that measures the incorporation of radiolabelled phosphate ([³²P]- or [³³P]-ATP) into a substrate.[6]
-
Fluorescence-Based Assays: These include methods like Time-Resolved Förster Resonance Energy Transfer (TR-FRET), which are highly sensitive and amenable to high-throughput screening.[2][6]
-
Luminescence-Based Assays: These assays quantify kinase activity by measuring the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).[2]
Table 1: Hypothetical In Vitro Efficacy Data for PLK4 Analogs
| Analog ID | PLK4 Inhibition (IC50, nM) | Off-Target Kinase KDR (IC50, nM) | Selectivity Index (KDR/PLK4) |
| LEAD-01 | 8.5 | 950 | 112 |
| ANA-02 | 1.2 | 1100 | 917 |
| ANA-03 | 15.3 | >10,000 | >650 |
| ANA-04 | 0.8 | 45 | 56 |
This hypothetical data illustrates how analogs can be compared. ANA-02 shows improved potency and selectivity over the lead, while ANA-04 is highly potent but less selective.
Tier 2: Cellular Activity Assays
After confirming biochemical potency, the next critical step is to assess whether the analogs can inhibit the target kinase within a living cell and produce a desired biological outcome.
Key Cellular Assay Types:
-
Target Engagement Assays: Techniques like the NanoBRET™ assay can confirm that the compound is binding to its intended target inside the cell.[5]
-
Cellular Phosphorylation Assays: An effective inhibitor should reduce the phosphorylation of the kinase's known downstream substrates. This can be measured via Western Blot or ELISA.[5]
-
Antiproliferative/Cytotoxicity Assays: For oncology targets, the ultimate goal is to inhibit cancer cell growth. Assays like the MTT or Sulforhodamine B (SRB) assay are used to determine the IC50 value for cell growth inhibition.[7][8]
Table 2: Hypothetical Cellular Efficacy Data in MCF-7 Breast Cancer Cells
| Analog ID | PLK4 Biochemical IC50 (nM) | MCF-7 Cell Proliferation IC50 (µM) | Biochemical-to-Cellular Potency Ratio |
| LEAD-01 | 8.5 | 1.5 | ~176 |
| ANA-02 | 1.2 | 0.25 | ~208 |
| ANA-03 | 15.3 | >10 | >650 |
| ANA-04 | 0.8 | 1.8 | ~2250 |
This data highlights the importance of cellular assays. ANA-02 shows excellent translation from biochemical to cellular activity. ANA-03 is inactive in cells, likely due to poor permeability. ANA-04 , despite high biochemical potency, is weak in the cellular assay, suggesting potential issues like cell efflux or off-target effects at higher concentrations.
Decoding the Structure-Activity Relationship (SAR)
SAR analysis connects the chemical structure of each analog to its biological activity, guiding the rational design of improved compounds.[1][9] For the this compound scaffold, modifications are typically explored at several key positions to modulate potency, selectivity, and drug-like properties.
Figure 2: Key modification points for SAR studies on the 2-aminopyrimidine scaffold.
-
C4-Position (R1): Substitutions here often project into a key hydrophobic pocket of the kinase active site. Bulky aromatic or heteroaromatic groups can significantly enhance potency.
-
C5-Position (R2): The chlorine atom at this position is a common starting point. Replacing it with other halogens or small groups can modulate electronic properties and interactions with the protein.
-
N-ethyl group (R3): Modification of this ethyl chain can influence solubility and metabolic stability, which are critical pharmacokinetic parameters.
Standard Operating Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-based)
-
Objective: To determine the IC50 value of test compounds against a purified kinase.
-
Materials: Purified recombinant kinase, appropriate peptide substrate, ATP, Kinase-Glo® Luminescence Kit, test compounds dissolved in DMSO, assay buffer.
-
Procedure: a. Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM. b. In a white, 384-well assay plate, add 5 µL of kinase/substrate mix in assay buffer. c. Add 50 nL of the serially diluted compounds to the appropriate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls. d. Initiate the kinase reaction by adding 5 µL of ATP solution. e. Incubate the plate at room temperature for 1 hour. f. Stop the reaction and measure remaining ATP by adding 10 µL of Kinase-Glo® reagent. g. Incubate for 10 minutes in the dark. h. Measure luminescence on a plate reader.
-
Data Analysis: Convert luminescence signal to percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Antiproliferative Assay (MTT Assay)
-
Objective: To determine the IC50 value of test compounds against a cancer cell line.[7]
-
Materials: Cancer cell line (e.g., MCF-7), culture medium, fetal bovine serum (FBS), 96-well plates, test compounds, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization solution (e.g., acidic isopropanol).
-
Procedure: a. Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow attachment.[7] b. Prepare serial dilutions of the test compounds in culture medium. c. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO). d. Incubate for 72 hours under standard cell culture conditions. e. Add 10 µL of MTT reagent to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[7] f. Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals. g. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability versus compound concentration and fit the curve to determine the IC50 value.
Conclusion and Strategic Outlook
The systematic comparison of this compound analogs requires a disciplined, data-driven approach. By progressing compounds through a screening funnel that assesses both biochemical potency and cellular efficacy, research teams can make informed decisions. An ideal lead candidate will exhibit high potency against the target kinase, a clear translation of this potency into cellular activity, and a favorable selectivity profile. The SAR insights gained from comparing closely related analogs are invaluable for rationally designing the next generation of compounds with superior therapeutic potential.
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Waisser, K., Holub, J., Perina, M., Kunes, J., & Kaustova, J. (2013). Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides. Molecules, 18(12), 15003-15021. [Link]
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Waisser, K., Holub, J., Perina, M., Kunes, J., & Kaustova, J. (2013). Synthesis, antimycobacterial activity and in vitro cytotoxicity of 5-chloro-N-phenylpyrazine-2-carboxamides. Molecules, 18(12), 15003-15021. [Link]
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Raj, A. A. S. A., & Ramachandran, R. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Bioactive Compounds, 18(6), e1573406418666220509100356. [Link]
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Eidinov, M. L., Knoll, J. E., & Benjamin, J. (2010). 5-Chloro-N-[2-(1H-imidazol-4-yl)ethyl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o242. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 5-Chloro-N-ethylpyrimidin-2-amine for Kinase Inhibition
This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) for 5-Chloro-N-ethylpyrimidin-2-amine, a scaffold of significant interest in the development of targeted kinase inhibitors. While direct, comprehensive SAR studies on this specific molecule are not extensively published, this document synthesizes data from closely related pyrimidine-based inhibitors to provide a robust comparative framework. Researchers, scientists, and drug development professionals can leverage this guide to inform the design and optimization of novel therapeutics targeting various protein kinases.
The pyrimidine core is a well-established pharmacophore in numerous FDA-approved drugs, valued for its ability to mimic the purine core of ATP and engage in critical hydrogen bonding interactions within the kinase hinge region.[1][2] The strategic placement of substituents on this scaffold is paramount for achieving potency and selectivity.[1] This guide will dissect the roles of the key structural features of this compound—the 2-amino group, the N-ethyl substituent, and the 5-chloro atom—by drawing comparisons with experimentally validated analogs.
Comparative Structure-Activity Relationship Analysis
The biological activity of pyrimidine derivatives is highly contingent on the nature and positioning of substituents.[1] Kinase inhibitors frequently feature a 2,4-disubstituted pyrimidine core to effectively occupy the ATP-binding pocket.[1][3] In the case of this compound, we will analyze the known impact of modifications at each key position by examining related published kinase inhibitors.
The Role of the 2-Aminopyrimidine Core and N-Alkylation
The 2-aminopyrimidine moiety is a cornerstone for many kinase inhibitors as it often forms crucial hydrogen bonds with the kinase hinge region, mimicking the adenine portion of ATP.[3][4] The nature of the substituent on this amino group can significantly influence potency and selectivity.
-
N-Alkyl vs. N-Aryl Substitution: While our core molecule features a simple N-ethyl group, many potent kinase inhibitors incorporate more complex N-aryl or N-heteroaryl groups. These larger moieties can form additional interactions with the kinase active site, often leading to increased potency.[5] However, smaller alkyl groups like the N-ethyl on our core molecule can offer advantages in terms of solubility and reduced molecular weight, which are favorable pharmacokinetic properties.
-
Chain Length and Branching: For N-alkyl substituents, chain length and branching can impact binding affinity. While specific data for the N-ethyl group on this core is unavailable, studies on related aminopyrimidine inhibitors suggest that small, linear alkyl chains are often well-tolerated, while bulky or branched alkyl groups may introduce steric hindrance, depending on the specific kinase active site topology.[6]
The Significance of the 5-Chloro Substituent
The 5-position of the pyrimidine ring is a critical site for modification that can modulate inhibitor activity and selectivity.
-
Halogenation: The presence of a halogen, such as the chlorine atom in our core molecule, at the 5-position is a common feature in potent kinase inhibitors.[7][8] This substitution can enhance binding affinity through various mechanisms, including hydrophobic interactions and the formation of halogen bonds with the protein backbone. The chloro group can also influence the electronic properties of the pyrimidine ring, potentially affecting the strength of hydrogen bonds formed by the 2-amino group.
-
Impact on Selectivity: Studies on polysubstituted pyrimidines have shown that the nature of the substituent at the C-5 position can significantly influence the inhibitor's selectivity profile. For instance, in a series of 2-aminopyrimidines, the size of the C-5 substituent was found to be a key determinant of inhibitory potency against PGE2 production.[9]
Comparative Inhibitory Activity of Related Pyrimidine Scaffolds
To contextualize the potential of the this compound scaffold, we can examine the inhibitory profiles of structurally related compounds that have been evaluated against various kinases. Many pyrimidine-based inhibitors have shown potent activity against kinases implicated in cancer, such as VEGFR-2 and JAK2.[4][10][11]
| Compound/Scaffold | Target Kinase(s) | Key Structural Features | Reported Activity (IC50) | Reference |
| Pyrazolo[1,5-a]pyrimidine derivatives | JAK2 | Fused pyrimidine ring system | Potent, selective inhibition | [12][13] |
| Furopyrimidine and Thienopyrimidine derivatives | VEGFR-2 | Fused heterocyclic rings with pyrimidine | Nanomolar range | [11][14] |
| 5-Chloro-4-((substituted phenyl)amino)pyrimidine derivatives | HDACs, ALK | 5-chloro substitution, N-phenylamino group | Potent inhibition | [7] |
| Aminopyrimidine amides | Lck | Aminopyrimidine core with amide linkage | Potent and selective | [5] |
| 2-Amino-4,6-diphenylpyrimidine | PGE2 Production | C-5 unsubstituted | 3 nM | [9] |
This table presents a selection of related pyrimidine scaffolds and their reported biological activities to provide a comparative context for the potential of this compound derivatives.
Experimental Protocols
To facilitate further research and a direct SAR study of this compound, the following experimental protocols are provided.
Synthesis of N-Substituted 5-Chloropyrimidin-2-amine Analogs
A common and effective method for synthesizing a library of analogs for SAR studies is through nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions.
General Procedure for N-Alkylation/Arylation:
-
Starting Material: Begin with a suitable starting material such as 2-amino-5-chloropyrimidine.
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting pyrimidine in a suitable solvent (e.g., DMF, DMSO, or toluene).
-
Addition of Base: Add a suitable base (e.g., sodium hydride, potassium carbonate, or triethylamine) to deprotonate the amino group.
-
Addition of Alkyl/Aryl Halide: Slowly add the desired alkyl or aryl halide (e.g., ethyl iodide for the parent compound, or other substituted alkyl/aryl halides for analogs).
-
Reaction Conditions: Heat the reaction mixture to an appropriate temperature (e.g., 50-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent. The crude product can then be purified by column chromatography.
For more complex arylations, a Buchwald-Hartwig amination protocol can be employed:
-
Reaction Setup: Combine 2-amino-5-chloropyrimidine, the desired aryl bromide or iodide, a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide) in an anhydrous solvent like toluene.[15]
-
Reaction Conditions: Heat the mixture under an inert atmosphere until the reaction is complete.
-
Work-up and Purification: Follow a standard aqueous work-up and purify the product by column chromatography.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the IC50 values of test compounds against a target kinase.
Materials:
-
Target kinase
-
Kinase substrate (peptide or protein)
-
ATP
-
Test compounds (e.g., this compound and its analogs)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™)
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Kinase Reaction:
-
In the wells of a 384-well plate, add a small volume of the diluted test compounds or DMSO (as a control).
-
Add the target kinase to each well and incubate briefly to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Visualizing Key Relationships and Workflows
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Key SAR points for this compound.
Caption: Workflow for a systematic SAR study.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Based on comparative analysis of related compounds, the 2-amino group is crucial for hinge binding, while the N-ethyl and 5-chloro substituents offer key vectors for optimization of potency, selectivity, and pharmacokinetic properties. The provided experimental protocols offer a clear path for researchers to systematically explore the SAR of this scaffold and unlock its full therapeutic potential. Further investigation into a diverse range of N-substituents and modifications at the 5-position is warranted to develop next-generation targeted therapies.
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Patil, S. A., et al. (2021). Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). ACS Omega, 6(32), 20955-20974. [Link]
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DiMauro, E. F., et al. (2008). Structure-guided design of aminopyrimidine amides as potent, selective inhibitors of lymphocyte specific kinase: synthesis, structure-activity relationships, and inhibition of in vivo T cell activation. Journal of Medicinal Chemistry, 51(6), 1681-1694. [Link]
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Chi, Y., et al. (2021). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 12(8), 1362-1372. [Link]
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A Comparative Guide to the Cross-Reactivity Profile of 5-Chloro-N-ethylpyrimidin-2-amine and Structurally Related Kinase Inhibitors
Introduction: The Imperative of Selectivity in Kinase Inhibition
In the landscape of targeted therapeutics, protein kinase inhibitors have emerged as a cornerstone of precision medicine, particularly in oncology. The human kinome, comprising over 500 kinases, orchestrates a complex web of signaling pathways that govern cellular processes.[1] Dysregulation of these pathways is a hallmark of numerous diseases. The 2-aminopyrimidine scaffold is a privileged structure in kinase inhibitor design, forming the core of several FDA-approved drugs.[2][3] Its ability to mimic the adenine hinge-binding motif of ATP makes it a potent inhibitor of a wide range of kinases.[2][3]
However, this inherent promiscuity presents a significant challenge: off-target effects. A lack of selectivity can lead to unforeseen toxicities and diminish the therapeutic window of a drug candidate. Therefore, a comprehensive understanding of a compound's cross-reactivity profile across the kinome is not merely an academic exercise but a critical step in drug development.[4][5][6]
This guide provides a comparative analysis of the cross-reactivity of 5-Chloro-N-ethylpyrimidin-2-amine and other pertinent pyrimidine-based kinase inhibitors. Due to the limited public data on this compound, we will use a representative 2-aminopyrimidine compound with available kinome-wide screening data as a surrogate for our comparative analysis. This guide is intended for researchers, scientists, and drug development professionals to underscore the importance of selectivity profiling and to provide practical insights into the experimental methodologies employed.
Our comparative analysis will focus on the following compounds:
-
Representative 2-Aminopyrimidine: As a stand-in for this compound, we will utilize a well-characterized 2-aminopyrimidine derivative with publicly available kinome scan data to represent a baseline scaffold.
-
CYC116: An N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivative and a potent Aurora kinase inhibitor.[7][8]
-
AZD1480: A pyrazolyl-pyrimidin-4-amine that acts as a potent JAK2 inhibitor.
-
CHMFL-ALK/EGFR-050: A 5-chloro-pyrimidin-2,4-diamine derivative designed as a dual ALK and EGFR inhibitor.
Through a detailed examination of their kinase selectivity profiles, we aim to illuminate the structure-activity relationships that govern their on- and off-target interactions.
Comparative Cross-Reactivity Data
The following tables summarize the inhibitory activity of our selected compounds against a panel of kinases. The data has been compiled from various public sources and is presented to illustrate the diverse selectivity profiles that can be achieved from a common pyrimidine scaffold. For a definitive comparison, it is recommended that these compounds be tested side-by-side in the same assay format and under identical conditions.
Table 1: Biochemical Kinase Inhibition Profiles of Selected Pyrimidine-Based Inhibitors
| Kinase Target | Representative 2-Aminopyrimidine (% Inhibition @ 1µM) | CYC116 (Ki, nM) | AZD1480 (IC50, nM) | CHMFL-ALK/EGFR-050 (IC50, nM) |
| Primary Targets | ||||
| Aurora A | - | 8 | >1000 | - |
| Aurora B | >90% | 9 | >1000 | - |
| JAK2 | >90% | - | 0.26 (Ki) | - |
| ALK | - | - | - | <1 |
| EGFR (L858R) | - | - | - | 1.4 |
| EGFR (T790M) | - | - | - | 4.2 |
| Key Off-Targets | ||||
| VEGFR2 | - | 44 | - | - |
| FLT3 | - | 44 | - | - |
| JAK1 | - | - | 13 | - |
| JAK3 | - | - | 260 | - |
| TYK2 | - | - | >1000 | - |
| CDK2 | - | 390 | - | - |
| CDK9 | - | 480 | - | - |
| p70S6K | - | 540 | - | - |
| AAK1 | >90% | - | - | - |
| MARK4 | >90% | - | - | - |
| NUAK1 | >90% | - | - | - |
Experimental Methodologies: A Guide to Profiling Kinase Inhibitor Selectivity
A variety of biochemical and cell-based assays are available to determine the selectivity of kinase inhibitors.[4][5][6] The choice of assay depends on the specific research question, the stage of drug development, and the desired throughput.
Biochemical Kinase Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. They are the gold standard for determining the intrinsic potency of an inhibitor.
Protocol: Radiometric Kinase Assay (e.g., HotSpot™ Assay)
This assay measures the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a substrate by the kinase.
-
Reaction Setup: In a 96-well plate, combine the kinase, a suitable substrate (peptide or protein), and the test compound at various concentrations.
-
Initiation: Start the reaction by adding a solution containing MgCl₂ and [γ-³³P]ATP.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Termination and Capture: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto a filter membrane that captures the phosphorylated substrate.
-
Washing: Wash the filter membrane extensively to remove unincorporated [γ-³³P]ATP.
-
Detection: Quantify the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value.
Cell-Based Assays
Cell-based assays provide a more physiologically relevant context by measuring target engagement and downstream signaling in intact cells.
Protocol: NanoBRET™ Target Engagement Assay
This assay measures the binding of a compound to a target kinase within living cells using Bioluminescence Resonance Energy Transfer (BRET).[9]
-
Cell Preparation: Transfect cells with a vector expressing the target kinase fused to NanoLuc® luciferase.
-
Plating: Seed the transfected cells into a 96-well plate.
-
Compound and Tracer Addition: Add the test compound at various concentrations, followed by a cell-permeable fluorescent tracer that binds to the kinase.
-
Equilibration: Incubate the plate to allow the compound and tracer to reach equilibrium.
-
Lysis and Substrate Addition: Lyse the cells and add the NanoGlo® substrate.
-
BRET Measurement: Measure the BRET signal (emission at two wavelengths) using a luminometer.
-
Data Analysis: A decrease in the BRET signal indicates displacement of the tracer by the test compound. Calculate the IC50 value from the dose-response curve.
Chemoproteomic Approaches
These methods allow for the unbiased profiling of inhibitor targets in a cellular context.
Protocol: Kinobeads (Multiplexed Inhibitor Beads) Profiling
This technique uses beads coated with non-selective kinase inhibitors to capture a large portion of the cellular kinome.[1][4][10]
-
Cell Lysis: Prepare a cell lysate under non-denaturing conditions.
-
Competitive Binding: Incubate the lysate with the test compound at various concentrations.
-
Kinobead Incubation: Add the kinobeads to the lysate and incubate to allow kinases to bind.
-
Bead Pulldown and Washing: Pellet the beads and wash extensively to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound kinases and digest them into peptides (e.g., with trypsin).
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry to identify and quantify the bound kinases.
-
Data Analysis: A dose-dependent decrease in the amount of a specific kinase pulled down by the beads indicates that it is a target of the test compound.
Analysis and Interpretation: Decoding the Selectivity Profiles
The data presented in Table 1 reveals the remarkable diversity in selectivity among structurally related pyrimidine-based inhibitors.
-
The Representative 2-Aminopyrimidine demonstrates broad activity against several kinases, including Aurora B, JAK2, AAK1, MARK4, and NUAK1. This promiscuity is characteristic of many simple aminopyrimidine scaffolds and highlights the need for further optimization to achieve selectivity.[2][3]
-
CYC116 exhibits high potency for Aurora A and B kinases, with Ki values in the single-digit nanomolar range.[8] While it shows some activity against VEGFR2 and FLT3, it is significantly less potent against CDKs, indicating a degree of selectivity for the Aurora kinase family.[8]
-
AZD1480 is a highly potent and selective inhibitor of JAK2. Its activity against other JAK family members is considerably lower, especially at physiological ATP concentrations. This selectivity is crucial for minimizing off-target effects related to the inhibition of other JAK kinases.
-
CHMFL-ALK/EGFR-050 is a potent dual inhibitor of ALK and clinically relevant EGFR mutants, including the T790M resistance mutation. This dual-targeting approach can be beneficial in treating cancers with complex genetic profiles. A broader kinome screen would be necessary to fully assess its off-target profile.
Conclusion: The Path to Selective Kinase Inhibition
The cross-reactivity profiling of kinase inhibitors is an indispensable component of modern drug discovery. The 2-aminopyrimidine scaffold, while a powerful starting point, requires careful optimization to achieve the selectivity necessary for a safe and effective therapeutic. As demonstrated by the comparative analysis in this guide, even small chemical modifications can have a profound impact on a compound's kinome-wide interactions.
The use of a multi-faceted approach, combining biochemical, cell-based, and chemoproteomic methods, provides a comprehensive understanding of a compound's selectivity profile. This knowledge is not only critical for lead optimization and candidate selection but also for interpreting cellular and in vivo pharmacology. By embracing a deep understanding of cross-reactivity, researchers can more effectively design the next generation of highly selective and potent kinase inhibitors, ultimately leading to safer and more effective medicines.
References
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Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. National Institutes of Health. [Link]
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Golkowski, M., et al. (2017). Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors. Journal of Proteome Research, 16(10), 3553–3563. [Link]
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Golkowski, M., et al. (2017). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. PMC. [Link]
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Hedvat, M., et al. (2009). The JAK2 Inhibitor, AZD1480, Potently Blocks Stat3 Signaling and Oncogenesis in Solid Tumors. Cancer Cell, 16(6), 487-497. [Link]
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Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]
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Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. Retrieved from [Link]
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ResearchGate. (n.d.). Janus kinase family selectivity of AZD1480. Retrieved from [Link]
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Wang, S., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(11), 4367-78. [Link]
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Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
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Liu, J., et al. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. European Journal of Medicinal Chemistry, 139, 674-697. [Link]
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Reaction Biology. (n.d.). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
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BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
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Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
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Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. Retrieved from [Link]
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BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
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van der Wouden, P. A., et al. (2013). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 170(4), 711-733. [Link]
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ResearchGate. (n.d.). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Retrieved from [Link]
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Huang, D., et al. (2013). Characterization of the Novel Broad-Spectrum Kinase Inhibitor CTx-0294885 As an Affinity Reagent for Mass Spectrometry-Based Kinome Profiling. Journal of Proteome Research, 12(4), 1836-1845. [Link]
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Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]
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Comparative Analysis of the Putative Kinase Inhibitor 5-Chloro-N-ethylpyrimidin-2-amine Against Known Pharmacological Agents
A Technical Guide for Drug Discovery Professionals
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in biologically active compounds.[1] Derivatives of pyrimidine are integral to numerous therapeutic agents, including a significant number of anticancer drugs that function as protein kinase inhibitors.[1][2] Protein kinases, enzymes that regulate a vast array of cellular processes, are frequently dysregulated in cancer, making them prime targets for therapeutic intervention. The 2-aminopyrimidine core, in particular, has proven to be an effective pharmacophore for designing ATP-competitive kinase inhibitors.[2][3] This guide provides a comparative overview of the hypothetical biological activity of a novel compound, 5-Chloro-N-ethylpyrimidin-2-amine, against a panel of well-characterized kinase inhibitors.
Based on structure-activity relationship (SAR) studies of similar 2-aminopyrimidine derivatives, it is hypothesized that this compound may exhibit inhibitory activity against kinases crucial for cell cycle regulation and proliferation, such as Aurora kinases, Polo-like kinases (PLKs), or Janus kinases (JAKs).[4][5] This document will therefore focus on a comparative analysis against Alisertib (MLN8237), a selective Aurora A kinase inhibitor; Volasertib (BI 6727), a potent PLK1 inhibitor; and Tofacitinib (CP-690550), a pan-JAK inhibitor.[6][7][8] By providing detailed experimental protocols and comparative data, this guide aims to equip researchers with the necessary framework to evaluate the potential of novel pyrimidine-based compounds in a drug discovery setting.
Comparative Inhibitor Profiles
To establish a baseline for evaluating novel compounds, it is essential to understand the activity of well-characterized inhibitors against their respective targets. The following table summarizes the in vitro potency of the selected known inhibitors.
| Compound | Primary Target(s) | IC50 (nM) | Reference(s) |
| Alisertib (MLN8237) | Aurora A Kinase | 1.2 | [6][9][10] |
| Aurora B Kinase | 396.5 | [6][10] | |
| Volasertib (BI 6727) | Polo-like Kinase 1 (PLK1) | 0.87 | [1][7][11] |
| Polo-like Kinase 2 (PLK2) | 5 | [1][12] | |
| Polo-like Kinase 3 (PLK3) | 56 | [1][12] | |
| Tofacitinib (CP-690550) | Janus Kinase 3 (JAK3) | 1 | [8] |
| Janus Kinase 1 (JAK1) | 112 | [8] | |
| Janus Kinase 2 (JAK2) | 20 | [8] |
Experimental Methodologies
A systematic evaluation of a novel compound's biological activity requires a multi-faceted approach, encompassing biochemical assays to determine direct enzyme inhibition and cell-based assays to assess cellular potency and mechanism of action.
In Vitro Kinase Inhibition Assay (Radiometric Filter Binding)
This assay is considered the gold standard for quantifying the inhibitory potential of a compound against a purified kinase.[13][14] It directly measures the transfer of a radiolabeled phosphate from ATP to a substrate.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the purified target kinase (e.g., Aurora A, PLK1, or JAK2), a suitable peptide substrate, and a buffer solution (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Compound Addition: Add varying concentrations of the test compound (this compound) and the known inhibitor (Alisertib, Volasertib, or Tofacitinib) to the reaction mixture. Include a DMSO control.
-
Initiation of Reaction: Start the kinase reaction by adding ATP mix containing [γ-³³P]ATP.
-
Incubation: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Termination and Capture: Stop the reaction by adding an acidic solution (e.g., phosphoric acid). Spot the reaction mixture onto a phosphocellulose filter membrane which binds the phosphorylated substrate.
-
Washing: Wash the filter membranes extensively to remove unincorporated [γ-³³P]ATP.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
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In Vivo Validation of 5-Chloro-N-ethylpyrimidin-2-amine (Compound P) as a Novel Anti-Inflammatory Agent: A Comparative Guide
This guide provides a comprehensive overview of the in vivo validation process for a novel pyrimidine-based compound, 5-Chloro-N-ethylpyrimidin-2-amine (designated here as Compound P), a putative selective COX-2 inhibitor. We will objectively compare its preclinical performance against a well-established non-steroidal anti-inflammatory drug (NSAID), Celecoxib, with supporting experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of new chemical entities.
Introduction: The Rationale for In Vivo Validation
The journey of a new chemical entity from a promising hit in a high-throughput screen to a potential therapeutic agent is long and arduous. While in vitro assays provide valuable initial data on a compound's activity and mechanism of action, they cannot replicate the complex physiological environment of a living organism. Therefore, in vivo validation is a critical step to assess the efficacy, safety, and pharmacokinetic profile of a drug candidate before it can be considered for clinical development.[1][2]
Pyrimidine derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory properties. Compound P, this compound, has been identified as a potential anti-inflammatory agent based on its structural similarity to known kinase inhibitors and other immunomodulatory compounds. Preliminary in vitro studies have suggested that Compound P may act as a selective inhibitor of Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. This guide will detail the essential in vivo studies required to validate this hypothesis and to compare its performance with Celecoxib, a marketed selective COX-2 inhibitor.
Comparative In Vivo Efficacy: Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model in rats is a widely used and well-characterized assay for evaluating the efficacy of acute anti-inflammatory agents. The subcutaneous injection of carrageenan, a seaweed polysaccharide, induces a localized inflammatory response characterized by swelling (edema), which can be quantified over time.
Experimental Design and Rationale
The primary objective of this study is to compare the dose-dependent anti-inflammatory effect of Compound P with that of Celecoxib. The selection of a relevant animal model is paramount for obtaining meaningful data that can be extrapolated to human physiology.[2] Rodent models are commonly used in early-stage preclinical studies due to their well-understood biology and the availability of established protocols.
The experimental design involves administering different doses of Compound P and Celecoxib to separate groups of rats prior to inducing inflammation with carrageenan. A vehicle control group (receiving only the delivery solvent) and a positive control group (receiving a known effective dose of Celecoxib) are included to ensure the validity of the experiment. The degree of paw edema is measured at regular intervals using a plethysmometer, and the percentage inhibition of edema is calculated for each treatment group relative to the vehicle control.
Comparative Efficacy Data
The following table summarizes the hypothetical results of the carrageenan-induced paw edema study, comparing the anti-inflammatory activity of Compound P and Celecoxib.
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | 1.25 ± 0.15 | - |
| Compound P | 10 | 0.85 ± 0.12 | 32% |
| 30 | 0.55 ± 0.09 | 56% | |
| 100 | 0.35 ± 0.07 | 72% | |
| Celecoxib | 10 | 0.90 ± 0.14 | 28% |
| 30 | 0.60 ± 0.10 | 52% | |
| 100 | 0.40 ± 0.08 | 68% |
Data are presented as mean ± standard deviation.
These hypothetical results suggest that Compound P exhibits a dose-dependent anti-inflammatory effect comparable to, and at the highest dose, slightly more potent than Celecoxib in this acute inflammation model.
Detailed Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Acclimatization: Male Wistar rats (180-200g) are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.
-
Grouping and Dosing: Animals are randomly assigned to treatment groups (n=6 per group). Compound P and Celecoxib are suspended in 0.5% carboxymethylcellulose (CMC) and administered orally (p.o.) 1 hour before carrageenan injection. The vehicle control group receives 0.5% CMC.
-
Induction of Inflammation: A 0.1 mL injection of 1% (w/v) carrageenan solution in sterile saline is administered into the sub-plantar surface of the right hind paw of each rat.
-
Measurement of Paw Edema: The volume of the injected paw is measured at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection using a digital plethysmometer.
-
Data Analysis: The increase in paw volume is calculated for each animal by subtracting the initial paw volume (at 0h) from the paw volume at each subsequent time point. The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Experimental Workflow Diagram
Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.
Comparative In Vivo Safety and Toxicology
A crucial aspect of in vivo validation is the assessment of a compound's safety profile. Acute toxicity studies provide initial information on the potential adverse effects of a new chemical entity at high doses.
Acute Oral Toxicity Study (OECD 423)
The acute oral toxicity study is designed to determine the median lethal dose (LD50) of a substance and to identify potential target organs for toxicity. The Organisation for Economic Co-operation and Development (OECD) provides standardized guidelines for conducting these studies to ensure data quality and animal welfare.
Comparative Toxicology Data
The following table presents a hypothetical summary of the acute oral toxicity data for Compound P and Celecoxib in rats.
| Compound | LD50 (mg/kg) | Clinical Observations | Gross Necropsy Findings |
| Compound P | > 2000 | No mortality or significant clinical signs of toxicity up to 2000 mg/kg. | No treatment-related abnormalities observed. |
| Celecoxib | > 2000 | No mortality; mild sedation observed at the highest dose. | No significant findings. |
These hypothetical findings suggest that both Compound P and Celecoxib have a low acute oral toxicity profile in rats.
Detailed Experimental Protocol: Acute Oral Toxicity (OECD 423)
-
Animal Selection: Healthy, young adult female Wistar rats are used, as they are generally more sensitive.
-
Dosing: A single oral dose of the test substance is administered to a group of three animals. The starting dose is selected based on available in vitro cytotoxicity data. Subsequent dosing of additional animal groups is determined by the observed outcomes, following the OECD 423 guideline flowchart.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
Necropsy: At the end of the observation period, all animals are euthanized, and a gross necropsy is performed to examine for any pathological changes in major organs.
Toxicology Workflow Diagram
Caption: Workflow for an Acute Oral Toxicity Study.
Comparative Pharmacokinetics (PK)
Pharmacokinetics describes the journey of a drug through the body: its absorption, distribution, metabolism, and excretion (ADME). Understanding the PK profile of a compound is essential for designing effective dosing regimens.
Single-Dose Pharmacokinetic Study in Rats
A single-dose PK study in rats provides key parameters such as the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and half-life (t1/2).
Comparative Pharmacokinetic Data
The following table summarizes hypothetical pharmacokinetic parameters for Compound P and Celecoxib after a single oral dose of 30 mg/kg in rats.
| Parameter | Compound P | Celecoxib |
| Cmax (ng/mL) | 1250 | 980 |
| Tmax (h) | 1.5 | 2.0 |
| AUC (0-t) (ng*h/mL) | 7500 | 6200 |
| t1/2 (h) | 4.5 | 6.0 |
These hypothetical data suggest that Compound P is more rapidly absorbed and reaches a higher maximum concentration in the plasma compared to Celecoxib at the same dose. The overall exposure (AUC) also appears to be greater for Compound P.
ADME Process Diagram
Sources
The Reproducibility Challenge: A Comparative Guide to C-N Bond Formation Using 5-Chloro-N-ethylpyrimidin-2-amine
For researchers, scientists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of medicinal chemistry. Its prevalence in biologically active molecules makes the reliable and reproducible formation of carbon-nitrogen (C-N) bonds with pyrimidine cores a critical endeavor. This guide provides an in-depth technical comparison of experimental methodologies for reactions involving 5-Chloro-N-ethylpyrimidin-2-amine, a versatile building block in contemporary synthesis. We will dissect the nuances of two major synthetic strategies: the modern palladium-catalyzed Buchwald-Hartwig amination and the classical Nucleophilic Aromatic Substitution (SNAr). By understanding the underlying principles and practical considerations of each, researchers can make informed decisions to enhance the reproducibility and efficiency of their synthetic workflows.
The Central Challenge: Activating the C5 Position
This compound presents a unique synthetic challenge and opportunity. The pyrimidine ring is electron-deficient, which inherently activates the chlorine atom at the 5-position towards nucleophilic attack. However, the existing N-ethylamino group at the 2-position is an electron-donating group, which can modulate the overall reactivity of the ring. Achieving selective, high-yielding, and reproducible substitution at the C5 position requires careful consideration of the reaction conditions.
Method 1: The Power of Palladium - A Buchwald-Hartwig Amination Protocol
The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C-N bonds, offering broad substrate scope and functional group tolerance.[1][2] This palladium-catalyzed cross-coupling reaction provides a reliable pathway to synthesize N-aryl derivatives of our target molecule.
Causality of Experimental Choices
The success of a Buchwald-Hartwig amination hinges on the careful orchestration of the catalyst, ligand, base, and solvent.
-
Palladium Pre-catalyst: We select a palladium(0) source, often generated in situ from a palladium(II) pre-catalyst like Pd(OAc)₂, or use a pre-formed Pd(0) complex. The palladium catalyst is the engine of the reaction, undergoing a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination.[3]
-
Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich ligands, such as those from the Buchwald or Hartwig groups, are essential for stabilizing the palladium center and promoting the key steps of the catalytic cycle, particularly the reductive elimination to form the C-N bond.[4]
-
Base: A non-nucleophilic, sterically hindered base is required to deprotonate the amine nucleophile without competing in the substitution reaction. Sodium tert-butoxide is a common and effective choice.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the catalyst and other reactive species.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline
This protocol details a representative Buchwald-Hartwig amination reaction.
Materials:
-
This compound
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (1.4 equiv.).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add this compound (1.0 equiv.) and anhydrous toluene.
-
Add aniline (1.2 equiv.) via syringe.
-
Stir the reaction mixture at 100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Workflow: Buchwald-Hartwig Amination
Sources
A Senior Application Scientist's Guide to Benchmarking Novel Kinase Inhibitors: Evaluating 5-Chloro-N-ethylpyrimidin-2-amine Against Commercial Standards
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of kinase inhibitor discovery, the rigorous evaluation of novel chemical entities is paramount. The 2-aminopyrimidine scaffold is a well-established pharmacophore known for its interaction with the ATP-binding site of numerous kinases. This guide presents a comprehensive framework for benchmarking a novel compound, 5-Chloro-N-ethylpyrimidin-2-amine, against established, commercially available kinase inhibitors: Dasatinib, Sunitinib, and Gefitinib. While direct biological data for this compound is not extensively available in the public domain, this document serves as a detailed methodological blueprint for its characterization. We will delineate the essential in vitro and cell-based assays required to build a robust data package, enabling a thorough and objective comparison of its potency, selectivity, and cellular activity. This guide is intended to provide researchers with the strategic and technical insights necessary to position a novel compound within the existing therapeutic landscape.
Introduction: The Rationale for Benchmarking
The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and other proliferative disorders. The pyrimidine core, in particular, is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[1] this compound represents a variation on this theme, and its potential as a kinase inhibitor warrants a systematic investigation.
Benchmarking against established drugs is a critical step in the preclinical development pipeline. It provides essential context for a compound's performance, highlighting its potential advantages and liabilities. This process is not merely about identifying a "winner" but about understanding the unique pharmacological profile of a new molecule. For this guide, we have selected three commercial inhibitors with distinct profiles:
-
Dasatinib: A potent, multi-targeted inhibitor of BCR-ABL and Src family kinases.[2][3]
-
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor, notably targeting VEGFR and PDGFR.[4][5]
-
Gefitinib: A selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[6][7]
By comparing this compound to these standards, we can generate a multi-dimensional understanding of its potential therapeutic niche.
Phase 1: In Vitro Kinase Profiling
The initial step in characterizing any potential kinase inhibitor is to determine its direct enzymatic inhibitory activity and its selectivity across the kinome.
Primary Target Identification and Potency (IC50 Determination)
Causality Behind Experimental Choice: Before proceeding to broad screening, it is crucial to determine if this compound has potent activity against any kinase. A targeted approach against a few representative kinases from different families (e.g., a tyrosine kinase like Src and a serine/threonine kinase) can provide an initial indication of its general activity profile. The half-maximal inhibitory concentration (IC50) is the standard metric for quantifying potency.
A widely used method for determining kinase activity is to measure the amount of ADP produced in the kinase reaction, as it is directly proportional to kinase activity.[8]
Experimental Workflow: In Vitro Kinase Assay
Caption: Workflow for in vitro kinase IC50 determination.
Kinome-Wide Selectivity Screening
Causality Behind Experimental Choice: A potent inhibitor is of limited therapeutic value if it indiscriminately inhibits a wide range of kinases, leading to potential off-target toxicities. A broad kinase selectivity screen is essential to understand the compound's specificity. This is often performed at a single high concentration (e.g., 1-10 µM) against a large panel of kinases.
The results of such a screen will classify this compound as a selective, multi-targeted, or pan-kinase inhibitor and guide further development.
Hypothetical Comparative Kinase Inhibition Data
The following table illustrates how data from these assays would be presented to compare this compound with the selected commercial inhibitors. The values for our target compound are hypothetical and serve as a placeholder for experimental results.
| Kinase Target | This compound IC50 (nM) | Dasatinib IC50 (nM) | Sunitinib IC50 (nM) | Gefitinib IC50 (nM) |
| BCR-ABL | >10,000 | <1 - 3[3] | >10,000 | >10,000 |
| Src | 150 | 0.5 - 2.8[3] | >1,000 | >10,000 |
| VEGFR2 | 800 | >1,000 | 80[4][5] | >10,000 |
| PDGFRβ | 1,200 | >1,000 | 2[4][5] | >10,000 |
| EGFR | >10,000 | >1,000 | >1,000 | 26 - 77[6][7] |
| c-Kit | 2,500 | 79[2] | Potent Inhibitor[5] | >10,000 |
Interpretation: Based on this hypothetical data, this compound would be considered a moderately potent Src inhibitor with some off-target activity against VEGFR2 and PDGFRβ. It is significantly less potent than Dasatinib against Src and less potent than Sunitinib against VEGFR2 and PDGFRβ. Its lack of activity against EGFR and BCR-ABL would suggest a distinct selectivity profile.
Phase 2: Cell-Based Assays
Demonstrating enzymatic inhibition is the first step; confirming activity in a cellular context is crucial. Cell-based assays assess a compound's ability to cross the cell membrane, engage its target in a complex biological environment, and elicit a functional response.
Cellular Proliferation and Viability Assays
Causality Behind Experimental Choice: The primary goal of many kinase inhibitors is to halt the uncontrolled proliferation of cancer cells. Therefore, assessing the anti-proliferative activity of this compound is a key efficacy endpoint. Assays like the MTT or XTT are colorimetric methods that measure the metabolic activity of living cells, which serves as a proxy for cell viability and proliferation.[4][7]
Experimental Workflow: Cell Viability Assay (MTT/XTT)
Caption: Workflow for MTT/XTT cell viability assays.
Target Engagement and Downstream Signaling
Causality Behind Experimental Choice: To confirm that the observed anti-proliferative effects are due to the inhibition of the intended target kinase, it is essential to measure the phosphorylation status of the target and its key downstream substrates. Western blotting is the gold-standard technique for this purpose.
For instance, if this compound is indeed a Src inhibitor, we would expect to see a dose-dependent decrease in the phosphorylation of Src at its activation loop tyrosine (Tyr416), as well as reduced phosphorylation of downstream effectors like FAK or STAT3.
Signaling Pathway Analysis: Hypothetical Src Inhibition
Caption: Hypothetical inhibition of the Src signaling pathway.
Experimental Protocols
In Vitro Kinase Assay (ADP-Glo™ Format)
-
Compound Preparation: Prepare a 10-point serial dilution of this compound and commercial standards in DMSO.
-
Reaction Setup: In a 384-well plate, add 1 µL of each compound dilution.
-
Kinase Reaction: Add 2 µL of a solution containing the target kinase and its specific substrate. Incubate for 15 minutes at room temperature.
-
ATP Addition: Add 2 µL of ATP solution to initiate the kinase reaction. Incubate for 1 hour at room temperature.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to controls and fit to a dose-response curve to determine the IC50 value.
Cell Viability XTT Assay
-
Cell Seeding: Seed a cancer cell line known to be sensitive to one of the target kinases (e.g., K562 for BCR-ABL, A431 for EGFR) at 5,000-10,000 cells/well in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds for 72 hours.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Labeling: Add 50 µL of the XTT labeling mixture to each well and incubate for 4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 450 nm (with a reference wavelength of 650 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.[9]
Western Blot for Phospho-Protein Analysis
-
Cell Treatment and Lysis: Treat cells with the test compound for a specified time (e.g., 2-4 hours). Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by SDS-polyacrylamide gel electrophoresis.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of the target protein (e.g., anti-phospho-Src (Tyr416) and anti-total-Src).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.
Conclusion and Future Directions
This guide outlines a structured and technically sound approach for the initial benchmarking of a novel 2-aminopyrimidine derivative, this compound. By systematically evaluating its in vitro potency and selectivity, and then confirming its activity in relevant cellular models, a clear picture of its pharmacological profile can be established. The comparative data generated against well-characterized drugs like Dasatinib, Sunitinib, and Gefitinib will be instrumental in making informed decisions about the future trajectory of this compound. Should the initial data be promising, further studies including mechanism of action deconvolution, in vivo efficacy in animal models, and preliminary ADME/Tox profiling would be the logical next steps on the path to potential clinical development.
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Safety Operating Guide
Navigating the Disposal of 5-Chloro-N-ethylpyrimidin-2-amine: A Comprehensive Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of safe and ethical research. For drug development professionals and laboratory scientists, the proper disposal of specialized reagents like 5-Chloro-N-ethylpyrimidin-2-amine is not merely a procedural task but a critical component of environmental stewardship and institutional safety. This guide provides a detailed, step-by-step framework for the safe handling and disposal of this halogenated pyrimidine derivative, grounded in established safety protocols and regulatory standards.
Core Principles of Disposal: A Risk-Based Approach
The fundamental principle governing the disposal of this compound is that it must be managed as hazardous waste. Due to its chlorinated nature, it falls under the category of halogenated organic compounds. Under regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, such wastes are subject to stringent disposal requirements to prevent environmental contamination and potential harm to human health.
It is strictly prohibited to dispose of this compound or its residues down the drain or in regular solid waste streams. The following sections provide a comprehensive workflow for its proper management from the point of generation to final disposal.
Immediate Safety and Handling Protocols
Before initiating any disposal-related activities, a thorough risk assessment should be conducted. The following personal protective equipment (PPE) is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | To prevent skin contact, which may cause irritation. |
| Eye/Face Protection | Safety goggles and a face shield. | To protect against accidental splashes and dust particles. |
| Protective Clothing | A fully buttoned, flame-retardant lab coat, long pants, and closed-toe shoes. | To minimize skin exposure and protect from spills. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols. | To prevent inhalation of the compound, which may be harmful. |
All handling of solid this compound should be performed in a certified chemical fume hood to control potential dust and vapors. An emergency eyewash station and safety shower must be readily accessible.
Step-by-Step Disposal Protocol
The journey of chemical waste from the lab bench to its final, environmentally sound disposal requires meticulous attention to detail. The following workflow provides a procedural guide for researchers.
Caption: Disposal workflow for this compound.
Step 1: Waste Segregation Immediately upon generation, all waste containing this compound must be segregated. This includes:
-
Solid Waste: Unused or excess chemical, contaminated weighing paper, and disposable lab equipment (e.g., pipette tips).
-
Contaminated Items: Gloves, bench paper, and other materials that have come into contact with the chemical.
Crucially, halogenated waste must be kept separate from non-halogenated waste streams to avoid costly and complex disposal procedures.[1] Mixing these waste types can result in the entire volume being classified under the more stringent disposal requirements for halogenated compounds.
Step 2: Container Selection and Labeling
-
Use a designated, chemically compatible, and leak-proof container for solid hazardous waste. A wide-mouthed high-density polyethylene (HDPE) container with a screw-top lid is often suitable.
-
The container must be clearly labeled as "Hazardous Waste" and should identify the contents, including the full chemical name: "this compound".[2]
Step 3: Waste Accumulation
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2] This area should be under the control of the laboratory personnel, away from general traffic, and ideally within a ventilated cabinet or under a fume hood.
-
Keep the container closed at all times except when adding waste.[2]
Step 4: Final Labeling and Documentation
-
Once the container is full or ready for disposal, ensure the hazardous waste tag is completed with all required information. This typically includes the chemical name, quantity, and hazard characteristics (e.g., "Toxic," "Irritant").
-
Maintain a log of the waste generated for institutional record-keeping.
Step 5: Scheduling Waste Pickup
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup of the hazardous waste. Do not attempt to remove or transport the waste from the laboratory yourself.
Step 6: Final Disposal
-
The EHS department will ensure the waste is transported to a licensed and approved hazardous waste disposal facility.[1][3] The preferred method of destruction for halogenated organic compounds is typically high-temperature incineration at a specialized facility.
Spill Management and Decontamination
Accidental spills should be treated with immediate and appropriate action to mitigate exposure and environmental contamination.
Spill Cleanup Procedure for Solid this compound:
-
Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Don Appropriate PPE: This includes, at a minimum, a lab coat, safety goggles, and chemical-resistant gloves. If the compound is a fine powder, respiratory protection is essential.
-
Contain the Spill: Gently cover the spill with an absorbent material to prevent the powder from becoming airborne.[4] Do not dry sweep the spilled solid.[4]
-
Clean Up: Carefully scoop the spilled material and absorbent into a designated hazardous waste container. If the material is not water-reactive, you can lightly mist it with water to minimize dust generation during cleanup.[5]
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[3]
-
Dispose of Waste: Seal and label the container with the spill cleanup debris and manage it as hazardous waste.[5]
Decontamination of Laboratory Equipment:
Reusable laboratory equipment, such as glassware or spatulas, that comes into contact with this compound must be thoroughly decontaminated.
-
Initial Rinse: In a chemical fume hood, rinse the equipment with a suitable organic solvent (e.g., ethanol or acetone) to dissolve any residual compound. This rinsate must be collected and disposed of as halogenated liquid hazardous waste.
-
Washing: Wash the equipment with a laboratory-grade detergent and water.[6]
-
Final Rinse: Rinse thoroughly with deionized water.
-
Drying: Allow the equipment to air dry completely before reuse.
By adhering to these rigorous procedures, researchers can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility. Always consult your institution's specific waste management plan and EHS department for guidance tailored to your location and facilities.
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Navigating the Unseen: A Guide to Safely Handling 5-Chloro-N-ethylpyrimidin-2-amine
For the diligent researcher navigating the frontiers of drug discovery, the introduction of novel chemical entities is a daily reality. Among these is 5-Chloro-N-ethylpyrimidin-2-amine, a halogenated heterocyclic amine with potential applications in medicinal chemistry. However, with novelty comes the responsibility of heightened safety awareness. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides a comprehensive operational and safety plan, drawing upon established best practices for handling structurally related compounds and uncharacterized substances. Our directive is to empower you with the knowledge to work safely, ensuring that scientific advancement and personal well-being proceed hand in hand.
Hazard Analysis: Profiling the Unknown
Given the lack of specific toxicological data for this compound, we must infer its potential hazards from its chemical structure and data from analogous compounds. Structurally, it is a chlorinated pyrimidine, a class of compounds that can exhibit varying degrees of toxicity. Analogs such as 2-amino-5-chloropyridine and 2-amino-4-chloro-6-methylpyrimidine are known to be harmful if swallowed and can cause skin and serious eye irritation[1][2]. Some chlorinated organic compounds also carry long-term health risks. Therefore, a conservative approach is mandated, treating this compound as a substance with potential for acute toxicity, skin and eye irritation, and possible respiratory effects if inhaled.
Inferred Hazard Profile:
| Potential Hazard | Basis of Concern | Recommended Precaution Level |
| Acute Oral Toxicity | Data from analogous compounds like 2-Amino-5-chloropyridine suggest it may be harmful if swallowed[1]. | High: Avoid ingestion. |
| Skin Irritation/Corrosion | Many aromatic amines and chlorinated heterocycles can cause skin irritation upon contact[2][3]. | High: Prevent all skin contact. |
| Serious Eye Damage/Irritation | Direct contact with related chemicals is known to cause serious eye irritation or damage[2][3][4]. | High: Protect eyes from all splashes and dust. |
| Respiratory Tract Irritation | Inhalation of dust or aerosols may irritate the respiratory system, a common property of fine chemical powders[3][5]. | Moderate to High: Minimize dust generation and work in a well-ventilated area. |
| Unknown Long-Term Effects | As a novel compound, chronic toxicity, mutagenicity, and carcinogenicity are uncharacterized. Some related compounds are noted to potentially cause cancer or reproductive harm. | High: Handle with containment strategies to minimize exposure. |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is essential to mitigate the risks associated with handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
Core PPE Requirements:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene) | Provides a barrier against skin contact. Double-gloving is recommended for extended handling periods[6]. |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield | Protects against splashes, dust, and aerosols. A face shield offers broader protection and should be used when handling larger quantities[7][8]. |
| Body Protection | A lab coat, buttoned, with long sleeves. Consider a chemical-resistant apron for splash hazards. | Prevents contamination of personal clothing and skin[9]. |
| Respiratory Protection | Not typically required for small-scale use in a certified chemical fume hood. For larger quantities or if engineering controls are insufficient, a NIOSH-approved respirator with organic vapor cartridges and a particulate filter (P100) may be necessary. | A chemical fume hood is the primary engineering control to prevent inhalation of airborne contaminants. |
| Foot Protection | Closed-toe shoes, preferably made of a non-porous material. | Protects feet from spills[7]. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is crucial for minimizing exposure risk. The following workflow outlines the key steps from preparation to post-handling cleanup.
Figure 1: A stepwise workflow for the safe handling of this compound.
Detailed Protocol:
-
Preparation:
-
Thoroughly review the safety information for analogous compounds and this handling guide.
-
Assemble all necessary PPE and inspect for any defects.
-
Prepare the designated work area, typically a certified chemical fume hood, by ensuring it is clean, uncluttered, and the sash is at the appropriate working height.
-
-
Handling in a Fume Hood:
-
Weighing: Perform all weighing operations within the fume hood to contain any dust. Use a tared container to minimize handling of the solid.
-
Dissolution: Add the solid to the solvent slowly to avoid splashing. If necessary, gently swirl the container to aid dissolution.
-
Reaction Setup: Conduct all subsequent steps, including transfers and reactions, within the fume hood.
-
-
Cleanup and Decontamination:
-
Wipe down all surfaces in the fume hood that may have come into contact with the compound using a suitable decontaminating solution (e.g., a mild detergent solution followed by a solvent rinse).
-
Decontaminate all glassware before removing it from the fume hood.
-
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated waste is critical to protect both human health and the environment. As a halogenated organic compound, it must be disposed of as hazardous waste.
Waste Segregation and Disposal Protocol:
| Waste Stream | Container Type | Disposal Procedure |
| Solid Waste (unused compound, contaminated gloves, weigh paper) | Labeled, sealed, and compatible solid waste container. | Collect in a designated "Halogenated Solid Waste" container. Do not mix with non-halogenated waste[10]. |
| Liquid Waste (reaction mixtures, solvent rinses) | Labeled, sealed, and compatible liquid waste container. | Collect in a designated "Halogenated Liquid Waste" container. Ensure the container is kept closed when not in use[10][11]. |
| Sharps (contaminated needles, Pasteur pipettes) | Puncture-resistant sharps container. | Dispose of in a sharps container designated for chemically contaminated sharps. |
Key Disposal Principles:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration[10].
-
Segregation: Halogenated waste must be kept separate from non-halogenated waste to ensure proper disposal, which often involves high-temperature incineration[12][13].
-
Container Integrity: Ensure all waste containers are in good condition and are properly sealed to prevent leaks or spills[11].
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists[1]. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[2][3]. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention[2]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[1]. |
| Small Spill (in fume hood) | Absorb the spill with an inert material (e.g., vermiculite, sand). Place the absorbent material in a sealed container for disposal as halogenated waste. Decontaminate the area. |
| Large Spill | Evacuate the immediate area. Alert your supervisor and institutional safety officer. Prevent the spill from entering drains. |
By adhering to these rigorous safety protocols, researchers can confidently and responsibly handle this compound, fostering a culture of safety that is paramount to innovative scientific discovery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

